Product packaging for Amino-PEG9-acid(Cat. No.:)

Amino-PEG9-acid

Numéro de catalogue: B605474
Poids moléculaire: 485.6 g/mol
Clé InChI: ZYPBFSLIVZGGED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amino-PEG9-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H43NO11 B605474 Amino-PEG9-acid

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO11/c22-2-4-26-6-8-28-10-12-30-14-16-32-18-20-33-19-17-31-15-13-29-11-9-27-7-5-25-3-1-21(23)24/h1-20,22H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPBFSLIVZGGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG9-acid: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amino-PEG9-acid is a versatile, heterobifunctional linker molecule integral to the advancement of bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use.

Core Concepts

This compound consists of a nine-unit polyethylene glycol (PEG) chain flanked by a primary amine (-NH2) group at one end and a carboxylic acid (-COOH) group at the other.[1][2] This structure imparts several advantageous characteristics:

  • Hydrophilicity: The PEG spacer significantly increases the aqueous solubility of the molecule it is attached to, which can prevent aggregation and improve the pharmacokinetic profile of the conjugate.[1][2]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule.

  • Defined Length: The discrete nine-unit PEG chain provides a precise and flexible spacer arm, allowing for controlled distances between conjugated molecules.

  • Heterobifunctionality: The terminal amine and carboxylic acid groups are orthogonal, meaning they can be selectively reacted with different functional groups to link two different molecules.[1]

Physicochemical Properties

The quantitative data for this compound has been compiled from various suppliers to provide a clear summary of its key properties.

PropertyValueReference(s)
CAS Number 1191079-83-0
Molecular Formula C21H43NO11
Molecular Weight ~485.57 g/mol
Appearance White to light yellow solid or liquid
Purity >95%
Solubility Water, DMSO, DMF
Storage Conditions -20°C, desiccated

Applications in Drug Development

This compound is a crucial component in the construction of complex biomolecules:

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. This compound can serve as the hydrophilic, non-cleavable linker connecting the antibody and the cytotoxic payload. The use of a PEG linker can improve the ADC's stability and pharmacokinetic properties.

  • PROTACs: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. This compound can be used to connect the target protein ligand to the E3 ligase ligand, with the PEG chain providing the necessary flexibility and solubility for the formation of the ternary complex.

Experimental Protocols

The bifunctional nature of this compound allows for two primary modes of conjugation: reaction of its amine group with an activated carboxylic acid (e.g., an NHS ester) and reaction of its carboxylic acid group with an amine, typically mediated by a coupling agent like EDC or DCC.

Protocol 1: Amide Bond Formation via NHS Ester Coupling

This protocol describes the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule (Molecule A).

Materials:

  • Molecule A with an NHS ester functional group

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at pH 7.2-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester of Molecule A in anhydrous DMF or DMSO to create a stock solution.

    • Dissolve this compound in the reaction buffer.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Molecule A-NHS ester solution to the this compound solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

Protocol 2: Amide Bond Formation via EDC/NHS Coupling

This protocol details the reaction of the carboxylic acid of this compound with an amine-containing molecule (Molecule B) using EDC and NHS as coupling agents.

Materials:

  • This compound

  • Molecule B with a primary amine functional group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution: Hydroxylamine-HCl or 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., column chromatography or dialysis)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the activation buffer.

    • Add EDC (1.2 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding the coupling buffer.

    • Immediately add the amine-containing Molecule B to the solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using an appropriate method such as column chromatography or dialysis to remove byproducts and unreacted starting materials.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound, where one component is functionalized with a carboxylic acid and the other with an amine.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection (if applicable) cluster_step3 Step 3: Final Amide Coupling A_COOH Component A (Warhead or E3 Ligase Ligand) with -COOH Coupling EDC, NHS in DMF A_COOH->Coupling PEG_NH2 This compound (H2N-PEG9-COOH) PEG_NH2->Coupling Intermediate Component A-NH-PEG9-COOH Coupling->Intermediate Purification1 Purification (Chromatography) Intermediate->Purification1 TFA TFA in DCM Purification1->TFA Deprotected_Intermediate Component A-NH-PEG9-COOH (Amine ready for coupling) TFA->Deprotected_Intermediate Final_Coupling HATU, DIPEA in DMF Deprotected_Intermediate->Final_Coupling B_NH2 Component B (E3 Ligase Ligand or Warhead) with -NH2 B_NH2->Final_Coupling PROTAC Final PROTAC (Component A-Linker-Component B) Final_Coupling->PROTAC Purification2 Final Purification (HPLC) PROTAC->Purification2 HER2_ADC_Pathway cluster_cell Cancer Cell HER2 HER2 Receptor Binding Binding HER2->Binding ADC HER2-Targeted ADC (with PEG Linker) ADC->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Payload Release Lysosome->Drug_Release Payload Cytotoxic Payload Drug_Release->Payload DNA_Damage DNA Damage & Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

References

An In-depth Technical Guide to Amino-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG9-acid, a heterobifunctional polyethylene glycol (PEG) linker. It is designed to be a critical resource for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, applications, and reaction protocols. This molecule is frequently employed in bioconjugation, drug delivery systems, and surface modification to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents and other molecules.

Core Properties of this compound

This compound is a hydrophilic spacer molecule featuring a terminal primary amine group and a terminal carboxylic acid group, separated by a nine-unit polyethylene glycol chain. This unique structure allows for the sequential or orthogonal conjugation of two different molecules. The PEG chain imparts increased hydrophilicity to the conjugated molecule, which can improve solubility in aqueous media, reduce immunogenicity, and enhance in vivo stability.[1][2][3]

Physicochemical and Quantitative Data

The key quantitative data for this compound are summarized in the table below, compiled from various suppliers. Minor variations in molecular weight may be observed depending on the supplier and the salt form.

PropertyValueReferences
Molecular Weight ( g/mol ) 484.6 - 485.57[1][4]
Molecular Formula C₂₁H₄₃NO₁₁
CAS Number 1191079-83-0
Purity >95% - 98%
Appearance Liquid or low-melting solid
Solubility Water, DMSO, DMF
Storage Conditions -20°C, desiccated

Core Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool in a multitude of applications:

  • Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach a cytotoxic payload to an antibody, improving the ADC's solubility and pharmacokinetic properties.

  • PROTACs: It serves as a linker to connect a target-binding ligand and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).

  • Drug Delivery: By conjugating it to small molecule drugs, their circulation half-life and solubility can be significantly increased.

  • Surface Modification: It is used to functionalize nanoparticles and other surfaces to reduce non-specific protein binding and improve biocompatibility.

  • Bioconjugation: It facilitates the linking of various biomolecules, such as peptides, proteins, and oligonucleotides.

Chemical Reactivity and Signaling Pathways

The terminal amine and carboxylic acid groups provide two distinct reactive handles for conjugation. The primary amine group readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, and other carbonyl compounds. The terminal carboxylic acid can be activated, for example with carbodiimides like EDC, to react with primary amines, forming a stable amide bond.

cluster_structure This compound Structure Amine H₂N- PEG (CH₂CH₂O)₉ Amine->PEG Acid -COOH PEG->Acid

Figure 1: Simplified structure of this compound.

Experimental Protocols and Methodologies

Below are detailed protocols for the two primary conjugation reactions involving this compound. These serve as a starting point and may require optimization based on the specific molecules being conjugated.

Protocol 1: Coupling of the Amine Group to an NHS Ester

This protocol describes the reaction of the primary amine of this compound with a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.

  • Dissolve this compound in the reaction buffer.

  • Add the dissolved NHS ester solution to the this compound solution. A molar ratio of 1.5:1 (NHS ester to amine) is a common starting point.

  • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.

  • Once the reaction is complete, quench any unreacted NHS ester by adding the quenching buffer.

  • Purify the resulting conjugate using techniques like dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC.

cluster_workflow1 Workflow: Amine Group Conjugation A Dissolve NHS Ester in DMF/DMSO C Mix Reactants (1-4h, RT) A->C B Dissolve this compound in Buffer (pH 7.2-8.0) B->C D Quench Reaction (e.g., Tris buffer) C->D Reaction Complete E Purify Conjugate (e.g., HPLC, SEC) D->E cluster_workflow2 Workflow: Carboxylic Acid Group Conjugation A Dissolve this compound in Activation Buffer (pH 4.7-6.0) B Add EDC and NHS (15-30 min, RT) Activate Acid Group A->B D Mix Activated PEG with Amine Molecule (2-4h, RT) B->D Activated NHS Ester C Dissolve Amine Molecule in Coupling Buffer (pH 7.2-7.5) C->D E Quench Reaction (e.g., Hydroxylamine) D->E Reaction Complete F Purify Conjugate (e.g., HPLC, SEC) E->F

References

Amino-PEG9-acid: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG9-acid, a versatile bifunctional linker molecule. The information contained herein is intended to assist researchers and scientists in the effective handling and application of this compound in drug development and other biotechnological fields. This document details the solubility of this compound in aqueous and organic solvents, provides experimental protocols for solubility determination and a common application, and includes a visual representation of a typical experimental workflow.

Core Properties of this compound

This compound is a hydrophilic polyethylene glycol (PEG) derivative that contains both a primary amine group and a terminal carboxylic acid. This heterobifunctional structure allows for the sequential conjugation of two different molecules. The nine-unit PEG chain imparts flexibility and increases the hydrophilicity of the parent molecule, which can enhance the solubility and in vivo stability of the resulting conjugate. The terminal amine group is reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, while the carboxylic acid can be activated to react with primary amines on other molecules.

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent NameChemical FormulaSolvent TypeSolubility
WaterH₂OAqueousSoluble[1][2]
Dimethyl Sulfoxide(CH₃)₂SOOrganic (Aprotic, Polar)Soluble[1]
Dimethylformamide(CH₃)₂NC(O)HOrganic (Aprotic, Polar)Soluble[1]
DichloromethaneCH₂Cl₂Organic (Aprotic, Polar)Soluble

The PEG chain enhances the aqueous solubility of molecules it is conjugated to, a process known as PEGylation. This is a widely used strategy in drug development to improve the pharmacokinetic properties of therapeutic proteins and peptides.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the thermodynamic solubility of a compound like this compound in an aqueous buffer, adapted from standard methods.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge capable of at least 10,000 x g

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a sensitive analytical balance.

  • Calibrated pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired aqueous buffer (e.g., PBS) at a known high concentration.

  • Sample Preparation: Add an excess amount of this compound to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL). The amount should be sufficient to ensure that a solid phase remains after equilibration.

  • Equilibration: Tightly cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • HPLC Method: Dilute the supernatant with the mobile phase and inject it into the HPLC system. Determine the concentration by comparing the peak area to a standard curve prepared from the stock solution.

    • Gravimetric Method: If the compound is not volatile, accurately weigh a known volume of the supernatant, evaporate the solvent under vacuum, and then weigh the remaining solid.

  • pH Measurement: Measure the pH of the saturated solution to ensure it has not significantly changed from the initial buffer pH.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.

Protocol for Bioconjugation: Coupling a Peptide to a Protein using this compound

This protocol describes a typical two-step bioconjugation process where this compound is used to link a peptide (via its N-terminus) to a protein (via a lysine residue).

Step 1: Activation of this compound and Conjugation to the Protein

Materials:

  • Protein with accessible lysine residues (e.g., Bovine Serum Albumin)

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of Carboxyl Group: Dissolve this compound, NHS, and EDC in the Activation Buffer. A typical molar ratio is 1:1.2:1.2 (PEG-acid:NHS:EDC). Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer at a suitable concentration (e.g., 5-10 mg/mL).

  • Conjugation Reaction: Add the activated Amino-PEG9-NHS ester solution to the protein solution. The molar ratio of the activated linker to the protein will depend on the desired degree of labeling and should be optimized. A starting point could be a 10 to 20-fold molar excess of the linker.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Purify the protein-PEG-amine conjugate from the excess reagents using a size-exclusion chromatography column equilibrated with PBS.

Step 2: Conjugation of the Peptide to the Protein-PEG-amine Conjugate

Materials:

  • Peptide with a C-terminal carboxyl group

  • Purified protein-PEG-amine conjugate

  • NHS and EDC

  • Activation Buffer (as above)

  • Conjugation Buffer (as above)

  • SEC column for final purification

Procedure:

  • Activation of Peptide Carboxyl Group: Activate the C-terminal carboxyl group of the peptide with EDC and NHS in the Activation Buffer, similar to Step 1.1.

  • Conjugation Reaction: Add the activated peptide-NHS ester to the purified protein-PEG-amine conjugate solution. A molar excess of the activated peptide is typically used to drive the reaction.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final protein-PEG-peptide conjugate from unreacted peptide and byproducts using size-exclusion chromatography.

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and MALDI-TOF mass spectrometry to determine the final mass.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the bioconjugation protocol described above.

Bioconjugation_Workflow cluster_step1 Step 1: Protein-PEGylation cluster_step2 Step 2: Peptide Conjugation A This compound B EDC/NHS Activation (in MES Buffer) A->B C Activated PEG9-NHS Ester B->C E Conjugation Reaction C->E D Protein (in PBS) D->E F Quenching (Tris Buffer) E->F G Purification (SEC) F->G H Protein-PEG9-amine G->H L Conjugation Reaction H->L I Peptide J EDC/NHS Activation (in MES Buffer) I->J K Activated Peptide-NHS Ester J->K K->L M Final Purification (SEC) L->M N Final Conjugate: Protein-PEG9-Peptide M->N

Caption: Workflow for a two-step bioconjugation using this compound.

References

Synthesis of Amino-PEG9-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Amino-PEG9-acid, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document provides a comprehensive overview of a plausible multi-step synthetic route, including detailed experimental protocols and characterization data.

This compound possesses a terminal primary amine and a terminal carboxylic acid, separated by a nine-unit polyethylene glycol (PEG) chain. This hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of conjugated molecules. The amine group readily reacts with activated esters and carboxylic acids, while the carboxylic acid can be coupled with amines, making it a versatile tool for covalently linking different molecular entities.

Plausible Synthetic Pathway

The synthesis of this compound from a commercially available PEG derivative, such as nonaethylene glycol, typically involves a series of protection, functional group interconversion, and deprotection steps. A common strategy is to start with a protected version of the target molecule, such as Boc-NH-PEG9-COOtBu, and then remove the protecting groups in the final steps.

A plausible multi-step synthesis is outlined below, starting from nonaethylene glycol. This route involves the selective protection of one hydroxyl group, conversion of the other to a protected amine, modification of the first hydroxyl to a protected carboxylic acid, and finally, simultaneous deprotection to yield the desired product.

Experimental Protocols

Step 1: Monotosylation of Nonaethylene Glycol

This initial step selectively activates one of the terminal hydroxyl groups of nonaethylene glycol, preparing it for subsequent nucleophilic substitution.

Reaction:

Protocol:

  • Dissolve nonaethylene glycol (1 equivalent) in anhydrous pyridine at 0°C under a nitrogen atmosphere.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with dichloromethane (DCM).

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Azide Formation

The tosylated PEG is converted to an azide, which can be subsequently reduced to a primary amine.

Reaction:

Protocol:

  • Dissolve the monotosylated nonaethylene glycol (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) (3 equivalents) to the solution.

  • Heat the reaction mixture to 80-90°C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting azido-PEG9-alcohol is typically used in the next step without further purification.

Step 3: Boc Protection of the Azide and Oxidation to Carboxylic Acid

The azide is reduced to an amine and immediately protected with a Boc group. The terminal alcohol is then oxidized to a carboxylic acid.

Reaction:

  • N₃-(CH₂CH₂O)₉-H + H₂/Pd-C --> H₂N-(CH₂CH₂O)₉-H

  • H₂N-(CH₂CH₂O)₉-H + (Boc)₂O --> Boc-HN-(CH₂CH₂O)₉-H

  • Boc-HN-(CH₂CH₂O)₉-H + Jones Reagent --> Boc-HN-(CH₂CH₂O)₈-CH₂COOH

Protocol:

  • Dissolve the azido-PEG9-alcohol (1 equivalent) in methanol.

  • Add Palladium on carbon (10% w/w) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting amino-PEG9-alcohol in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) and sodium bicarbonate (2 equivalents).

  • Stir the mixture at room temperature for 12-16 hours.

  • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude Boc-protected alcohol in acetone and cool to 0°C.

  • Add Jones reagent dropwise until a persistent orange color is observed.

  • Stir for 2 hours at 0°C, then quench with isopropanol.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield Boc-NH-PEG9-COOH.

Step 4: Deprotection to Yield this compound

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Reaction:

Protocol:

  • Dissolve the Boc-protected this compound (1 equivalent) in a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting product is the TFA salt of this compound. If the free amine is required, a basic work-up can be performed by dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₄₃NO₁₁[1]
Molecular Weight485.57 g/mol [2]
CAS Number1191079-83-0[1]
AppearanceSolid[]
Purity≥95%[2]
SolubilityWater, DMSO, DMF

Table 2: Typical Reaction Parameters for Synthesis

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1. MonotosylationNonaethylene glycol, TsCl, PyridinePyridine0 to RT70-85
2. Azide FormationTsO-PEG₉-OH, NaN₃DMF80-90>90
3. Boc-Protection & OxidationH₂/Pd-C, (Boc)₂O, Jones ReagentMeOH, Dioxane/H₂O, AcetoneRT, 060-75 (over 3 steps)
4. DeprotectionBoc-NH-PEG₉-COOH, TFADCMRT>95

Visualizations

Synthesis_Pathway Start Nonaethylene Glycol HO-(CH₂CH₂O)₉-H Step1 Monotosylated PEG TsO-(CH₂CH₂O)₉-H Start->Step1 TsCl, Pyridine Step2 Azido-PEG-alcohol N₃-(CH₂CH₂O)₉-H Step1->Step2 NaN₃, DMF Step3 Boc-Amino-PEG-acid Boc-HN-(CH₂CH₂O)₈-CH₂COOH Step2->Step3 1. H₂/Pd-C 2. (Boc)₂O 3. Jones Reagent Final This compound H₂N-(CH₂CH₂O)₈-CH₂COOH Step3->Final TFA, DCM Deprotection_Workflow cluster_0 Deprotection Protocol Start Dissolve Boc-NH-PEG9-COOH in TFA/DCM React Stir at Room Temperature (1-2 hours) Start->React Monitor Monitor by TLC/LC-MS React->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate Product This compound · TFA Salt Concentrate->Product

References

An In-depth Technical Guide to the Functional Groups of Amino-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Amino-PEG9-acid, a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. We will delve into its core functional groups, their reactivity, and applications, supported by quantitative data and detailed experimental protocols.

Core Functional Groups and Molecular Structure

This compound is a versatile molecule characterized by two distinct terminal functional groups: a primary amine (-NH2) and a carboxylic acid (-COOH).[1] These two groups are separated by a flexible, hydrophilic polyethylene glycol (PEG) spacer consisting of nine ethylene glycol units. This PEG chain is crucial as it enhances the molecule's solubility in aqueous media, improves the stability of the resulting conjugate, and reduces potential immunogenicity by masking epitopes.[1][2][3]

The primary amine group is nucleophilic and readily reacts with various electrophilic moieties, including activated esters (like NHS esters), carboxylic acids (in the presence of carbodiimide activators), and carbonyls such as aldehydes and ketones.[1]

The terminal carboxylic acid group can be activated to form a reactive ester, which can then couple with primary amine groups on other molecules, such as the lysine residues of a protein, to form a stable amide bond. Common activators for this reaction include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).

This dual-reactivity makes this compound an ideal linker for covalently connecting two different molecules, a cornerstone of bioconjugation techniques used in the development of antibody-drug conjugates (ADCs), imaging agents, and functionalized biomaterials.

Amino_PEG9_acid_Structure cluster_amine Primary Amine Group cluster_peg PEG Spacer (n=9) cluster_acid Carboxylic Acid Group NH2 NH₂ PEG —(CH₂CH₂O)₉—CH₂CH₂— NH2->PEG COOH COOH PEG->COOH

Caption: Structure of this compound highlighting its functional groups.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. Data is compiled from various commercial suppliers and may show slight variations.

PropertyValueReference(s)
Chemical Formula C₂₁H₄₃NO₁₁
Molecular Weight (MW) ~485.57 g/mol
CAS Number 1191079-83-0
Purity ≥95%
Appearance Liquid or solid
Solubility Water, DMSO, DMF
Storage Condition -20°C for long-term storage

Experimental Protocols

The bifunctional nature of this compound allows for sequential conjugation reactions. Below is a representative two-step protocol for conjugating a protein (Molecule A, containing lysine residues) to a small molecule drug (Molecule B, containing a primary amine).

Protocol: Two-Step Protein-Drug Conjugation

This protocol involves first activating the carboxylic acid of the PEG linker to react with the drug, followed by the reaction of the linker's amine group with the protein.

Materials:

  • This compound

  • Molecule B (amine-containing drug)

  • Molecule A (protein with surface-accessible lysines)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Size Exclusion Chromatography (SEC) or Dialysis system for purification

Step 1: Activation of this compound and Conjugation to Molecule B

  • Activation: Dissolve this compound, NHS, and EDC in anhydrous DMSO or DMF. A typical molar ratio is 1:1.2:1.2 (PEG:NHS:EDC). Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester of the PEG acid.

  • Reaction: Add the amine-containing Molecule B to the activated PEG-NHS ester solution. The reaction is typically performed at a 1:1 to 1:5 molar ratio of Molecule B to PEG linker. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting Molecule B-PEG-Amine conjugate to remove unreacted reagents. This can be achieved through reverse-phase HPLC or a similar chromatographic technique suitable for small molecules.

Step 2: Conjugation of Molecule B-PEG-Amine to Protein (Molecule A)

  • Protein Preparation: Prepare the protein (Molecule A) in the Conjugation Buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Activation of Protein (Optional but common): To target the protein's carboxylic acids for reaction with the PEG-Amine, activate the protein using EDC/NHS. Alternatively, and more commonly for this linker, one would use a different linker chemistry (e.g., NHS-PEG-Maleimide) to target specific amino acids like cysteines. For this example, we assume we are creating a random conjugate on the protein surface via its lysines by reversing the process: activating the protein's carboxyl groups and reacting them with the PEG-amine.

  • Conjugation (Amine-reactive approach): A more direct use of the Molecule B-PEG-Amine is to react it with a protein that has been pre-functionalized with an amine-reactive group, such as an NHS ester. For this, dissolve the purified Molecule B-PEG-Amine and add it to the protein solution at a molar excess (e.g., 5-20 fold).

  • Reaction: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal pH for NHS ester reactions is typically 7.5-8.5.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.

  • Final Purification: Remove excess linker and unreacted drug-linker conjugate from the final protein conjugate (Molecule A-PEG-Molecule B) using Size Exclusion Chromatography (SEC) or extensive dialysis against a suitable storage buffer.

experimental_workflow cluster_step1 Step 1: Linker-Drug Conjugation cluster_step2 Step 2: Protein Conjugation A1 Activate COOH of This compound (EDC/NHS) A2 React with Amine on Drug Molecule A1->A2 A3 Purify Drug-PEG-Amine (e.g., HPLC) A2->A3 B2 React Amine of Drug-PEG with activated Protein A3->B2 Purified Intermediate B1 Prepare Protein in Amine-Free Buffer (pH 7.4-8.0) B1->B2 B3 Quench Reaction (Tris or Glycine) B2->B3 B4 Purify Final Conjugate (SEC or Dialysis) B3->B4

Caption: Workflow for a two-step bioconjugation using this compound.

References

In-Depth Technical Guide: Amino-PEG9-acid (CAS: 1191079-83-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG9-acid, a heterobifunctional linker critical in the development of advanced therapeutics. We will delve into its chemical properties, its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and provide a detailed experimental protocol for its application.

Core Concepts: Introduction to this compound

This compound, with the CAS number 1191079-83-0, is a high-purity polyethylene glycol (PEG) derivative.[1][2][3] It is characterized by a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH), separated by a nine-unit ethylene glycol chain. This structure imparts valuable properties for bioconjugation, most notably its hydrophilicity, which enhances the solubility and pharmacokinetic profiles of the resulting conjugates.[4][5]

The bifunctional nature of this compound allows for the sequential or orthogonal conjugation of two different molecules. The primary amine can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. Conversely, the carboxylic acid can be activated to react with primary amines on a target molecule. This versatility makes it an ideal linker for constructing complex molecular architectures like PROTACs and ADCs.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 1191079-83-0
Molecular Formula C21H43NO11
Molecular Weight 485.57 g/mol
Purity Typically ≥95%
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents

Key Applications in Drug Development

This compound has emerged as a valuable tool in the field of targeted therapies, primarily in the construction of:

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The hydrophilicity and flexibility of the this compound linker are advantageous in this context.

  • Antibody-Drug Conjugates (ADCs): ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload via a linker. The antibody directs the ADC to tumor cells expressing a specific antigen. Upon internalization, the linker is cleaved, releasing the payload and inducing cell death. The PEG component of the linker can improve the solubility and stability of the ADC.

Experimental Protocols: Synthesis of a BRD9 Degrader

The following is a detailed experimental protocol for the synthesis of a Bromodomain-containing protein 9 (BRD9) degrader, adapted from patent literature, demonstrating the application of this compound.

Objective: To synthesize a PROTAC (Compound 3) by coupling a BRD9 inhibitor (Compound 1) with an E3 ligase ligand (Pomalidomide derivative) via the this compound linker (Intermediate 2).

Materials:

  • Compound 1 (BRD9 inhibitor with a carboxylic acid functional group)

  • This compound (CAS: 1191079-83-0)

  • Pomalidomide-amine (or a suitable derivative)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

Step 1: Activation of the BRD9 Inhibitor (Compound 1)

  • Dissolve Compound 1 (1 equivalent) in anhydrous DCM.

  • Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the NHS ester.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude NHS ester of Compound 1.

Step 2: Coupling of Activated BRD9 Inhibitor with this compound

  • Dissolve the crude NHS ester of Compound 1 in DMF.

  • In a separate flask, dissolve this compound (1 equivalent) and TEA (2 equivalents) in DMF.

  • Add the solution of the activated BRD9 inhibitor to the this compound solution dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by LC-MS for the formation of the intermediate product (Intermediate 2).

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Intermediate 2 by flash column chromatography.

Step 3: Coupling of Intermediate 2 with Pomalidomide-amine

  • Activate the carboxylic acid group of Intermediate 2 using a similar procedure as in Step 1 (reaction with DCC and NHS).

  • Dissolve the resulting NHS ester of Intermediate 2 in DMF.

  • In a separate flask, dissolve Pomalidomide-amine (1 equivalent) and TEA (2 equivalents) in DMF.

  • Add the solution of the activated Intermediate 2 to the Pomalidomide-amine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by LC-MS for the formation of the final PROTAC (Compound 3).

  • Purify the final product by preparative HPLC to obtain the highly purified BRD9 degrader.

Mandatory Visualizations

Diagram 1: Synthesis Workflow of a BRD9 PROTAC

G cluster_0 Step 1: Activation cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: E3 Ligase Ligand Conjugation A BRD9 Inhibitor (Compound 1) C Activated BRD9 Inhibitor (NHS Ester) A->C Amide Coupling Activation B NHS, DCC in DCM E Intermediate 2 C->E Amide Bond Formation D This compound D->E G Final BRD9 PROTAC (Compound 3) E->G Amide Bond Formation F Pomalidomide Derivative F->G

Caption: Synthetic workflow for a BRD9 PROTAC using this compound.

Diagram 2: PROTAC Mechanism of Action

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (this compound Linker) E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Ub Ubiquitin Target Target Protein (e.g., BRD9) Target->PROTAC Ub_Target Polyubiquitinated Target Protein E3->Ub_Target catalyzes Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

References

A Technical Guide to Commercial Amino-PEG9-acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Amino-PEG9-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostics. Its structure, featuring a terminal primary amine and a carboxylic acid separated by a nine-unit polyethylene glycol (PEG) chain, offers significant advantages for researchers and drug development professionals. The hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules, reduces immunogenicity, and provides a flexible spacer arm to overcome steric hindrance.[1][2] This guide provides an in-depth overview of the commercial sources of this compound, its technical specifications, and detailed protocols for its application in key experimental workflows.

Commercial Sources and Specifications

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the key quantitative data from several prominent commercial sources, allowing for a straightforward comparison of product specifications.

SupplierCatalog NumberMolecular Weight ( g/mol )PurityCAS Number
BroadPharmBP-21822484.6≥98%1191079-83-0
MedchemExpressHY-130166485.57≥98.0% (NMR)1191079-83-0
Creative BiolabsADC-L-Y0137Not SpecifiedNot Specified1191079-83-0
AxisPharmAP12140485.57≥95%1191079-83-0
PurePEGNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Specifications are subject to change and may vary by lot. It is recommended to consult the supplier's certificate of analysis for the most current and detailed information.

Physicochemical Properties

  • Appearance: White to light yellow solid.

  • Solubility: Soluble in water, DMSO, and DMF.[3]

  • Storage: Typically stored at -20°C, protected from light. Stock solutions in solvent are often recommended to be stored at -80°C for up to 6 months.

Experimental Protocols and Applications

This compound is a versatile tool in the laboratory, primarily used to conjugate molecules through amide bond formation. The terminal amine can react with activated carboxylic acids (e.g., NHS esters), while the terminal carboxylic acid can be activated to react with primary amines.

EDC/NHS Coupling of this compound to a Primary Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid terminus of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, which then reacts with a primary amine on a target molecule (e.g., a protein, peptide, or antibody).

Materials:

  • This compound

  • Molecule containing a primary amine (e.g., Protein-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • In a separate tube, dissolve this compound in Activation Buffer.

    • Add EDC and NHS to the this compound solution. A typical molar ratio is 1:2:2 (this compound:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated ester.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS-activated esters by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

    • Purify the resulting conjugate to remove excess linker and reaction byproducts using a desalting column or dialysis against an appropriate buffer.

EDC_NHS_Coupling AminoPEG This compound (H₂N-PEG₉-COOH) ActivatedPEG NHS-activated this compound (H₂N-PEG₉-CO-NHS) AminoPEG->ActivatedPEG Activation EDC_NHS EDC, NHS (Activation Buffer, pH 4.5-5.0) Conjugate Conjugated Product (Protein-NH-CO-PEG₉-NH₂) ActivatedPEG->Conjugate Conjugation (Coupling Buffer, pH 7.2-7.5) TargetMolecule Target Molecule (e.g., Protein-NH₂) TargetMolecule->Conjugate

Diagram 1: EDC/NHS coupling workflow.
Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound can serve as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[4] In a typical approach, the carboxylic acid of the linker is first conjugated to an amine-containing cytotoxic drug. The resulting drug-linker construct, which now has a free amine from the this compound, is then conjugated to the antibody, often through a second linker that reacts with the amine. The PEG chain enhances the solubility and pharmacokinetic properties of the ADC.

ADC_Structure Antibody Antibody (mAb) Targets tumor antigen Linker This compound Linker Enhances solubility and stability Antibody->Linker Drug Cytotoxic Drug Induces cell death Linker->Drug

Diagram 2: Structure of an Antibody-Drug Conjugate.
Application in Proteolysis Targeting Chimera (PROTAC) Synthesis

This compound is also employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound linker connects the target protein-binding ligand (warhead) to the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a stable ternary complex.

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Diagram 3: PROTAC mechanism of action.

Conclusion

This compound is a valuable and readily available chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure and the hydrophilic properties of the PEG spacer make it an ideal choice for a wide range of bioconjugation applications, from fundamental research to the development of advanced therapeutics like ADCs and PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in various experimental settings.

References

Amino-PEG9-acid: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Amino-PEG9-acid, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. This document is intended to serve as a critical resource for laboratory personnel, ensuring the safe and effective use of this reagent.

Chemical and Physical Properties

This compound is a polyethylene glycol (PEG) derivative containing a terminal primary amine group and a terminal carboxylic acid group, separated by a nine-unit ethylene glycol spacer. The hydrophilic PEG chain imparts water solubility to the molecule and to conjugates incorporating it.

PropertyValueReferences
Molecular Formula C21H43NO11[1]
Molecular Weight 485.57 g/mol [1]
CAS Number 1191079-83-0[1]
Appearance Solid or liquid[1]
Solubility Soluble in water, DMSO, and DMF.[2]
Purity Typically >95%

Hazard Identification and Safety Precautions

While some suppliers do not classify this compound as a hazardous substance, it is crucial to handle it with the care accorded to all laboratory chemicals. One safety data sheet indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects.

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Wash hands thoroughly after handling.

  • Avoid generating dust or aerosols.

In case of exposure, follow these first-aid measures:

Exposure RouteFirst-Aid MeasuresReferences
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of this compound and ensuring laboratory and environmental safety.

AspectRecommendationReferences
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically -20°C for long-term stability.
Incompatibilities Avoid contact with strong oxidizing agents.
Disposal Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or water courses. Waste should be handled as special waste by a licensed disposal company.

Experimental Protocols for Safety Assessment

In Vitro Cytotoxicity Assay

This protocol outlines a common method to assess the potential of a substance to cause cell death.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding (e.g., HeLa, HepG2) compound_prep 2. Compound Dilution (this compound) treatment 3. Cell Treatment (24-72 hours) compound_prep->treatment Add to cells add_reagent 4. Add Viability Reagent (e.g., MTT, MTS) treatment->add_reagent incubation 5. Incubation add_reagent->incubation readout 6. Measure Absorbance/ Fluorescence incubation->readout analysis 7. Calculate Cell Viability (%) readout->analysis ic50 8. Determine IC50 Value analysis->ic50

Caption: Workflow for determining the in vitro cytotoxicity of a test compound.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and create a series of dilutions.

  • Cell Treatment: Remove the culture medium and expose the cells to the different concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Viability Assay: After the incubation period, assess cell viability using a colorimetric or fluorometric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)).

  • Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.

Skin Irritation/Corrosion Testing (OECD 439)

This in vitro method uses a reconstructed human epidermis (RhE) model to assess the potential for skin irritation.

Experimental Workflow for In Vitro Skin Irritation Test

Skin_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis tissue_prep 1. RhE Tissue Equilibration compound_app 2. Topical Application of This compound tissue_prep->compound_app exposure 3. Incubation (e.g., 60 min) compound_app->exposure rinse 4. Rinse Tissue exposure->rinse post_incubation 5. Post-Exposure Incubation (e.g., 42 hours) rinse->post_incubation mtt_assay 6. MTT Assay post_incubation->mtt_assay extraction 7. Formazan Extraction mtt_assay->extraction readout 8. Measure Optical Density extraction->readout viability 9. Calculate Tissue Viability (%) readout->viability classification 10. Classify Irritation Potential viability->classification

Caption: Workflow for assessing skin irritation potential using a reconstructed human epidermis model.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated to ensure tissue viability.

  • Application of Test Substance: A defined amount of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested.

  • Exposure and Rinsing: The tissues are exposed to the test substance for a specific duration (e.g., 60 minutes) at 37°C. After exposure, the tissues are thoroughly rinsed to remove the substance.

  • Post-Incubation: The rinsed tissues are incubated for a prolonged period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Tissue viability is determined using the MTT assay. The tissues are incubated with MTT, which is converted to a purple formazan precipitate by metabolically active cells.

  • Extraction and Measurement: The formazan is extracted, and the optical density is measured.

  • Data Analysis: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is below a certain threshold (e.g., ≤ 50%).

Acute Eye Irritation/Corrosion Testing (OECD 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or damage. It is typically performed in albino rabbits.

Logical Flow for In Vivo Eye Irritation/Corrosion Assessment

Eye_Irritation_Logic start Start: Assess Need for Testing initial_test Initial Test: 1 Animal start->initial_test observe_initial Observe & Score (1, 24, 48, 72h) initial_test->observe_initial corrosive_effect Corrosive Effect? observe_initial->corrosive_effect no_effect No Irritation? corrosive_effect->no_effect No final_classification Final Classification corrosive_effect->final_classification Yes confirm_test Confirmatory Test: Up to 2 Additional Animals no_effect->confirm_test No (Irritation observed) no_effect->final_classification Yes observe_confirm Observe & Score confirm_test->observe_confirm observe_confirm->final_classification end End final_classification->end

Caption: Decision-making process for in vivo acute eye irritation/corrosion testing.

Methodology:

  • Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes of each animal are examined for pre-existing defects.

  • Test Substance Instillation: A single dose of this compound (solid or liquid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.

  • Duration of Observation: The observation period is typically 72 hours but can be extended up to 21 days if the effects are not fully reversible.

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Potential Signaling Pathways in PEG-Related Toxicity

While specific signaling pathways for this compound have not been elucidated, studies on PEGylated materials suggest potential interactions with cellular pathways, particularly at high concentrations or with certain formulations. These are generalized pathways and may not be directly applicable to this compound under normal research use conditions.

Potential Cellular Responses to High-Dose PEG Exposure

PEG_Toxicity_Pathways cluster_membrane Membrane Interaction cluster_cellular Cellular Stress Response cluster_downstream Downstream Effects peg High Concentration of PEGylated Compound membrane_stress Membrane Perturbation peg->membrane_stress inflammation Inflammatory Response (e.g., cytokine release) peg->inflammation ros Reactive Oxygen Species (ROS) Production membrane_stress->ros er_stress Endoplasmic Reticulum (ER) Stress membrane_stress->er_stress apoptosis Apoptosis ros->apoptosis dna_damage DNA Damage ros->dna_damage er_stress->apoptosis impaired_function Impaired Cellular Function inflammation->impaired_function apoptosis->impaired_function dna_damage->impaired_function

Caption: Generalized potential signaling pathways that may be affected by high concentrations of PEGylated compounds.

It is important to note that PEG itself is generally considered biocompatible and has low toxicity. The toxic effects of PEGylated compounds are often related to the conjugated molecule or occur at very high doses.

Conclusion

This compound is a valuable tool in biomedical research and drug development. While it is generally considered to have a low hazard profile, adherence to standard laboratory safety practices is essential. This guide provides a framework for the safe handling, storage, and disposal of this compound, as well as standardized protocols for assessing its potential toxicity. Researchers should always consult the most recent Safety Data Sheet from their supplier and perform a thorough risk assessment before use.

References

The Versatility of Heterobifunctional PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools in the fields of bioconjugation, drug delivery, and diagnostics. These versatile molecules consist of a polyethylene glycol chain with two distinct reactive functional groups at either end, enabling the precise and stable connection of two different molecular entities.[1][2] The incorporation of a PEG spacer offers numerous advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugate.[3][4] This technical guide provides a comprehensive overview of the applications of heterobifunctional PEG linkers, with a focus on their role in antibody-drug conjugates (ADCs), nanoparticle surface modification, and proteomics. Detailed experimental protocols and quantitative data are presented to facilitate their practical implementation in research and development.

Core Concepts and Advantages

Heterobifunctional PEG linkers are defined by their dual reactivity, which allows for the specific and sequential conjugation of two different molecules, such as a targeting protein and a therapeutic payload.[3] The PEG backbone itself is a flexible, biocompatible, and water-soluble polymer that imparts several beneficial properties to the final bioconjugate.

Key Advantages of Using Heterobifunctional PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can reduce aggregation.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the conjugated molecule, leading to reduced renal clearance and a longer plasma half-life.

  • Reduced Immunogenicity: The PEG chain can act as a shield, masking potential immunogenic epitopes on the surface of proteins and other biomolecules, thereby reducing the likelihood of an immune response.

  • Precise Spatial Control: The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules, which is crucial for optimizing biological activity and stability.

  • Versatility in Conjugation Chemistry: A wide array of reactive functional groups can be incorporated at the ends of the PEG chain, enabling a broad range of bioconjugation strategies.

Applications in Antibody-Drug Conjugates (ADCs)

Heterobifunctional PEG linkers are integral to the design and efficacy of modern ADCs. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a critical role in the stability, efficacy, and safety of the ADC.

Impact of PEG Linker Length on ADC Performance

The length of the PEG linker is a critical parameter that can be modulated to optimize the physicochemical and pharmacological properties of an ADC. Longer PEG chains can enhance the hydrophilicity of the ADC, which is particularly beneficial when working with hydrophobic payloads, and can lead to improved pharmacokinetic profiles. However, there can be a trade-off with in vitro potency, as longer linkers may sometimes decrease cytotoxicity.

Table 1: Quantitative Impact of PEG Linker Length on ADC Performance

LinkerADC Construct (Antibody-Payload)In Vitro Cytotoxicity (IC50)Pharmacokinetics (Half-life)In Vivo Efficacy (Tumor Growth Inhibition)Reference
Short PEGanti-CD30-MMAE0.1 nM100 hModerate
Long PEG (PEG12)anti-CD30-MMAE0.5 nM150 hHigh
No PEGAffibody-MMAE~5 nM19.6 minLow
4 kDa PEGAffibody-MMAE~22.5 nM49.2 minModerate
10 kDa PEGAffibody-MMAE~112.5 nM219.0 minHigh

Table 2: Qualitative Comparison of Different PEG Linker Lengths in ADCs

PropertyShort PEG LinkersLong PEG Linkers
Hydrophilicity ModerateHigh
Pharmacokinetics Shorter half-lifeLonger half-life
In Vitro Potency Often higherMay be slightly lower
In Vivo Efficacy Generally goodOften improved, especially for hydrophobic payloads
Aggregation Higher risk with hydrophobic payloadsLower risk
Mechanism of Action of a PEGylated ADC: Trastuzumab Emtansine (T-DM1)

T-DM1 (Kadcyla®) is an FDA-approved ADC used for the treatment of HER2-positive breast cancer. It consists of the anti-HER2 antibody trastuzumab linked to the cytotoxic agent DM1 via a stable thioether linker which incorporates a PEG element. The mechanism of action involves several steps, beginning with the binding of the ADC to the HER2 receptor on the surface of cancer cells.

TDM1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space T-DM1 T-DM1 HER2_Receptor HER2 Receptor T-DM1->HER2_Receptor Binding HER2_Signaling_Inhibition HER2 Signaling Inhibition T-DM1->HER2_Signaling_Inhibition ADCC ADCC T-DM1->ADCC Receptor_Mediated_Endocytosis Receptor_Mediated_Endocytosis HER2_Receptor->Receptor_Mediated_Endocytosis Endosome Endosome Receptor_Mediated_Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation DM1_Release DM1 Release Lysosome->DM1_Release Degradation Microtubule_Disruption Microtubule_Disruption DM1_Release->Microtubule_Disruption Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis Microtubule_Disruption->Cell_Cycle_Arrest_Apoptosis

Mechanism of action of Trastuzumab Emtansine (T-DM1).

Surface Modification of Nanoparticles

Heterobifunctional PEG linkers are widely used for the surface modification of nanoparticles to improve their biocompatibility and create platforms for targeted drug delivery and imaging. PEGylation of nanoparticles enhances their stability in biological fluids and prolongs their circulation time by reducing opsonization and clearance by the mononuclear phagocyte system.

Nanoparticle_Functionalization_Workflow Amine_Nanoparticle Amine-Functionalized Nanoparticle Conjugation Conjugation Amine_Nanoparticle->Conjugation PEG_Linker Heterobifunctional PEG Linker (e.g., COOH-PEG-X) Activation Carbodiimide Activation (EDC/NHS) PEG_Linker->Activation Activation->Conjugation PEGylated_Nanoparticle PEGylated Nanoparticle Conjugation->PEGylated_Nanoparticle Final_Conjugation Secondary Conjugation PEGylated_Nanoparticle->Final_Conjugation Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->Final_Conjugation Targeted_Nanoparticle Targeted Nanoparticle Final_Conjugation->Targeted_Nanoparticle

Workflow for nanoparticle surface functionalization.

Applications in Proteomics and Bioconjugation

Heterobifunctional PEG linkers are valuable reagents in proteomics research for cross-linking proteins, creating protein conjugates, and developing diagnostic assays. The ability to connect two different biomolecules with a flexible, hydrophilic spacer enables a wide range of applications.

Solid-Phase Synthesis of PEGylated Peptides

Solid-phase peptide synthesis (SPPS) can be adapted to incorporate PEG linkers at specific sites within a peptide sequence. This allows for the creation of well-defined PEGylated peptides with enhanced therapeutic properties.

SPPS_PEGylated_Peptide_Workflow Resin Solid Support (Resin) Fmoc_AA_1 Fmoc-Amino Acid 1 Coupling Resin->Fmoc_AA_1 Deprotection_1 Fmoc Deprotection Fmoc_AA_1->Deprotection_1 Fmoc_AA_2 Fmoc-Amino Acid 2 Coupling Deprotection_1->Fmoc_AA_2 Deprotection_2 Fmoc Deprotection Fmoc_AA_2->Deprotection_2 PEG_Linker_Coupling Heterobifunctional PEG Linker Coupling Deprotection_2->PEG_Linker_Coupling Final_AA_Coupling Final Amino Acid Coupling PEG_Linker_Coupling->Final_AA_Coupling Cleavage_Purification Cleavage from Resin & Purification Final_AA_Coupling->Cleavage_Purification PEGylated_Peptide Purified PEGylated Peptide Cleavage_Purification->PEGylated_Peptide

Workflow for solid-phase synthesis of a PEGylated peptide.

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Molecule to an Antibody using NHS-PEG-Maleimide

This protocol describes a two-step process for conjugating a molecule with a free sulfhydryl group to the primary amines (e.g., lysine residues) of an antibody using an NHS-Ester-PEG-Maleimide linker.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • NHS-Ester-PEG-Maleimide linker

  • Thiol-containing molecule

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP), optional

  • Desalting column or centrifugal filter for purification

  • Reaction buffers (e.g., PBS, pH 7.2-7.4 for maleimide reaction; PBS, pH 8.0-8.5 for NHS ester reaction)

Procedure:

Step 1: Reduction of Antibody (Optional)

  • If targeting hinge-region disulfides, prepare the antibody solution (1-2 mg/mL in PBS).

  • Add a 10-fold molar excess of TCEP solution.

  • Incubate for 30 minutes at room temperature.

  • Purify the reduced antibody using a desalting column to remove excess TCEP.

Step 2: Reaction of Antibody with NHS-Ester-PEG-Maleimide

  • Adjust the pH of the antibody solution to 8.0-8.5.

  • Prepare a 10 mM stock solution of NHS-Ester-PEG-Maleimide in anhydrous DMSO or DMF.

  • Add the linker solution to the antibody solution at a 10-fold molar excess.

  • Incubate for 1-2 hours at room temperature with gentle agitation.

  • Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.2-7.4.

Step 3: Conjugation of the Maleimide-Activated Antibody with the Thiol-Containing Molecule

  • Add the thiol-containing molecule to the purified maleimide-activated antibody solution at a 5-fold molar excess.

  • Incubate for 1 hour at room temperature with gentle mixing.

  • Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC-HPLC) to remove unreacted drug and other small molecules.

Protocol 2: Purification of Antibody-Drug Conjugates by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is a common method for purifying ADCs and removing unconjugated small molecules.

Materials:

  • SEC-HPLC system with a UV detector

  • Size-exclusion column suitable for antibody separations (e.g., AdvanceBio SEC)

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

  • Purified ADC sample from the conjugation reaction

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Inject the ADC sample onto the column.

  • Monitor the elution profile at 280 nm. The ADC will typically elute as the main peak, while smaller, unconjugated molecules will have longer retention times.

  • Collect the fractions corresponding to the ADC peak.

  • Pool the collected fractions containing the purified ADC.

Protocol 3: Characterization of ADCs - Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination, including UV/Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry (MS).

Method: UV/Vis Spectroscopy

This method is simple and rapid but provides only the average DAR.

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) and the drug (ε_Drug) at 280 nm and at the wavelength of maximum absorbance of the drug (λ_max).

  • Measure Absorbance: Measure the absorbance of the ADC solution at 280 nm (A_280) and at the drug's λ_max (A_λmax).

  • Calculate Concentrations:

    • Concentration of the drug (C_Drug) = A_λmax / ε_Drug(λmax)

    • Concentration of the antibody (C_Ab) = (A_280 - (A_λmax * (ε_Drug(280) / ε_Drug(λmax)))) / ε_Ab(280)

  • Calculate DAR:

    • DAR = C_Drug / C_Ab

Method: Mass Spectrometry (LC-MS)

LC-MS provides a more detailed analysis, including the distribution of different drug-loaded species.

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. For deglycosylation, treat the ADC with PNGase F.

  • LC-MS Analysis:

    • Use a suitable LC column (e.g., reversed-phase for reduced chains, SEC for intact).

    • Couple the LC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Deconvolute the mass spectra to obtain the molecular weights of the different ADC species.

    • The number of conjugated drugs for each species can be determined from the mass difference between the ADC species and the unconjugated antibody.

    • The weighted average DAR can be calculated from the relative abundance of each species.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the fields of drug delivery, bioconjugation, and diagnostics. Their ability to improve the physicochemical and pharmacological properties of bioconjugates makes them essential components in the development of next-generation therapeutics and research reagents. A thorough understanding of their properties and the careful selection of linker length and chemistry are crucial for the successful design and implementation of these molecules in various applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize heterobifunctional PEG linkers in their work.

References

An In-depth Technical Guide to Bioconjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation Chemistry

Bioconjugation is the chemical strategy of covalently linking two or more molecules, where at least one is a biomolecule, to create a novel construct with combined properties of its components.[1][2] This powerful technique has revolutionized numerous fields, including medicine, diagnostics, and materials science, by enabling the creation of molecules with enhanced functionalities.[2][3] Applications of bioconjugation are diverse and impactful, ranging from the development of targeted therapeutics like antibody-drug conjugates (ADCs) to the creation of sensitive diagnostic assays and the immobilization of proteins for various biotechnological purposes.[4]

The core principle of bioconjugation lies in the specific and stable covalent bond formation between reactive functional groups on the participating molecules. The choice of conjugation chemistry is paramount and depends on several factors, including the nature of the biomolecule, the desired stability of the linkage, and the reaction conditions that preserve the biological activity of the biomolecule. This guide provides a comprehensive overview of the core principles of bioconjugation, detailing common reaction chemistries, experimental protocols, and applications in biological research.

Core Principles of Bioconjugation

Successful bioconjugation hinges on the ability to selectively target specific functional groups on biomolecules under mild conditions that maintain their structure and function. The most commonly targeted functional groups on proteins include primary amines, thiols, carboxyls, and carbonyls.

Commonly Targeted Functional Groups in Proteins
Functional GroupAmino Acid ResiduesLocation in Protein
Primary Amines (-NH₂) Lysine (ε-amine), N-terminus (α-amine)Abundant on protein surfaces
Thiols/Sulfhydryls (-SH) CysteineLess abundant and often involved in disulfide bonds, making free thiols a target for site-specific modification.
Carboxylic Acids (-COOH) Aspartic Acid, Glutamic Acid, C-terminusPresent on the protein surface
Carbonyls (Aldehydes/Ketones) Can be introduced via modification of N-terminal serine/threonine or through unnatural amino acids.Not naturally present, offering bioorthogonal targeting.
Hydroxyls (-OH) Serine, Threonine, TyrosineGenerally less reactive but can be targeted
Phenols TyrosineCan be targeted under specific conditions
Key Bioconjugation Chemistries

A variety of chemical reactions have been adapted for bioconjugation, each with its own advantages and limitations. The choice of reaction is dictated by the target functional group and the desired properties of the final conjugate.

  • Amine-Reactive Chemistries: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on proteins to form stable amide bonds. This reaction is typically performed at a slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and nucleophilic.

  • Thiol-Reactive Chemistries: Maleimides are highly selective for thiol groups, forming stable thioether bonds. This reaction is most efficient at a pH range of 6.5-7.5, where the reaction with thiols is significantly faster than with amines.

  • Carboxyl-Reactive Chemistries: Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to activate carboxyl groups to react with primary amines, forming amide bonds.

  • Bioorthogonal Chemistries: These reactions involve functional groups that are mutually reactive but inert to the biological environment.

    • Click Chemistry: This refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.

      • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole linkage.

      • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that utilizes a strained cyclooctyne to react with an azide, making it suitable for live-cell applications.

    • Hydrazone and Oxime Ligation: The reaction between an aldehyde or ketone and a hydrazine or aminooxy group, respectively, forms a stable C=N bond.

Quantitative Data on Bioconjugation Reactions

The efficiency and kinetics of bioconjugation reactions are critical for successful outcomes. The following tables summarize key quantitative data for some of the most common bioconjugation chemistries.

Table 1: Reaction Kinetics of NHS Esters with Primary Amines
pHHalf-life of NHS Ester Hydrolysis (at 4°C)Optimal pH for Amine Reaction
7.04-5 hours7.2 - 8.5
8.610 minutes
Data sourced from Thermo Fisher Scientific.
Table 2: Maleimide-Thiol Conjugation Efficiency and pH Dependence
pHReaction Rate with ThiolsSelectivity for Thiols vs. Amines
< 6.5SlowHigh
6.5 - 7.5Optimal~1000-fold faster with thiols
> 7.5FastDecreased (competing reaction with amines)
Data compiled from various sources.
Table 3: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide
CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DIBO~0.3 - 0.7
DBCO~0.6 - 1.0
BCN~0.06 - 0.1
Reaction rates can vary based on solvent and temperature. Data from Benchchem.
Table 4: Stability of Hydrazone and Oxime Linkages
LinkageEquilibrium Constant (Keq)Relative Hydrolytic Stability
Hydrazone10⁴ - 10⁶ M⁻¹Less stable
Oxime> 10⁸ M⁻¹More stable (hydrolysis rate is ~1000-fold lower than hydrazones)
Data from ACS Publications and SciSpace.

Experimental Protocols

This section provides detailed methodologies for key bioconjugation experiments.

Protocol 1: Antibody-Drug Conjugation (ADC) using SMCC Crosslinker

This protocol describes the preparation of an ADC using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

  • Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS)

  • SMCC crosslinker

  • Thiol-containing drug

  • Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)

  • Quenching reagent (e.g., L-cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Activation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in Amine Reaction Buffer.

    • Add a 5- to 20-fold molar excess of SMCC (dissolved in DMSO) to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess SMCC using a desalting column.

  • Conjugation to Thiol-Containing Drug:

    • Dissolve the thiol-containing drug in a compatible solvent.

    • Add a 1.5- to 5-fold molar excess of the drug to the maleimide-activated antibody solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine) to a final concentration of approximately 1 mM.

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the ADC using size-exclusion chromatography to remove unreacted drug and aggregates.

    • Collect and pool the fractions containing the monomeric ADC.

Protocol 2: Fluorescent Labeling of Proteins using an NHS Ester

This protocol provides a general guideline for labeling a protein with an NHS ester-functionalized fluorescent dye.

Materials:

  • Protein to be labeled in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester-functionalized fluorescent dye

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Dissolve the NHS ester dye in an organic solvent like DMSO.

    • Add a 10- to 20-fold molar excess of the dye to the protein solution.

    • Incubate for 1 hour at room temperature or 2 hours at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 1 hour at room temperature.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a desalting or size-exclusion column.

Protocol 3: Biotinylation of Proteins using an NHS Ester

This protocol outlines the biotinylation of a protein using an amine-reactive NHS ester of biotin.

Materials:

  • Protein in amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • NHS-biotin reagent

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Dialysis or gel filtration system

Procedure:

  • Reaction Setup:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the NHS-biotin in DMSO to prepare a stock solution.

    • Add a 10- to 20-fold molar excess of the NHS-biotin solution to the protein solution.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching and Purification:

    • Add quenching buffer to stop the reaction.

    • Remove excess, unreacted biotin by dialysis or gel filtration.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows and a relevant signaling pathway.

experimental_workflow_adc cluster_activation Antibody Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody Activated_mAb Maleimide-Activated mAb mAb->Activated_mAb NHS Ester Reaction (pH 7.2-8.0) SMCC SMCC Crosslinker SMCC->Activated_mAb ADC Antibody-Drug Conjugate Activated_mAb->ADC Maleimide-Thiol Reaction (pH 6.5-7.5) Drug Thiol-Containing Drug Drug->ADC Purified_ADC Purified ADC ADC->Purified_ADC Size-Exclusion Chromatography Analysis Characterization (Mass Spec, SEC) Purified_ADC->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation.

experimental_workflow_labeling cluster_reaction Labeling Reaction cluster_quenching Quenching cluster_purification Purification Protein Protein Labeled_Protein Labeled Protein Protein->Labeled_Protein Amine-Reactive Coupling (pH 7.2-8.5) NHS_Dye NHS-Ester Dye NHS_Dye->Labeled_Protein Quenched_Reaction Quenched Reaction Mixture Labeled_Protein->Quenched_Reaction Add Tris or Glycine Purified_Product Purified Labeled Protein Quenched_Reaction->Purified_Product Desalting/SEC

Caption: General workflow for fluorescent labeling of proteins.

egfr_signaling_probe cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Biotin-EGF Biotinylated EGF (Bioconjugate Probe) EGFR EGFR Biotin-EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruitment PI3K PI3K Dimerization->PI3K Activation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (Proliferation, Survival) ERK->Cellular_Response PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Akt->Cellular_Response

References

Amino-PEG9-acid: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, properties, and applications of Amino-PEG9-acid in advanced drug development, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics.[1][2][3] Structurally, it consists of a nine-unit polyethylene glycol (PEG) chain flanked by a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other. This configuration allows for the sequential and controlled conjugation of two different molecular entities, making it a versatile tool in the field of bioconjugation.

The central PEG chain, composed of repeating ethylene glycol units, imparts favorable physicochemical properties to the linker and, consequently, to the final conjugate. Key among these is increased hydrophilicity, which can enhance the solubility and reduce the aggregation of poorly soluble drug molecules. Furthermore, the PEG moiety is known for its ability to improve the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation half-life. PEGylation, the process of attaching PEG chains to molecules, is also recognized for its potential to decrease the immunogenicity of therapeutic proteins and peptides.

The terminal functional groups of this compound provide orthogonal reactivity, a critical feature for the precise construction of complex biomolecules. The primary amine is nucleophilic and readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, and other electrophilic groups. Conversely, the carboxylic acid can be activated to react with nucleophiles, most commonly primary amines, to form stable amide bonds. This dual reactivity is fundamental to its application in linking antibodies to cytotoxic payloads in ADCs and in connecting targeting ligands to E3 ligase recruiters in PROTACs.

Physicochemical and Quantitative Data

The precise molecular characteristics of this compound are critical for its effective application in drug development. The following table summarizes the key quantitative data for this linker.

PropertyValueReference
Molecular Formula C21H43NO11N/A
Molecular Weight 485.57 g/mol [3]
CAS Number 1191079-83-0N/A
Purity Typically >95%[3]
Appearance White solid or viscous oilN/A
Solubility Soluble in water and most organic solventsN/A

Synthesis of this compound

The general strategy involves the orthogonal protection of the terminal hydroxyl groups, followed by sequential deprotection and functionalization. One common approach is to:

  • Monoprotect the PEG Diol: One of the terminal hydroxyl groups of the PEG diol is protected with a suitable protecting group, such as a trityl or tert-butyldimethylsilyl (TBDMS) group.

  • Functionalize the Free Hydroxyl Group: The remaining free hydroxyl group is then converted to the desired functional group, for instance, by tosylation followed by nucleophilic substitution with sodium azide to introduce an azide moiety.

  • Deprotection of the First Terminus: The protecting group on the first hydroxyl group is selectively removed.

  • Functionalization of the Second Terminus: The newly deprotected hydroxyl group is then converted to the second desired functional group. For instance, it can be oxidized to a carboxylic acid.

  • Final Conversion to the Amine: The azide group introduced in step 2 is then reduced to a primary amine, commonly achieved through a Staudinger reaction or catalytic hydrogenation.

This strategic approach allows for the controlled introduction of different functionalities at each end of the PEG chain, resulting in the desired heterobifunctional linker.

Experimental Protocols for Bioconjugation

The utility of this compound lies in its ability to covalently link two different molecules through its terminal amine and carboxylic acid groups. The following are detailed protocols for the two primary types of conjugation reactions.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling of the Carboxylic Acid Terminus

This protocol describes the activation of the carboxylic acid group of this compound to form an NHS ester, which then readily reacts with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule drug).

Materials:

  • This compound

  • Target molecule with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 4.7-6.0)

  • Phosphate-buffered saline (PBS) (pH 7.2-7.4)

  • Reaction solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolve this compound: Dissolve this compound in the reaction solvent to a desired concentration (e.g., 10 mg/mL).

  • Activate the Carboxylic Acid:

    • In a separate tube, dissolve EDC (1.5 equivalents relative to this compound) and NHS (1.5 equivalents) in MES buffer.

    • Add the EDC/NHS solution to the this compound solution.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated PEG linker.

  • Conjugation to the Target Molecule:

    • Dissolve the target molecule containing a primary amine in PBS.

    • Add the NHS-activated this compound to the target molecule solution. The molar ratio of the activated linker to the target molecule should be optimized based on the desired degree of labeling.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C. The reaction pH should be maintained between 7.2 and 8.0 for efficient coupling.

  • Quench the Reaction: Add the quenching reagent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purify the Conjugate: Purify the resulting conjugate using an appropriate method to remove excess linker and byproducts.

Protocol 2: Amide Bond Formation with the Amine Terminus

This protocol describes the reaction of the primary amine of this compound with a molecule containing an activated carboxylic acid, such as an NHS ester.

Materials:

  • This compound

  • Target molecule with an NHS ester

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Reaction solvent (e.g., DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolve Reactants:

    • Dissolve this compound in the reaction buffer.

    • Dissolve the NHS ester-containing target molecule in a small amount of reaction solvent and then add it to the this compound solution. The molar ratio should be optimized for the specific application.

  • Conjugation Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored by a suitable analytical technique, such as HPLC or LC-MS.

  • Purify the Conjugate: Purify the conjugate using an appropriate method to remove unreacted starting materials and byproducts.

Applications in Drug Development

This compound is a key enabling technology in the development of sophisticated drug delivery systems, particularly in the fields of Antibody-Drug Conjugates and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker that connects the antibody and the payload is a critical component of the ADC, influencing its stability, efficacy, and safety.

This compound serves as a non-cleavable linker in ADC constructs. The carboxylic acid end can be conjugated to a primary amine on the antibody, typically the ε-amino group of a lysine residue, while the amine end can be reacted with a functionalized cytotoxic drug. The hydrophilic PEG chain can help to mitigate the aggregation often caused by hydrophobic payloads and can improve the overall pharmacokinetic properties of the ADC.

ADC_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_action Mechanism of Action Drug Cytotoxic Drug Drug_Linker Drug-Linker Conjugate Drug->Drug_Linker Amide Bond Formation Linker This compound Linker->Drug_Linker Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Amide Bond Formation (Lysine Residues) Drug_Linker_2 Drug-Linker Conjugate Drug_Linker_2->ADC Tumor_Cell Tumor Cell Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Apoptosis Payload_Release->Cell_Death ADC_2 ADC ADC_2->Tumor_Cell Binding to Antigen PROTAC_Signaling_Pathway cluster_components PROTAC Components cluster_action PROTAC Mechanism Target_Ligand Target Protein Ligand PROTAC PROTAC Molecule Target_Ligand->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC PEG9_Linker This compound Linker PEG9_Linker->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Amino-PEG9-acid to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein PEGylation

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a cornerstone technique in biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins by increasing their serum half-life, improving stability, reducing immunogenicity, and enhancing solubility.[1][2] The choice of PEG reagent and conjugation strategy is critical to achieving the desired therapeutic profile while preserving the protein's biological activity.[3]

Amino-PEG9-acid is a heterobifunctional PEG linker containing both a primary amine and a terminal carboxylic acid. This dual functionality offers versatility in protein conjugation strategies. The carboxylic acid can be activated to react with primary amines on the protein (e.g., lysine residues, N-terminus), or the PEG's amine group can react with activated carboxyl groups on the protein (e.g., aspartic or glutamic acid residues). This document provides detailed protocols for both approaches.

Logical Workflow for Protein PEGylation

The overall process of protein PEGylation, from initial strategy selection to final characterization, follows a logical progression. The choice of conjugation chemistry dictates the specific reaction conditions, which are followed by purification to isolate the desired PEGylated product and comprehensive analytical characterization to determine the extent and sites of modification.

PEGylation_Workflow cluster_strategy Strategy Selection cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Strategy Define Target Residues (Amines vs. Carboxyls) Activation Activate Functional Group (PEG-COOH or Protein-COOH) Strategy->Activation Coupling Couple PEG to Protein (Incubation) Activation->Coupling Quenching Quench Reaction Coupling->Quenching Purification Isolate PEG-Protein Conjugate (e.g., SEC, IEX) Quenching->Purification Characterization Analyze Conjugate (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: General experimental workflow for protein PEGylation.

Protocol 1: Amine-Targeted Conjugation via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid moiety of this compound to primary amines (lysine residues and the N-terminus) on a target protein. The reaction proceeds in two steps: (1) activation of the PEG's carboxylic acid using EDC and NHS to form a more stable, amine-reactive NHS ester, and (2) reaction of the activated PEG with the protein.

Experimental Protocol

Materials:

  • Target Protein

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Purification System (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in Coupling Buffer to a final concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer like PBS or MES.

  • This compound Activation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer. A common molar ratio is 1:2:2 (PEG-acid:EDC:NHS). The activation reaction is most efficient at pH 4.5-7.2.

    • Add the this compound solution to the EDC/NHS mixture.

    • Incubate for 15-30 minutes at room temperature to generate the activated PEG-NHS ester.

  • Conjugation Reaction:

    • Add the freshly activated this compound solution to the protein solution. The molar ratio of PEG to protein will determine the degree of PEGylation and should be optimized. A 10- to 50-fold molar excess of PEG is a common starting point.

    • Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. This will hydrolyze any unreacted PEG-NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts by purifying the reaction mixture.

    • Size Exclusion Chromatography (SEC) is effective at separating the larger PEGylated protein from smaller unreacted PEG molecules.

    • Ion Exchange Chromatography (IEX) can separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges.

Protocol 2: Carboxyl-Targeted Conjugation (Amine-Reactive)

This protocol leverages the amine group on this compound to target the carboxyl groups of aspartic and glutamic acid residues on the protein. This "reverse" conjugation also uses EDC/NHS chemistry, but in this case, the protein's carboxyl groups are activated first.

Experimental Protocol

Materials:

  • Target Protein

  • This compound

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching/Wash Buffer: e.g., 2-Mercaptoethanol or PBS

  • Purification System (e.g., SEC, IEX)

Procedure:

  • Protein Activation:

    • Dissolve the target protein (1-10 mg/mL) in Activation Buffer. The acidic pH protonates primary amines, minimizing their reaction with EDC.

    • Add EDC and NHS (or Sulfo-NHS) to the protein solution. A 10-fold molar excess of EDC/NHS over the number of carboxyl groups is a typical starting point.

    • Incubate for 15-30 minutes at room temperature to activate the protein's carboxyl groups.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent polymerization of the this compound, it is best to remove excess EDC and NHS.

    • This can be achieved by a rapid buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with Coupling Buffer.

  • Conjugation Reaction:

    • Immediately add the this compound (dissolved in Coupling Buffer) to the activated protein solution. A 10- to 50-fold molar excess of the PEG-amine over the protein is recommended.

    • Adjust the pH of the reaction to 7.2-7.5 to facilitate the reaction between the activated carboxyls and the PEG's primary amine.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Purify the PEGylated protein from unreacted reagents and native protein using SEC or IEX as described in Protocol 1.

Characterization of PEGylated Proteins

Thorough characterization is essential to confirm successful conjugation and to assess the quality of the final product. A combination of techniques is often employed to determine the degree of PEGylation, identify conjugation sites, and confirm purity.

Workflow for Characterization of PEGylated Proteins

Characterization_Workflow cluster_input Input Sample cluster_methods Analytical Methods cluster_outputs Data Output Sample Purified PEG-Protein Conjugate SDS_PAGE SDS-PAGE Sample->SDS_PAGE SEC_HPLC SEC-HPLC Sample->SEC_HPLC IEX_HPLC IEX-HPLC Sample->IEX_HPLC MassSpec Mass Spectrometry (MALDI-TOF / ESI-MS) Sample->MassSpec MW_Shift Molecular Weight Shift (Degree of PEGylation) SDS_PAGE->MW_Shift Purity Purity & Aggregation SEC_HPLC->Purity Heterogeneity Heterogeneity (Positional Isomers) IEX_HPLC->Heterogeneity MassSpec->MW_Shift Exact_Mass Exact Mass & Site ID MassSpec->Exact_Mass

Caption: Analytical workflow for PEGylated protein characterization.

Summary of Characterization Techniques
Technique Principle Information Obtained Advantages Limitations
SDS-PAGE Separation by molecular weight.Apparent molecular weight, degree of PEGylation (qualitative).Simple, rapid, widely available.Low resolution, provides apparent MW which can be inaccurate for PEGs.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Purity, presence of aggregates, separation of unreacted protein/PEG.Excellent for purity and aggregate analysis.Poor resolution between species with similar sizes (e.g., mono- vs di-PEGylated).
Ion Exchange Chromatography (IEX) Separation based on surface charge.Separation of species with different degrees of PEGylation and positional isomers.High resolution for different PEGylated species.Performance diminishes as the degree of PEGylation increases due to charge shielding.
MALDI-TOF Mass Spectrometry Measures mass-to-charge ratio of ionized molecules.Average molecular weight, degree of PEGylation, distribution of PEGylated species.Fast, high sensitivity, directly measures mass.Can be challenging for very large or heterogeneous glycoproteins.
LC-MS (e.g., ESI-MS) Couples liquid chromatography separation with mass spectrometry.Precise mass of different species, identification of PEGylation sites (with peptide mapping).High accuracy and resolution, provides site-specific information.Complex data analysis, potential for spectral overlap with polydisperse PEGs.
¹H NMR Spectroscopy Measures nuclear magnetic resonance of protons.Quantitative determination of the degree of PEGylation.Quantitative without need for standards.Requires high sample concentration and purity; complex spectra.

References

Application Notes and Protocols for Labeling Peptides with Amino-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1][2][3][4] This modification can lead to a range of benefits, including increased solubility, prolonged circulating half-life, reduced immunogenicity, and improved stability against enzymatic degradation.[5] Amino-PEG9-acid is a heterobifunctional PEG linker that provides a versatile tool for conjugating peptides. It possesses a terminal primary amine group and a terminal carboxylic acid group, connected by a 9-unit polyethylene glycol spacer. This structure allows for controlled, site-specific labeling of peptides, offering significant advantages in the development of novel therapeutics.

These application notes provide detailed protocols for the labeling of peptides with this compound, subsequent purification of the conjugate, and methods for its characterization.

Chemical Principle

The labeling of a peptide with this compound typically involves the formation of a stable amide bond. The carboxylic acid end of the this compound is activated and then reacted with a primary amine on the peptide, such as the N-terminal amine or the side chain of a lysine residue. Conversely, the amine end of the this compound can be reacted with a carboxylic acid on the peptide, often found at the C-terminus or on the side chains of aspartic or glutamic acid. The choice of reaction strategy depends on the desired site of PEGylation and the peptide sequence.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Peptide's Primary Amine

This protocol describes the labeling of a peptide via its primary amine (e.g., N-terminus or lysine side-chain) by activating the carboxylic acid group of this compound.

Materials:

  • Peptide with a free primary amine

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100mM carbonate/bicarbonate buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris.

  • Quenching solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Purification supplies (see Protocol 3)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

    • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 1 hour to generate the NHS ester of this compound.

  • Peptide Conjugation:

    • Dissolve the peptide in the reaction buffer to a concentration of 1-10 mg/mL.

    • Add the activated Amino-PEG9-NHS ester solution to the peptide solution. A molar excess of the PEG reagent (typically 2-10 fold) over the peptide is recommended to drive the reaction. The optimal ratio should be determined empirically for each peptide.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Proceed immediately to purification of the PEGylated peptide as described in Protocol 3.

Protocol 2: Conjugation of a Peptide's Carboxylic Acid to the Amine of this compound

This protocol outlines the labeling of a peptide via a carboxylic acid group (e.g., C-terminus, aspartic acid, or glutamic acid) using the amine group of this compound.

Materials:

  • Peptide with a free carboxylic acid

  • This compound

  • EDC

  • NHS

  • Anhydrous DMF or DMSO

  • Activation Buffer: MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

  • Coupling Buffer: PBS, pH 7.2-7.4.

  • Purification supplies (see Protocol 3)

Procedure:

  • Peptide Activation:

    • Dissolve the peptide in the activation buffer to a concentration of 1-10 mg/mL.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the peptide solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to activate the peptide's carboxylic acid groups.

  • Conjugation Reaction:

    • Dissolve this compound in the coupling buffer.

    • Add the this compound solution to the activated peptide solution. A molar excess of this compound is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine base if necessary.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Purification:

    • Proceed immediately to purification of the PEGylated peptide as described in Protocol 3.

Protocol 3: Purification of the PEGylated Peptide

Purification is a critical step to remove unreacted peptide, excess PEG reagent, and reaction byproducts. The choice of method depends on the size difference between the PEGylated and un-PEGylated peptide.

A. Size Exclusion Chromatography (SEC) / Gel Filtration:

This method separates molecules based on their hydrodynamic radius and is effective for removing smaller molecules like unreacted PEG reagent.

  • Column: Choose a column with a fractionation range appropriate for the size of your PEGylated peptide (e.g., Sephadex G-25 for desalting and removing small molecules).

  • Mobile Phase: Use a buffer in which the PEGylated peptide is soluble and stable (e.g., PBS).

  • Procedure:

    • Equilibrate the SEC column with the mobile phase.

    • Load the quenched reaction mixture onto the column.

    • Elute with the mobile phase and collect fractions.

    • Monitor the elution profile using UV absorbance at 280 nm (for peptides containing tryptophan or tyrosine) or 220 nm.

    • Pool the fractions containing the purified PEGylated peptide.

B. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC separates molecules based on their hydrophobicity and can be used to separate un-PEGylated peptide, mono-PEGylated peptide, and multi-PEGylated species.

  • Column: A C8 or C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run a linear gradient of increasing acetonitrile concentration to elute the components.

    • Monitor the elution profile with a UV detector. PEGylated peptides will typically elute earlier than their non-PEGylated counterparts due to the hydrophilic nature of the PEG chain.

    • Collect the fractions corresponding to the desired PEGylated peptide peak.

C. Ion Exchange Chromatography (IEX):

IEX separates molecules based on their net charge. PEGylation can alter the surface charge of a peptide, allowing for separation of PEGylated and un-PEGylated forms.

  • Resin: Choose a cation or anion exchange resin based on the predicted pI of the peptide and its PEGylated form.

  • Buffers: Use a low-salt binding buffer and a high-salt elution buffer.

  • Procedure:

    • Equilibrate the column with the binding buffer.

    • Load the sample.

    • Wash the column with binding buffer to remove unbound molecules.

    • Elute the bound molecules with a salt gradient or a step elution.

    • Collect fractions and analyze for the desired product.

D. Dialysis/Ultrafiltration:

These methods are useful for removing small molecules like excess PEG reagent and salts.

  • Membrane: Select a membrane with a molecular weight cut-off (MWCO) that retains the PEGylated peptide while allowing smaller impurities to pass through.

  • Procedure:

    • Place the sample in a dialysis bag or ultrafiltration device.

    • Dialyze against a large volume of an appropriate buffer, with several buffer changes.

Protocol 4: Characterization of the PEGylated Peptide

Characterization is essential to confirm successful conjugation, determine the degree of PEGylation, and assess the purity of the final product.

A. Mass Spectrometry (MS):

MS is a powerful tool to determine the molecular weight of the PEGylated peptide, confirming the covalent attachment of the PEG chain.

  • Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used.

  • Analysis: The mass spectrum of the PEGylated peptide will show an increase in mass corresponding to the mass of the attached this compound (approximately 484.6 Da). The presence of multiple peaks with regular mass differences may indicate different degrees of PEGylation (mono-, di-, etc.).

B. High-Performance Liquid Chromatography (HPLC):

Analytical HPLC can be used to assess the purity of the PEGylated peptide and quantify the extent of the reaction.

  • Method: Use the same RP-HPLC or SEC conditions developed for purification.

  • Analysis: Compare the chromatogram of the reaction mixture to that of the starting peptide. The appearance of new, earlier-eluting peaks in RP-HPLC or earlier-eluting peaks in SEC is indicative of PEGylation. Peak integration can be used to estimate the percentage of conversion.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR can provide detailed structural information about the PEGylated peptide, including the site of PEGylation.

Data Presentation

Table 1: Reaction Parameters for Peptide PEGylation

ParameterConditionRationale
Peptide Concentration 1-10 mg/mLAffects reaction kinetics.
PEG Reagent Molar Excess 2-10 foldDrives the reaction towards the product.
Reaction pH (Amine Labeling) 7.2-8.5Facilitates nucleophilic attack by the primary amine.
Reaction pH (Carboxyl Labeling) 4.5-6.0 (Activation), 7.2-7.5 (Coupling)Optimal for carbodiimide chemistry.
Reaction Time 2-4 hours (RT) or Overnight (4°C)Allows for completion of the reaction.
Quenching Agent Tris or GlycineRemoves reactive NHS esters.

Table 2: Comparison of Purification Techniques for PEGylated Peptides

TechniquePrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation by sizeGood for removing small impurities, mild conditionsLow resolution for species of similar size
Reverse Phase HPLC (RP-HPLC) Separation by hydrophobicityHigh resolution, can separate different degrees of PEGylationCan be denaturing for some peptides
Ion Exchange Chromatography (IEX) Separation by chargeCan separate isomers, non-denaturingRequires charge difference between species
Dialysis/Ultrafiltration Separation by sizeSimple, good for buffer exchange and desaltingNot suitable for separating un-PEGylated peptide

Table 3: Characterization Methods for PEGylated Peptides

MethodInformation ProvidedKey Findings
Mass Spectrometry (MS) Molecular weightConfirmation of PEG attachment, degree of PEGylation
HPLC (Analytical) Purity, reaction conversionQuantification of PEGylated vs. un-PEGylated peptide
NMR Spectroscopy Detailed structureIdentification of the specific site of PEGylation

Visualizations

G cluster_workflow Peptide Labeling Workflow start Start: Peptide & this compound activation Activation of Carboxylic Acid (EDC/NHS) start->activation conjugation Amide Bond Formation (Peptide Conjugation) activation->conjugation quenching Quenching (Tris/Glycine) conjugation->quenching purification Purification (HPLC/SEC) quenching->purification characterization Characterization (MS/HPLC) purification->characterization final_product Purified PEGylated Peptide characterization->final_product

Caption: Experimental workflow for labeling peptides with this compound.

G cluster_pathway Benefits of Peptide PEGylation cluster_benefits peptide Native Peptide pegylation PEGylation (e.g., with this compound) peptide->pegylation peg_peptide PEGylated Peptide pegylation->peg_peptide increased_solubility Increased Solubility peg_peptide->increased_solubility prolonged_half_life Prolonged Half-Life peg_peptide->prolonged_half_life reduced_immunogenicity Reduced Immunogenicity peg_peptide->reduced_immunogenicity improved_stability Improved Stability peg_peptide->improved_stability

Caption: Signaling pathway illustrating the advantages of peptide PEGylation.

References

Application Notes and Protocols for Amino-PEG9-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Amino-PEG9-acid as a hydrophilic, non-cleavable linker in the development of antibody-drug conjugates (ADCs). Detailed protocols for conjugation, purification, characterization, and in vitro evaluation are provided to assist researchers in the rational design and synthesis of next-generation ADCs.

Introduction to this compound in ADCs

Antibody-drug conjugates are a powerful class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1] The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity.[2]

This compound is a discrete polyethylene glycol (PEG) linker that offers several advantages in ADC development. Its hydrophilic nature helps to mitigate the aggregation often associated with hydrophobic payloads, allowing for the creation of ADCs with higher drug-to-antibody ratios (DARs).[2][3] The PEG9 spacer can also improve the pharmacokinetic profile of the ADC, leading to a longer circulation half-life and increased tumor accumulation.[4] As a non-cleavable linker, this compound ensures that the payload is only released upon lysosomal degradation of the antibody, which can reduce off-target toxicity.

Properties of this compound

PropertyValueReference
Chemical Formula C21H43NO11
Molecular Weight 485.57 g/mol
Appearance White to off-white solid
Solubility Soluble in water and most organic solvents
Functional Groups Primary Amine (-NH2), Carboxylic Acid (-COOH)
Purity >95%

Experimental Data: Impact of PEG Linker Length on ADC Performance

The length of the PEG linker is a critical parameter that must be optimized for each ADC. The following tables provide illustrative data based on trends observed in the literature for ADCs with PEG linkers of varying lengths, including a hypothetical ADC using a PEG9 linker. This data demonstrates the general trade-offs between linker length, in vitro potency, and in vivo pharmacokinetics.

Table 1: In Vitro Cytotoxicity of a Hypothetical Anti-HER2 ADC with Different PEG Linkers

LinkerTarget Cell Line (HER2-positive)IC50 (nM)
No PEGSK-BR-30.5
PEG4SK-BR-30.8
PEG9 (Illustrative) SK-BR-3 1.2
PEG12SK-BR-31.5
PEG24SK-BR-32.5

Note: Longer PEG chains can sometimes lead to a slight decrease in in vitro potency, potentially due to steric hindrance.

Table 2: Pharmacokinetic Parameters of a Hypothetical ADC with Different PEG Linkers in a Rodent Model

LinkerClearance (mL/day/kg)Half-life (t1/2) (days)
No PEG152
PEG475
PEG9 (Illustrative) 5 8
PEG1258.5
PEG244.59

Note: Increasing PEG linker length generally leads to decreased clearance and a longer half-life, with a plateau often observed around PEG8-PEG12.

Experimental Protocols

ADC Conjugation via Amide Bond Formation

This protocol describes the conjugation of a payload with a carboxylic acid group to the lysine residues of a monoclonal antibody using this compound as a linker and EDC/Sulfo-NHS chemistry.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Payload with a carboxylic acid functional group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Size-Exclusion Chromatography (SEC) system

Protocol:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into PBS, pH 7.4 using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Payload-Linker:

    • Dissolve the payload and a 1.2-fold molar excess of this compound in anhydrous DMSO.

    • In a separate tube, dissolve EDC (5-fold molar excess over payload) and Sulfo-NHS (5-fold molar excess over payload) in Activation Buffer immediately before use.

    • Add the EDC/Sulfo-NHS solution to the payload-linker solution and incubate for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive Sulfo-NHS ester.

  • Conjugation Reaction:

    • Add the activated payload-linker solution to the antibody solution. The molar ratio of payload-linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized (start with a 5-10 fold molar excess).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted payload-linker and other small molecules using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS, pH 7.4 as the mobile phase.

    • Collect the fractions containing the purified ADC.

Characterization of the ADC

a) Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

b) Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): Use an analytical SEC column to assess the purity of the ADC and quantify the percentage of monomer, aggregate, and fragment.

c) Mass Spectrometry:

  • Intact Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC and confirm the conjugation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to evaluate the in vitro potency of the ADC on a target cancer cell line.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated wells as a negative control.

    • Incubate the plates for 72-96 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization cluster_evaluation In Vitro Evaluation Antibody Antibody Conjugation Conjugation Antibody->Conjugation Amino_PEG9_Acid This compound Activation Payload-Linker Activation (EDC/Sulfo-NHS) Amino_PEG9_Acid->Activation Payload Payload Payload->Activation Activation->Conjugation Quenching Quenching Conjugation->Quenching Purification SEC Purification Quenching->Purification Characterization DAR, Purity, Mass Spec Purification->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50

Caption: Experimental workflow for ADC development using this compound.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell_death Cellular Effect ADC_Circulating ADC in Circulation Binding ADC Binds to Target Antigen ADC_Circulating->Binding Tumor_Cell Tumor Cell Antigen Target Antigen Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Payload_Action Payload Exerts Cytotoxic Effect Payload_Release->Payload_Action Apoptosis Apoptosis Payload_Action->Apoptosis

References

Application Notes and Protocols for PROTAC Synthesis Utilizing Amino-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) incorporating the Amino-PEG9-acid linker. PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. The modular design of PROTACs, which consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization of their pharmacological properties. The this compound linker, a polyethylene glycol (PEG) derivative with a terminal amine and a carboxylic acid separated by nine ethylene glycol units, offers a balance of hydrophilicity, flexibility, and length, making it a valuable tool in PROTAC design.

The Role of the this compound Linker in PROTAC Design

The linker component of a PROTAC is a critical determinant of its efficacy. It bridges the POI-binding and E3 ligase-binding moieties, and its length, rigidity, and physicochemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.

Advantages of using a PEG-based linker like this compound include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[1]

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in passive diffusion across cell membranes.

  • Optimal Length and Flexibility: The nine-unit PEG chain provides a significant spatial separation between the two ligands, which can be crucial for accommodating the binding pockets of both the POI and the E3 ligase without steric hindrance. This flexibility can facilitate the adoption of a productive ternary complex conformation.

  • Reduced Non-specific Binding: The biocompatible nature of PEG can help to minimize non-specific interactions with other cellular components.

PROTAC Synthesis Employing this compound

The synthesis of a PROTAC using an this compound linker is typically achieved through a modular approach, involving the separate synthesis or acquisition of the POI ligand, the E3 ligase ligand, and the bifunctional linker. The final PROTAC is then assembled through sequential coupling reactions. Amide bond formation is a common and robust method for this purpose.

General Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis and initial evaluation of a PROTAC.

G cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A POI Ligand (with reactive handle) D Intermediate 1 (POI-Linker) A->D Amide Coupling B This compound B->D C E3 Ligase Ligand (with reactive handle) E Final PROTAC C->E D->E Amide Coupling F Purification & Characterization (HPLC, LC-MS, NMR) E->F G In vitro Assays F->G H Cell-based Assays G->H I Data Analysis H->I

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked PROTAC using this compound

This protocol describes the synthesis of a PROTAC where a POI ligand with a carboxylic acid handle is first coupled to the amine terminus of this compound. The resulting intermediate is then coupled to an E3 ligase ligand bearing an amine handle.

Step 1: Coupling of POI Ligand to this compound

  • Reagents and Materials:

    • POI Ligand-COOH (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the POI Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[2]

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product (POI-PEG9-acid) by flash column chromatography.

Step 2: Coupling of POI-PEG9-acid Intermediate to E3 Ligase Ligand

  • Reagents and Materials:

    • POI-PEG9-acid (from Step 1) (1.0 eq)

    • E3 Ligase Ligand-NH₂ (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Follow the procedure outlined in Step 1, using POI-PEG9-acid and E3 Ligase Ligand-NH₂ as the coupling partners.[3]

    • Purify the final PROTAC by preparative HPLC to obtain the desired product.

    • Characterize the final product by LC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Application Example: BRD4-Targeting PROTAC

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a crucial role in the transcription of oncogenes, most notably c-MYC.[4][5] As such, BRD4 is a well-established target for cancer therapy. The following sections describe the application of an this compound linker in the synthesis and evaluation of a hypothetical BRD4-targeting PROTAC.

Signaling Pathway of BRD4 Degradation and Downstream Effects

The BRD4-targeting PROTAC facilitates the recruitment of an E3 ligase (e.g., Cereblon) to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of BRD4 results in the transcriptional repression of its target genes, including c-MYC, which in turn leads to decreased cell proliferation and induction of apoptosis in cancer cells.

G cluster_protac_action PROTAC-Mediated Degradation cluster_downstream_effects Downstream Signaling PROTAC BRD4 PROTAC (this compound linker) Ternary Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary BRD4 BRD4 BRD4->Ternary cMYC_Tx c-MYC Transcription BRD4->cMYC_Tx Activates E3 E3 Ligase (e.g., Cereblon) E3->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome 26S Proteasome Ub->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMYC_Tx Inhibits cMYC_Prot c-MYC Protein cMYC_Tx->cMYC_Prot Cell_Prolif Cell Proliferation cMYC_Prot->Cell_Prolif Promotes Apoptosis Apoptosis cMYC_Prot->Apoptosis Inhibits

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects on the c-MYC pathway.

Data Presentation: Quantitative Analysis of PROTAC Activity

The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the DC₅₀ (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of degradation achieved). The half-life of the ternary complex is also a critical parameter that can influence degradation efficiency.

Table 1: Hypothetical Degradation Efficiency of a BRD4-Targeting PROTAC with an this compound Linker

ParameterValueCell LineAssay
DC₅₀ 7.5 nMMDA-MB-231Western Blot
Dₘₐₓ >95%MDA-MB-231Western Blot
Ternary Complex Half-life (t½) 15 min-SPR
BRD4 Binding Affinity (K D ) 80 nM-ITC
Cereblon Binding Affinity (K D ) 250 nM-ITC

Experimental Protocols for PROTAC Evaluation

Protocol 2: Western Blot Analysis of BRD4 Degradation

This protocol details the steps to quantify the degradation of BRD4 in cultured cells following treatment with a BRD4-targeting PROTAC.

  • Materials and Reagents:

    • Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa)

    • BRD4-targeting PROTAC stock solution in DMSO

    • DMSO (vehicle control)

    • Cell culture medium (e.g., DMEM) with 10% FBS

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-BRD4, anti-c-MYC, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate and imaging system

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the BRD4-targeting PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize protein concentrations and prepare samples with Laemmli buffer.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and incubate with primary antibodies overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis:

      • Add chemiluminescence substrate and capture the signal using an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the BRD4 and c-MYC band intensities to the loading control (GAPDH).

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol provides a general framework for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.

  • Materials and Reagents:

    • SPR instrument and sensor chips (e.g., CM5)

    • Recombinant purified BRD4 and E3 ligase (e.g., VHL or Cereblon complex)

    • BRD4-targeting PROTAC

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • SPR running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.

    • Binary Interaction Analysis:

      • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (K D ).

      • In a separate experiment, inject a series of concentrations of the PROTAC mixed with a constant concentration of BRD4 over a blank surface to determine the PROTAC-BRD4 binary K D .

    • Ternary Complex Analysis:

      • Inject a series of concentrations of BRD4 over the E3 ligase-immobilized surface in the presence of a constant concentration of the PROTAC.

      • Alternatively, inject a mixture of a constant concentration of BRD4 and a serial dilution of the PROTAC over the E3 ligase surface.

    • Data Analysis:

      • Fit the sensorgram data to appropriate binding models to determine the association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (K D ) for both binary and ternary interactions.

      • The half-life (t½) of the ternary complex can be calculated from the dissociation rate (t½ = ln(2)/kₑ).

Conclusion

The this compound linker is a versatile and effective tool for the synthesis of PROTACs. Its physicochemical properties can contribute to improved solubility and cell permeability, while its length and flexibility are crucial for facilitating the formation of a stable and productive ternary complex. The detailed protocols provided herein offer a framework for the rational design, synthesis, and evaluation of novel PROTACs utilizing this linker, enabling researchers to advance the development of this promising therapeutic modality.

References

Application Notes and Protocols for Functionalizing Liposomes with Amino-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for drug delivery, offering biocompatibility and the ability to encapsulate both hydrophilic and hydrophobic therapeutic agents. Surface functionalization of liposomes with polyethylene glycol (PEG) chains, a process known as PEGylation, enhances their systemic circulation time by reducing opsonization and clearance by the mononuclear phagocyte system. The use of heterobifunctional linkers like Amino-PEG9-acid allows for the covalent attachment of targeting ligands, such as antibodies, peptides, or small molecules, to the liposome surface. This facilitates active targeting to specific cells or tissues, thereby increasing therapeutic efficacy and minimizing off-target effects.

This compound is a linker molecule featuring a primary amine group on one terminus and a carboxylic acid group on the other, separated by a 9-unit polyethylene glycol spacer. This structure allows for versatile conjugation strategies. Typically, the amine group of the linker is first conjugated to a phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), to create a DSPE-PEG9-acid conjugate. This conjugate is then incorporated into the liposome during its formulation. The terminal carboxylic acid groups exposed on the liposome surface are then available for the covalent attachment of amine-containing ligands via carbodiimide chemistry.

These application notes provide detailed protocols for the formulation of liposomes functionalized with DSPE-PEG9-acid, the subsequent conjugation of a model amine-containing ligand, and the characterization of the resulting targeted liposomes.

Data Presentation

The following tables summarize representative quantitative data for liposomes at different stages of the functionalization process. The data is compiled from typical values found in the literature and serves for illustrative purposes.[1][2]

Table 1: Physicochemical Properties of Unfunctionalized and PEG-Acid Functionalized Liposomes

Formulation IDLipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Lipo-PlainDSPC:Cholesterol (55:45)115.8 ± 3.80.11 ± 0.02-5.2 ± 1.5
Lipo-PEG-AcidDSPC:Cholesterol:DSPE-PEG9-acid (55:40:5)128.4 ± 4.50.14 ± 0.03-25.7 ± 2.1

Table 2: Characterization of Ligand-Conjugated Liposomes

Formulation IDLigand Conjugation Efficiency (%)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Ligand Density (ligands/100 nm²)
Lipo-PEG-Ligand~85135.2 ± 5.10.16 ± 0.03-18.9 ± 2.5~0.7

Experimental Protocols

Protocol 1: Formulation of Carboxyl-Terminated Liposomes (Lipo-PEG-Acid) via Thin-Film Hydration

This protocol describes the preparation of unilamellar liposomes incorporating DSPE-PEG9-acid, resulting in a liposome surface decorated with reactive carboxylic acid groups.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[acid(polyethylene glycol)] (DSPE-PEG9-acid)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG9-acid in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask at the desired molar ratio (e.g., 55:40:5).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Lipid Film Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by adding the buffer to the flask.

    • Continue to rotate the flask in the water bath at 60-65°C for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs). The solution should appear milky.

  • Vesicle Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.

    • Assemble the extruder with a 100 nm polycarbonate membrane, pre-heated to 60-65°C.

    • Pass the liposome suspension through the extruder 11-21 times. This process will result in the formation of large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

  • Purification:

    • Remove any unencapsulated material by size exclusion chromatography or dialysis.

Protocol 2: Conjugation of Amine-Containing Ligand to Carboxyl-Terminated Liposomes

This protocol details the covalent attachment of a model ligand (e.g., a peptide or antibody with a primary amine) to the surface of the prepared Lipo-PEG-Acid using EDC/Sulfo-NHS chemistry.

Materials:

  • Lipo-PEG-Acid suspension from Protocol 1

  • Amine-containing ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimde (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Dialysis cassette or size exclusion chromatography column for purification

Procedure:

  • Activation of Carboxyl Groups:

    • Dilute the Lipo-PEG-Acid suspension in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in ice-cold Activation Buffer.

    • Add the EDC and Sulfo-NHS solutions to the liposome suspension. A typical molar excess of EDC and Sulfo-NHS over the available carboxyl groups on the liposome surface is 10-50 fold.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form a stable Sulfo-NHS ester intermediate.

  • Ligand Conjugation:

    • Dissolve the amine-containing ligand in Coupling Buffer (PBS, pH 7.4).

    • Add the activated liposome suspension to the ligand solution. The molar ratio of ligand to available carboxyl groups should be optimized for the specific application.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to deactivate any unreacted Sulfo-NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of Ligand-Conjugated Liposomes:

    • Remove unreacted ligand and coupling reagents by dialysis against PBS or by using size exclusion chromatography.

Protocol 3: Characterization of Functionalized Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. These fluctuations are used to determine the hydrodynamic diameter and the size distribution (PDI).

  • Procedure:

    • Dilute the liposome suspension to an appropriate concentration (typically 0.1-1.0 mg/mL) with filtered PBS (pH 7.4).

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature at 25°C, scattering angle at 173°).

    • Perform the measurement and analyze the correlation function to obtain the average particle size (Z-average) and PDI.

2. Zeta Potential Measurement

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is determined by measuring the electrophoretic mobility of the liposomes in an applied electric field.

  • Procedure:

    • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce the ionic strength for a more accurate measurement.

    • Load the diluted sample into a folded capillary cell.

    • Place the cell in the instrument.

    • Apply an electric field and measure the velocity of the particles.

    • The instrument's software will calculate the zeta potential from the electrophoretic mobility.

3. Quantification of Ligand Conjugation Efficiency

  • Principle: A colorimetric assay, such as the bicinchoninic acid (BCA) assay or a fluorescamine-based assay, can be used to determine the amount of conjugated protein or peptide. This involves separating the liposomes from the unreacted ligand and then quantifying the amount of ligand associated with the liposomes.

  • Procedure (using BCA assay for a protein ligand):

    • After purification of the ligand-conjugated liposomes, disrupt the liposomes using a detergent (e.g., 1% Triton X-100).

    • Prepare a standard curve of the free ligand of known concentrations.

    • Perform the BCA assay on the disrupted liposome samples and the standards according to the manufacturer's instructions.

    • Measure the absorbance at 562 nm using a spectrophotometer.

    • Calculate the concentration of the conjugated ligand in the liposome sample by comparing its absorbance to the standard curve.

    • The conjugation efficiency can be calculated as: (Amount of conjugated ligand / Initial amount of ligand used in the reaction) x 100%

Visualizations

experimental_workflow cluster_formulation Protocol 1: Liposome Formulation cluster_conjugation Protocol 2: Ligand Conjugation cluster_characterization Protocol 3: Characterization lipids DSPC, Cholesterol, DSPE-PEG9-acid solvent Chloroform/Methanol lipids->solvent Dissolve film Thin Lipid Film solvent->film Evaporation hydration Hydration with PBS film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion (100 nm) mlv->extrusion lipo_peg_acid Carboxyl-Terminated Liposomes (Lipo-PEG-Acid) extrusion->lipo_peg_acid activation Activation of -COOH lipo_peg_acid->activation edc_nhs EDC / Sulfo-NHS edc_nhs->activation conjugation Covalent Conjugation activation->conjugation ligand Amine-Containing Ligand ligand->conjugation quench Quenching conjugation->quench purification Purification quench->purification lipo_ligand Ligand-Conjugated Liposomes purification->lipo_ligand dls DLS (Size, PDI) lipo_ligand->dls zeta Zeta Potential lipo_ligand->zeta quant Quantification of Conjugation lipo_ligand->quant targeted_delivery liposome Ligand-Conjugated Liposome binding Receptor Binding (Active Targeting) liposome->binding 1. Recognition receptor Target Cell Receptor receptor->binding endocytosis Endocytosis binding->endocytosis 2. Internalization endosome Endosome endocytosis->endosome 3. Trafficking release Drug Release endosome->release 4. Escape/Release effect Therapeutic Effect release->effect 5. Action

References

Application Notes and Protocols: Reaction of Amino-PEG9-acid with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG9-acid is a heterobifunctional polyethylene glycol (PEG) linker containing a primary amine and a terminal carboxylic acid, separated by a nine-unit PEG spacer. This linker is extensively utilized in bioconjugation, drug delivery, and surface modification to connect molecules of interest, such as proteins, peptides, or small drugs. The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugate while reducing immunogenicity.[1] The terminal carboxylic acid can be chemically coupled to primary amines on other molecules to form a stable amide bond.[2] This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[3][4]

This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines.

Reaction Mechanism and Principle

The conjugation of this compound to a primary amine-containing molecule is a two-step process mediated by EDC and NHS.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester: To improve the efficiency and stability of the reaction, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester, with the release of an EDC by-product.

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

This two-step approach allows for efficient conjugation at physiological pH.[3]

Applications

The reaction of this compound with primary amines has a wide range of applications in research and drug development:

  • PEGylation of Proteins and Peptides: Covalent attachment of the PEG linker to proteins or peptides can improve their pharmacokinetic and pharmacodynamic properties, including increased half-life, enhanced stability, and reduced immunogenicity.

  • Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to conjugate cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.

  • Surface Modification: Immobilization of biomolecules onto surfaces (e.g., nanoparticles, microplates, beads) for various diagnostic and research applications. The PEG spacer reduces non-specific binding to the surface.

  • Development of PROTACs: In the field of targeted protein degradation, this linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Data Presentation

The efficiency of the conjugation reaction can be influenced by several factors, including pH, temperature, reactant concentrations, and the nature of the primary amine-containing molecule. While specific quantitative data for this compound is not extensively published, the following table provides representative data for typical EDC/NHS mediated PEG-acid conjugations to a model protein.

ParameterValueNotes
Reactants
This compound Concentration10-50 fold molar excess over the amineOptimization is often required.
Protein Concentration1-10 mg/mLDependent on protein solubility and stability.
Molar Ratio (Amine:EDC:NHS)1 : 2-5 : 5-10A common starting point for optimization.
Reaction Conditions
Activation pH5.5 - 6.0Using 0.1 M MES buffer.
Activation Time15 - 30 minutesAt room temperature.
Conjugation pH7.2 - 8.0Using 1X PBS buffer.
Conjugation Time2 - 12 hoursAt room temperature or 4°C for sensitive molecules.
Results
Expected Conjugation Efficiency40 - 80%Highly dependent on the specific reactants and conditions.
Post-Purification Yield30 - 60%Dependent on the purification method and scale.
Post-Purification Purity>95%As determined by analytical techniques like RP-HPLC or SDS-PAGE.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Primary Amine-Containing Small Molecule

This protocol describes a general method for the conjugation of this compound to a small molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing small molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 0.1 M MES buffer (pH 5.5)

  • 1X Phosphate-Buffered Saline (PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl (pH 8.0) or 1 M hydroxylamine (pH 8.5)

  • Reaction vials

  • Stir plate and stir bars

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing small molecule in an appropriate solvent (e.g., DMF, DMSO, or an aqueous buffer).

    • Dissolve this compound in 0.1 M MES buffer (pH 5.5).

    • Prepare fresh solutions of EDC and NHS in 0.1 M MES buffer (pH 5.5) immediately before use.

  • Activation of this compound:

    • In a reaction vial, combine the this compound solution with a 2 to 5-fold molar excess of EDC and a 5 to 10-fold molar excess of NHS.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the dissolved amine-containing small molecule to the activated this compound solution. A 1.2 to 2-fold molar excess of the amine is often used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding 1X PBS.

    • Allow the reaction to proceed for 2-12 hours at room temperature with gentle stirring. For sensitive molecules, the reaction can be performed at 4°C overnight.

  • Quenching the Reaction:

    • Add the quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • The purification method will depend on the properties of the conjugate. Common methods include:

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for purifying small molecule conjugates.

      • Size-Exclusion Chromatography (SEC): Useful for separating the conjugate from unreacted small molecules.

      • Dialysis or Diafiltration: To remove unreacted reagents if the conjugate is of sufficient size.

  • Characterization:

    • Confirm the successful conjugation and assess the purity of the final product using techniques such as:

      • Mass Spectrometry (MS): To verify the molecular weight of the conjugate.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the formation of the amide bond and the structure of the conjugate.

      • High-Performance Liquid Chromatography (HPLC): To determine the purity of the conjugate.

Protocol 2: Conjugation of this compound to a Protein (e.g., Bovine Serum Albumin - BSA)

This protocol provides a detailed method for the PEGylation of a model protein, BSA, which is rich in primary amines from lysine residues.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • EDC and NHS

  • 0.1 M MES buffer (pH 6.0)

  • 1X PBS (pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing (e.g., 10 kDa MWCO) or centrifugal ultrafiltration units

  • Spectrophotometer

Procedure:

  • Preparation of Protein and PEG Solutions:

    • Dissolve BSA in 1X PBS (pH 7.4) to a concentration of 5-10 mg/mL.

    • Dissolve this compound in 0.1 M MES buffer (pH 6.0) to achieve a 20 to 50-fold molar excess relative to the amount of BSA.

  • Activation of this compound:

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in 0.1 M MES buffer (pH 6.0).

    • In a separate tube, add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS (relative to the this compound) to the this compound solution.

    • Incubate for 15 minutes at room temperature to generate the NHS-activated PEG.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the BSA solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with 1X PBS if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG and reagents by dialysis against 1X PBS at 4°C. Perform several buffer changes over 24-48 hours.

    • Alternatively, use centrifugal ultrafiltration units with an appropriate molecular weight cutoff (e.g., 30 kDa for BSA) to concentrate the protein and remove smaller molecules.

  • Characterization of the Conjugate:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated BSA will show a higher molecular weight band compared to the unconjugated BSA.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the molecular weight of the conjugate to confirm the degree of PEGylation.

    • UV-Vis Spectroscopy: Determine the protein concentration of the final conjugate.

Mandatory Visualizations

Reaction_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step Amino_PEG9_Acid Amino-PEG9-COOH O_acylisourea O-acylisourea intermediate Amino_PEG9_Acid->O_acylisourea + EDC EDC EDC NHS_ester Amine-reactive NHS ester O_acylisourea->NHS_ester + NHS EDC_byproduct EDC by-product NHS NHS Amide_Bond Stable Amide Bond (Amino-PEG9-CO-NH-R) NHS_ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (R-NH2) Released_NHS Released NHS

Caption: EDC/NHS mediated reaction of this compound with a primary amine.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization Prep_PEG Dissolve this compound in MES buffer (pH 5.5-6.0) Activation Activate this compound with EDC and NHS (15-30 min, RT) Prep_PEG->Activation Prep_Amine Dissolve amine-containing molecule in appropriate solvent Conjugation Add amine-containing molecule and adjust pH to 7.2-8.0 (2-12 h, RT or 4°C) Prep_Amine->Conjugation Prep_EDC_NHS Prepare fresh EDC and NHS solutions in MES buffer Prep_EDC_NHS->Activation Activation->Conjugation Quench Quench reaction with Tris or hydroxylamine Conjugation->Quench Purify Purify the conjugate (RP-HPLC, SEC, or Dialysis) Quench->Purify Characterize Characterize the final product (MS, NMR, HPLC, SDS-PAGE) Purify->Characterize

Caption: General experimental workflow for this compound conjugation.

References

Application Notes and Protocols: Amine-Reactive PEGylation using Amino-PEG9-acid and NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other molecules. By covalently attaching PEG chains, it is possible to improve solubility, increase serum half-life, reduce immunogenicity, and enhance stability. This document provides detailed application notes and protocols for the reaction of Amino-PEG9-acid with N-hydroxysuccinimide (NHS) esters, a common and efficient method for PEGylation.

The core reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This compound provides a discrete-length PEG spacer with a terminal primary amine, making it an ideal reagent for introducing a hydrophilic linker. The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the α-amino group of the N-terminus.

Reaction Mechanism and Influencing Factors

The fundamental reaction is a nucleophilic acyl substitution where the unprotonated primary amine of this compound attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that collapses, releasing the NHS leaving group and forming a stable amide bond.

Key Factors Influencing the Reaction:
  • pH: The reaction is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[1][2] Below this range, the primary amine is protonated (-NH3+), rendering it non-nucleophilic and significantly slowing or inhibiting the reaction.[3] Above this range, the competing hydrolysis of the NHS ester becomes increasingly rapid, reducing the overall yield of the desired conjugate.[2][3]

  • Temperature: The reaction can be performed at room temperature (e.g., 30-60 minutes) or at 4°C (e.g., 2 hours to overnight). Lower temperatures can help to minimize the hydrolysis of the NHS ester and may be preferable for sensitive proteins.

  • Buffer Composition: It is crucial to use a non-amine-containing buffer, such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. Buffers containing primary amines, like Tris or glycine, will compete with the this compound for reaction with the NHS ester, leading to lower yields and unwanted side products.

  • Molar Ratio of Reactants: The molar excess of the NHS ester-containing molecule over the this compound (or vice-versa, depending on the desired product) will influence the degree of conjugation. For protein modification, a 5- to 50-fold molar excess of the PEG-NHS reagent is often recommended as a starting point.

  • Water Content: NHS esters are moisture-sensitive and prone to hydrolysis. It is essential to use anhydrous solvents when preparing stock solutions of NHS esters and to minimize their exposure to moisture.

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4-5 hours
8.04°C1 hour
8.64°C10 minutes
8.0Room Temp.~210 min (P3-NHS)
8.5Room Temp.~180 min (P3-NHS)
9.0Room Temp.~125 min (P3-NHS)

Data presented is for general NHS esters and specific porphyrin-NHS esters (P3-NHS) and should be considered as a guideline. The exact hydrolysis rate can vary depending on the specific molecule.

Table 2: Amidation and Hydrolysis Kinetics of Porphyrin-NHS Esters with an Amino-PEG Reagent
Porphyrin-NHS EsterpHt1/2 for Amidation (min)t1/2 for Hydrolysis (min)Amide Yield (%)Reference(s)
P3-NHS8.08021080-85
P3-NHS8.52018080-85
P3-NHS9.01012580-85
P4-NHS8.02519087-92
P4-NHS8.51013087-92
P4-NHS9.0511087-92

Reaction conditions: 1.0 mM porphyrin-NHS ester and 2.0 mM H2N-(CH2CH2O)4-Me at room temperature.

Table 3: Relative Reactivity of Amino Acid Side Chains with NHS Esters
Amino AcidReactive GroupRelative ReactivityStability of Formed BondNotesReference(s)
Lysineε-amino groupHighStable AmidePrimary target for NHS ester conjugation.
N-terminusα-amino groupHighStable AmidePrimary target for NHS ester conjugation; pKa is typically lower than lysine.
SerineHydroxyl groupLowUnstable EsterSide reactions can occur, particularly at higher pH and in the absence of primary amines. The resulting ester bond is prone to hydrolysis.
ThreonineHydroxyl groupLowUnstable EsterSimilar to serine, side reactions are possible but less favored. The formed ester bond is unstable.
TyrosinePhenolic hydroxylLowUnstable EsterCan react under certain conditions, but the resulting ester is unstable.

Experimental Protocols

Protocol 1: General Procedure for Conjugating an NHS Ester to this compound

This protocol describes the reaction of a small molecule activated as an NHS ester with this compound.

Materials:

  • NHS ester-activated molecule

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate the NHS ester and this compound to room temperature before opening the vials to prevent moisture condensation.

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-50 mM).

    • Dissolve the this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the desired molar equivalent of the NHS ester stock solution to the this compound solution. A 1:1 or 1:1.2 molar ratio of this compound to NHS ester is a common starting point.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Purify the PEGylated product from unreacted starting materials and byproducts using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.

Protocol 2: PEGylation of a Protein with an NHS-activated PEG

This protocol provides a general guideline for the PEGylation of a protein, such as an antibody, using an NHS-activated PEG derivative.

Materials:

  • Protein to be PEGylated (e.g., antibody)

  • NHS-activated PEG (e.g., NHS-PEG-linker)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous DMF or DMSO

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX))

  • Buffer exchange columns or dialysis cassettes

Procedure:

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Reagent Preparation:

    • Equilibrate the NHS-activated PEG to room temperature before opening.

    • Immediately before use, dissolve the NHS-activated PEG in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM). Do not store the reconstituted reagent.

  • Conjugation Reaction:

    • Calculate the required amount of the NHS-activated PEG stock solution to achieve the desired molar excess over the protein. A 20-fold molar excess is a common starting point for antibodies.

    • Slowly add the NHS-activated PEG solution to the protein solution while gently stirring. The final volume of the organic solvent should not exceed 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time may need to be determined experimentally.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.

    • To separate mono-PEGylated, multi-PEGylated, and un-PEGylated protein, ion-exchange chromatography (IEX) can be employed.

  • Characterization:

    • Analyze the degree of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amino_PEG9_acid This compound (H₂N-PEG₉-COOH) Tetrahedral_Intermediate Tetrahedral Intermediate Amino_PEG9_acid->Tetrahedral_Intermediate Nucleophilic Attack NHS_Ester NHS Ester (R-CO-O-NHS) NHS_Ester->Tetrahedral_Intermediate PEGylated_Product PEGylated Product (R-CO-NH-PEG₉-COOH) Tetrahedral_Intermediate->PEGylated_Product Collapse NHS N-hydroxysuccinimide (NHS) Tetrahedral_Intermediate->NHS Release of Leaving Group Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Reagent_Prep Reagent Preparation (Protein in Amine-Free Buffer, Fresh NHS-PEG Stock) Conjugation Conjugation Reaction (pH 7.2-8.5, RT or 4°C) Reagent_Prep->Conjugation Quenching Quench Reaction (Add Tris or Glycine) Conjugation->Quenching Purification Purification (SEC, IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization Factors_Affecting_Reaction cluster_factors Key Reaction Parameters cluster_side_reactions Competing Reactions Reaction_Outcome Desired PEGylation (High Yield, Specificity) pH pH (7.2-8.5) pH->Reaction_Outcome Hydrolysis NHS Ester Hydrolysis pH->Hydrolysis High pH increases Temperature Temperature (4°C to RT) Temperature->Reaction_Outcome Buffer Buffer (Amine-Free) Buffer->Reaction_Outcome Buffer_Reaction Reaction with Buffer Amines Buffer->Buffer_Reaction Amine buffers compete Molar_Ratio Molar Ratio (PEG:Protein) Molar_Ratio->Reaction_Outcome Hydrolysis->Reaction_Outcome Reduces Yield Buffer_Reaction->Reaction_Outcome Reduces Yield

References

Revolutionizing Bioconjugation: In-Depth Applications and Protocols for Amino-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of advanced drug development and molecular biology, the strategic linkage of molecules is paramount. Amino-PEG9-acid, a heterobifunctional linker, has emerged as a critical tool for researchers and scientists in the fields of targeted therapeutics and diagnostics. These comprehensive application notes detail the utility and protocols for employing this compound in key bioconjugation techniques, providing a foundational guide for professionals in drug development and scientific research.

Introduction to this compound

This compound is a versatile linker molecule characterized by a primary amine group and a terminal carboxylic acid, separated by a nine-unit polyethylene glycol (PEG) spacer. This hydrophilic PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugate, making it an ideal component in the design of complex biomolecular architectures.[1] The terminal functional groups offer orthogonal reactivity, allowing for controlled, sequential conjugation to various biomolecules. The primary amine can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of carbodiimide activators.[1] Conversely, the carboxylic acid can be activated to form stable amide bonds with primary amines on proteins, peptides, or other molecules.

Key Applications

The unique properties of this compound make it suitable for a range of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, this compound provides a stable connection between a monoclonal antibody and a potent cytotoxic drug.[2] This stability ensures that the drug remains attached to the antibody until it reaches the target cell, minimizing off-target toxicity.

  • PROTACs (Proteolysis Targeting Chimeras): In the development of PROTACs, this linker can be used to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins.[2]

  • Protein PEGylation: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins can improve their pharmacokinetic properties, such as increasing serum half-life and reducing immunogenicity. This compound serves as a building block in creating these PEGylated proteins.

  • Surface Functionalization of Nanoparticles: The linker can be used to modify the surface of nanoparticles, enhancing their biocompatibility and enabling the attachment of targeting ligands for drug delivery applications.[3]

Quantitative Data Summary

The efficiency and outcome of bioconjugation reactions are critical for the development of effective therapeutics. The following tables summarize key quantitative parameters for typical bioconjugation reactions involving this compound and similar linkers.

ParameterAmine Coupling to NHS EsterCarboxylic Acid Coupling to Amine (EDC/NHS)
Reactants This compound, NHS-activated moleculeThis compound, Amine-containing molecule
Activating Agents None (NHS ester is pre-activated)EDC, NHS
Typical Molar Ratio (Linker:Molecule) 1:1 to 1:51:1 to 1:3 (Linker:Amine), 1.2:1.5 (EDC:NHS)
Typical Reaction pH 7.2 - 8.54.5 - 7.2 (activation), 7.0 - 8.0 (coupling)
Typical Reaction Time 1 - 4 hours15 min - 2 hours (activation), 2 - 24 hours (coupling)
Typical Reaction Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Typical Yield > 80%> 70%
ParameterAntibody-Drug Conjugate (ADC) Characterization
Analytical Technique Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)
Key Metric Drug-to-Antibody Ratio (DAR)
Typical DAR Range 2 - 4
Mass Shift per Conjugation (approx.) ~485 Da (for this compound) + Drug MW

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: General Procedure for Amine Coupling to an NHS-Activated Molecule

This protocol describes the conjugation of the primary amine of this compound to a molecule containing a pre-activated N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS-activated molecule (e.g., NHS-ester of a drug or fluorescent dye)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve Reactants: Dissolve the NHS-activated molecule in a minimal amount of anhydrous DMF or DMSO. Dissolve this compound in the Reaction Buffer.

  • Reaction Initiation: Slowly add the dissolved NHS-activated molecule to the this compound solution with gentle stirring. A typical molar excess of the NHS-activated molecule is 1.5 to 5-fold over the this compound.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with continuous stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using an appropriate chromatographic method to remove unreacted starting materials and byproducts.

  • Characterization: Characterize the final conjugate by mass spectrometry to confirm the successful conjugation and by HPLC to assess purity.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) via Lysine Residues

This protocol outlines the conjugation of a drug, functionalized with this compound, to the lysine residues of a monoclonal antibody.

Step 2a: Activation of the Carboxylic Acid of a Drug-Amino-PEG9-acid Intermediate

Materials:

  • Drug-Amino-PEG9-acid conjugate (prepared by reacting the drug with the amine of this compound)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMF or DMSO

  • Activation Buffer: 0.1 M MES, pH 6.0

Procedure:

  • Dissolve Components: Dissolve the Drug-Amino-PEG9-acid conjugate in anhydrous DMF or DMSO. Dissolve EDC and NHS in the Activation Buffer.

  • Activation: Add the EDC and NHS solutions to the Drug-Amino-PEG9-acid solution. A typical molar ratio is 1:1.2:1.5 (Drug-Linker:EDC:NHS).

  • Incubation: Stir the reaction mixture for 15-60 minutes at room temperature to form the NHS-activated drug-linker.

Step 2b: Conjugation to the Antibody

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-activated Drug-Amino-PEG9-acid (from Step 2a)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4

  • Desalting column

Procedure:

  • Buffer Exchange: If necessary, exchange the antibody into the Conjugation Buffer using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.

  • Conjugation: Add the NHS-activated Drug-Amino-PEG9-acid solution to the antibody solution. The molar excess of the drug-linker will determine the final drug-to-antibody ratio (DAR) and should be optimized (typically 5-20 fold molar excess).

  • Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted drug-linker and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Determine the DAR using HIC-HPLC and confirm the identity and purity of the ADC by mass spectrometry.

Protocol 3: Functionalization of Nanoparticles

This protocol provides a general method for attaching this compound to the surface of nanoparticles that have been pre-functionalized with amine-reactive groups (e.g., NHS esters).

Materials:

  • NHS-ester functionalized nanoparticles

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.5

  • Washing Buffer: PBS, pH 7.4

  • Centrifugation system

Procedure:

  • Dispersion: Disperse the NHS-ester functionalized nanoparticles in the Reaction Buffer.

  • Conjugation: Add a solution of this compound in Reaction Buffer to the nanoparticle dispersion. The concentration of the linker should be optimized to achieve the desired surface density.

  • Incubation: Incubate the mixture for 2-4 hours at room temperature with gentle agitation.

  • Washing: Centrifuge the nanoparticles to pellet them and remove the supernatant. Resuspend the nanoparticles in Washing Buffer. Repeat this washing step three times to remove unreacted linker.

  • Characterization: Characterize the functionalized nanoparticles using techniques such as dynamic light scattering (DLS) to assess size and zeta potential to confirm changes in surface charge.

Visualizing Bioconjugation Workflows

To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Purification & Characterization Drug Drug DrugLinker Drug-Linker Conjugate Drug->DrugLinker Amide Coupling AminoPEG9Acid This compound AminoPEG9Acid->DrugLinker ActivatedDrugLinker Activated Drug-Linker DrugLinker->ActivatedDrugLinker EDC/NHS Activation Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Lysine Conjugation ActivatedDrugLinker->ADC Purification Purification (SEC/Dialysis) ADC->Purification Characterization Characterization (HIC/MS) Purification->Characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC_Development_Workflow cluster_synthesis PROTAC Synthesis cluster_testing Biological Evaluation POI_Ligand Protein of Interest (POI) Ligand Intermediate1 POI-Linker Intermediate POI_Ligand->Intermediate1 Amide Coupling E3_Ligand E3 Ligase Ligand PROTAC Final PROTAC Molecule E3_Ligand->PROTAC AminoPEG9Acid This compound AminoPEG9Acid->Intermediate1 Intermediate1->PROTAC Amide Coupling Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3) PROTAC->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Biological_Effect Desired Biological Effect Degradation->Biological_Effect

Caption: General workflow for PROTAC development and mechanism of action.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its well-defined structure, hydrophilicity, and bifunctional nature enable the precise construction of complex biomolecules for therapeutic and diagnostic applications. The protocols and data presented herein provide a comprehensive resource for researchers looking to leverage the advantages of this important linker in their work. As the demand for targeted therapies continues to grow, the role of advanced linkers like this compound will undoubtedly become even more critical.

References

Application Notes and Protocols for Drug Delivery Systems Utilizing Amino-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amino-PEG9-acid as a linker in various drug delivery systems. This document includes detailed protocols for the synthesis and characterization of these systems, as well as methods for their in vitro and in vivo evaluation.

Introduction to this compound in Drug Delivery

This compound is a heterobifunctional linker containing a primary amine group and a terminal carboxylic acid, connected by a 9-unit polyethylene glycol (PEG) chain.[1][2][3] This discrete PEG linker offers a balance of hydrophilicity and defined length, making it a valuable tool in the design of sophisticated drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4]

The PEG component enhances the solubility and stability of the conjugate, can reduce immunogenicity, and improve pharmacokinetic profiles by increasing the hydrodynamic radius, which in turn can lead to a longer plasma half-life. The defined length of the PEG9 chain allows for precise control over the distance between the targeting moiety and the payload, which is critical for optimizing biological activity.

Key Applications

This compound is primarily utilized in two cutting-edge areas of drug development:

  • Antibody-Drug Conjugates (ADCs): As a linker, this compound connects a monoclonal antibody to a potent cytotoxic payload. The linker's stability in circulation and subsequent cleavage or degradation within the target cell are critical for the ADC's efficacy and safety.

  • PROTACs: In PROTACs, the linker tethers a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The linker's length and flexibility are crucial for the formation of a stable ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight~485.57 g/mol
Chemical FormulaC21H43NO11
SolubilitySoluble in water, DMSO, and DMF.

Quantitative Data on Drug Delivery Systems Utilizing PEG Linkers

While specific data for drug delivery systems utilizing a PEG9 linker is not extensively available in consolidated tables, the following tables present representative data for ADCs and PROTACs with varying PEG linker lengths. This data illustrates the impact of PEG chain length on key performance parameters, allowing for an informed estimation of the expected performance of a PEG9-containing system.

Table 1: Impact of PEG Linker Length on ADC Performance (Illustrative Data)

LinkerDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, ng/mL)Plasma Clearance (mL/day/kg)In Vivo Antitumor Efficacy (% TGI)Reference
No PEG4~10HighModerate
PEG24~10Moderate-HighModerate
PEG44~10ModerateHigh
PEG8 4 ~10 Low High
PEG124~10LowHigh
PEG244~10Very LowHigh

TGI: Tumor Growth Inhibition. Data is illustrative and compiled from various sources in the literature.

Table 2: Impact of PEG Linker Length on PROTAC Performance (Illustrative Data)

PROTAC TargetLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1< 12No degradation observed-
TBK121396
TBK12929276

DC50: Concentration for 50% degradation. Dmax: Maximum degradation. Data is illustrative and compiled from various sources in the literature.

Table 3: Characterization of Nanoparticles for Drug Delivery (Representative Data)

Nanoparticle FormulationMean Particle Size (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Encapsulation Efficiency (%)Reference
Protein-based207.8 ± 21.3-44.7 ± 9.7-78.3 ± 13.0
HSA-Curcumin246.1 ± 15.4-25 ± 2.73.471.3

Experimental Protocols

Protocol 1: General Synthesis of an Antibody-Drug Conjugate (ADC) using this compound

This protocol describes a general method for conjugating a drug to an antibody via a non-cleavable amide bond using this compound.

Workflow for ADC Synthesis

cluster_0 Drug-Linker Synthesis cluster_1 Antibody Conjugation cluster_2 Purification and Characterization Drug-COOH Drug with Carboxylic Acid EDC_NHS EDC/NHS Activation Drug-COOH->EDC_NHS 1. Activate Amino-PEG9-COOH This compound Drug-PEG9-COOH Drug-NH-PEG9-COOH EDC_NHS->Drug-PEG9-COOH 2. Couple Drug-Linker-NHS Activated Drug-Linker (NHS ester) Drug-PEG9-COOH->Drug-Linker-NHS 3. Activate COOH Antibody-NH2 Antibody with Lysine Residues ADC Antibody-Drug Conjugate Antibody-NH2->ADC 4. Conjugate Drug-Linker-NHS->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (DAR, etc.) Purification->Characterization

Caption: Workflow for ADC synthesis and characterization.

Materials:

  • Drug with a carboxylic acid or amine functional group

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

  • UV-Vis spectrophotometer and/or HPLC for characterization

Procedure:

  • Activation of Drug (if it has a carboxylic acid): a. Dissolve the drug (1 eq.) and NHS (1.2 eq.) in anhydrous DMF. b. Add EDC (1.2 eq.) to the solution and stir at room temperature for 1-2 hours. c. The formation of the NHS ester can be monitored by TLC or LC-MS.

  • Conjugation of Drug to this compound: a. Dissolve this compound (1.1 eq.) in DMF. b. Add the activated drug solution to the this compound solution. c. Stir the reaction mixture at room temperature overnight. d. Purify the drug-linker conjugate by reverse-phase HPLC.

  • Activation of the Drug-Linker Conjugate: a. Dissolve the purified drug-NH-PEG9-COOH conjugate (1 eq.) and NHS (1.5 eq.) in anhydrous DMF. b. Add EDC (1.5 eq.) and stir at room temperature for 2-4 hours to form the NHS ester.

  • Conjugation to the Antibody: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS (pH 7.4). b. Add the activated drug-linker-NHS ester solution dropwise to the antibody solution with gentle stirring. A typical molar excess of the drug-linker is 5-20 fold over the antibody. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Characterization: a. Purify the ADC from unreacted drug-linker and other small molecules using dialysis against PBS or by SEC. b. Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the drug. c. Further characterization can be performed using techniques like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry.

Protocol 2: General Synthesis of a PROTAC using this compound

This protocol outlines a general method for synthesizing a PROTAC by coupling a target protein ligand and an E3 ligase ligand using this compound as the linker.

Workflow for PROTAC Synthesis

cluster_0 First Coupling Reaction cluster_1 Deprotection cluster_2 Second Coupling Reaction cluster_3 Purification E3_Ligand-NH2 E3 Ligase Ligand with Amine Coupling1 HATU/DIPEA E3_Ligand-NH2->Coupling1 HOOC-PEG9-NH-Boc Boc-protected this compound HOOC-PEG9-NH-Boc->Coupling1 Intermediate1 E3-NH-CO-PEG9-NH-Boc Coupling1->Intermediate1 Deprotection TFA Intermediate1->Deprotection Intermediate2 E3-NH-CO-PEG9-NH2 Deprotection->Intermediate2 Coupling2 HATU/DIPEA Intermediate2->Coupling2 POI_Ligand-COOH Target Protein Ligand with Carboxylic Acid POI_Ligand-COOH->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC Purification Preparative HPLC PROTAC->Purification Polymer Biodegradable Polymer (e.g., PLGA) Organic_Phase Organic Phase (e.g., Acetone) Polymer->Organic_Phase Drug Hydrophobic Drug Drug->Organic_Phase Emulsification Emulsification (e.g., Sonication) Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase (with surfactant) Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Nanoparticles Drug-loaded Nanoparticles Solvent_Evaporation->Nanoparticles PEGylation PEGylation with this compound Nanoparticles->PEGylation Final_NPs PEGylated Nanoparticles PEGylation->Final_NPs PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Kinase Target Kinase Target_Kinase->Ternary_Complex Downstream_Signaling Downstream Signaling Pathway Target_Kinase->Downstream_Signaling Activation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Kinase Proteasome->Degradation Degradation->Downstream_Signaling Inhibition Cellular_Response Cellular Response (e.g., Apoptosis) Downstream_Signaling->Cellular_Response

References

A Step-by-Step Guide to Protein PEGylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs.[1][2][3] This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its circulating half-life, improve stability, reduce immunogenicity, and enhance solubility.[1][4] This guide provides a detailed overview of the chemistry, protocols, and characterization techniques involved in protein PEGylation.

Principles of Protein PEGylation

The fundamental principle of PEGylation involves the reaction between a functionalized PEG reagent and a specific amino acid residue on the surface of a protein. The choice of PEG reagent and reaction conditions are critical for controlling the extent and site of PEGylation, which ultimately influences the biological activity of the conjugated protein.

Common PEGylation Chemistries

The selection of the PEGylation chemistry is dependent on the available reactive functional groups on the protein. The most common target residues are the primary amines of lysine residues and the N-terminal α-amino group, as well as the sulfhydryl groups of cysteine residues.

A summary of common PEGylation chemistries is presented below:

Target Functional GroupAmino Acid Residue(s)PEG Reagent Functional GroupResulting LinkageReaction pH
Primary Amine (-NH₂)Lysine, N-terminusN-Hydroxysuccinimide (NHS) EsterAmide7.0 - 9.0
Primary Amine (-NH₂)N-terminusAldehydeSecondary Amine (after reduction)~7.0
Sulfhydryl (-SH)CysteineMaleimideThioether6.5 - 7.5
Sulfhydryl (-SH)CysteineVinyl SulfoneThioether~8.0
Carboxyl (-COOH)Aspartic Acid, Glutamic AcidAmine (with carbodiimide activator)Amide4.5 - 6.0

Experimental Workflow for Protein PEGylation

A typical protein PEGylation workflow involves several key stages, from initial reaction to final characterization of the purified conjugate.

PEGylation_Workflow Protein Protein Solution in Appropriate Buffer Reaction PEGylation Reaction (Controlled pH, Temp, Time) Protein->Reaction PEG_Reagent Activated PEG Reagent PEG_Reagent->Reaction Quenching Reaction Quenching (e.g., adding excess amine) Reaction->Quenching Purification Purification of PEGylated Protein Quenching->Purification Characterization Characterization of PEGylated Protein Purification->Characterization

Caption: General experimental workflow for protein PEGylation.

Detailed Protocol: Amine-Reactive PEGylation using mPEG-NHS Ester

This protocol describes a general method for the PEGylation of a protein using a methoxy-PEG-N-hydroxysuccinimide (mPEG-NHS) ester, targeting primary amines.

Materials
  • Protein of interest

  • mPEG-NHS ester (e.g., mPEG-Succinimidyl Valerate, MW 20 kDa)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Tris-HCl, pH 8.0

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M glycine or Tris-HCl, pH 7.5

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Chromatography system (e.g., FPLC or HPLC)

  • Ion-exchange or size-exclusion chromatography column

  • SDS-PAGE system and reagents

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure
  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS ester. If necessary, exchange the protein into the Reaction Buffer using dialysis or a desalting column.

  • PEGylation Reaction:

    • Immediately before use, dissolve the mPEG-NHS ester in a small volume of anhydrous DMSO or the Reaction Buffer.

    • Add the dissolved mPEG-NHS ester to the protein solution. The molar ratio of PEG to protein is a critical parameter to optimize. A starting point is often a 5 to 20-fold molar excess of the PEG reagent over the protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The optimal reaction time and temperature should be determined empirically for each protein.

  • Reaction Quenching:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to ensure all unreacted mPEG-NHS ester is hydrolyzed or has reacted with the quenching agent.

  • Purification of PEGylated Protein:

    • The purification strategy aims to separate the PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts.

    • Size-Exclusion Chromatography (SEC): This technique is effective for separating molecules based on their hydrodynamic radius. PEGylation significantly increases the size of the protein, allowing for separation from the smaller, unreacted protein.

    • Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, leading to altered retention on an ion-exchange column. This allows for the separation of mono-, di-, and poly-PEGylated species from the unmodified protein.

    • Dialysis/Ultrafiltration: Can be used to remove low molecular weight impurities like unreacted PEG and quenching agents.

Purification Strategy Visualization

Purification_Strategy cluster_separation Separation based on: cluster_products Purified Products Reaction_Mixture Reaction Mixture (PEGylated Protein, Unreacted Protein, Free PEG) SEC Size-Exclusion Chromatography (SEC) Reaction_Mixture->SEC Primary Purification IEX Ion-Exchange Chromatography (IEX) SEC->IEX Polishing Step Size Size SEC->Size Charge Charge IEX->Charge Mono_PEG Mono-PEGylated Protein IEX->Mono_PEG Di_PEG Di-PEGylated Protein IEX->Di_PEG Unreacted Unreacted Protein IEX->Unreacted

Caption: Chromatographic purification of PEGylated proteins.

Characterization of PEGylated Proteins

Thorough characterization is essential to confirm the success of the PEGylation reaction and to assess the quality of the final product.

Analytical Techniques
TechniquePurposeExpected Outcome
SDS-PAGE Assess the degree of PEGylation and purity.PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein. A ladder of bands may be observed, corresponding to mono-, di-, and poly-PEGylated species.
Size-Exclusion Chromatography (SEC-HPLC) Determine the extent of PEGylation and detect aggregation.PEGylated proteins will have shorter retention times than the native protein. The peak profile can indicate the heterogeneity of the PEGylated product.
Ion-Exchange Chromatography (IEX-HPLC) Separate different PEGylated species.The shielding of surface charges by PEG chains will alter the protein's retention time, allowing for the separation of positional isomers and species with different numbers of attached PEG molecules.
Mass Spectrometry (MALDI-TOF, ESI-MS) Confirm the covalent attachment of PEG and determine the precise mass of the conjugate.The mass spectrum will show a mass increase corresponding to the addition of one or more PEG chains. This can be used to determine the degree of PEGylation.
Peptide Mapping Identify the specific site(s) of PEGylation.After proteolytic digestion, the PEGylated peptide fragments can be identified by mass spectrometry, revealing the amino acid residue(s) to which the PEG is attached.
Circular Dichroism (CD) Spectroscopy Assess the secondary and tertiary structure of the protein.The CD spectrum of the PEGylated protein should be compared to that of the native protein to ensure that the conjugation process has not caused significant conformational changes.
In Vitro Bioassay Determine the biological activity of the PEGylated protein.The bioactivity of the PEGylated protein should be quantified and compared to the unmodified protein to assess the impact of PEGylation on its function.

Site-Specific PEGylation

For many therapeutic applications, site-specific PEGylation is desirable to produce a homogeneous product with preserved biological activity. This can be achieved through several strategies:

  • N-terminal PEGylation: By controlling the reaction pH (typically lower than for lysine modification), the N-terminal α-amino group can be selectively targeted.

  • Cysteine-Specific PEGylation: PEG reagents with maleimide or vinyl sulfone functional groups can specifically react with free sulfhydryl groups of cysteine residues. Site-directed mutagenesis can be used to introduce a cysteine residue at a specific location for controlled PEGylation.

  • Disulfide Bridge PEGylation: Specific PEG reagents can bridge the two sulfur atoms of a native disulfide bond, allowing for PEGylation while potentially stabilizing the protein structure.

Signaling Pathway for Cysteine-Specific PEGylation

Cysteine_PEGylation cluster_protein Protein cluster_peg PEG Reagent Protein_Cys Protein with Free Cysteine (-SH) Reaction Thioether Bond Formation (pH 6.5 - 7.5) Protein_Cys->Reaction PEG_Mal PEG-Maleimide PEG_Mal->Reaction PEGylated_Protein Site-Specifically PEGylated Protein Reaction->PEGylated_Protein

Caption: Cysteine-specific PEGylation using a maleimide reagent.

Conclusion

Protein PEGylation is a powerful and versatile technology for improving the therapeutic potential of protein-based drugs. A successful PEGylation strategy requires careful consideration of the protein's characteristics, the choice of PEG reagent and reaction chemistry, and the implementation of robust purification and characterization methods. By following a systematic and well-controlled process, researchers can generate well-defined and highly effective PEGylated protein therapeutics.

References

Application Notes and Protocols for Amino-PEG9-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and buffer conditions for the versatile bifunctional linker, Amino-PEG9-acid. This hydrophilic polyethylene glycol (PEG) derivative contains a terminal primary amine and a carboxylic acid, enabling covalent conjugation to a variety of molecules and surfaces. Understanding the optimal reaction conditions is crucial for successful bioconjugation, leading to stable and effective products for applications in drug delivery, proteomics, and diagnostics.

Overview of this compound Chemistry

This compound is a valuable tool in bioconjugation due to its dual reactive functional groups.[1][2] The primary amine can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[2] Conversely, the terminal carboxylic acid can be activated, typically with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an NHS ester, to react with primary amines on a target molecule.[1] The nine-unit PEG spacer enhances water solubility and provides flexibility to the conjugated molecule.[3]

Key Applications

  • PEGylation of Proteins and Peptides: Enhances solubility, stability, and in vivo circulation time while potentially reducing immunogenicity.

  • Antibody-Drug Conjugates (ADCs): Acts as a linker to attach cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTACs: Used in the synthesis of Proteolysis Targeting Chimeras.

  • Surface Modification: Functionalization of nanoparticles, quantum dots, and other surfaces to reduce non-specific binding and improve biocompatibility.

  • Drug Delivery: Incorporated into drug delivery systems to improve pharmacokinetic properties.

Data Presentation: Reaction Buffer Conditions

The following tables summarize the recommended buffer conditions for the two primary reaction types involving this compound. These conditions are critical for achieving high reaction efficiency.

Table 1: Reaction Conditions for Coupling the Amino Group of this compound with an NHS Ester

ParameterRecommended ConditionsNotes
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)The amino group must be deprotonated to be nucleophilic. Higher pH increases the rate of NHS ester hydrolysis.
Buffer Phosphate-Buffered Saline (PBS), HEPES, Borate, BicarbonateMust be free of primary amines (e.g., Tris, Glycine) which compete with the reaction.
Temperature 4°C - 37°C (Room temperature is common)Lower temperatures can be used to slow down hydrolysis of the NHS ester.
Reaction Time 30 minutes - Overnight (Typically 1-4 hours at RT)Reaction progress should be monitored if possible.
Molar Ratio 5-20 fold molar excess of NHS esterExcess reagent helps drive the reaction to completion. The optimal ratio should be determined empirically.

Table 2: Reaction Conditions for Coupling the Carboxylic Acid Group of this compound with a Primary Amine (Two-Step EDC/NHS Protocol)

ParameterStep 1: Carboxyl ActivationStep 2: Amine CouplingNotes
pH 4.5 - 7.2 (Optimal: 5.0 - 6.0)7.0 - 8.0Step 1 is most efficient in a slightly acidic environment. The pH is raised for the amine coupling step.
Buffer MES (2-(N-morpholino)ethanesulfonic acid)Phosphate-Buffered Saline (PBS)The activation buffer must not contain amines or carboxylates. The coupling buffer should not contain primary amines.
Temperature Room TemperatureRoom Temperature
Reaction Time 15 minutes2 hours - OvernightThe activation step is rapid. The coupling step may require longer incubation.
Molar Ratio (Reagent:Carboxyl) EDC: 1-10 fold excess, NHS: 1-4 fold excessAmine-containing molecule: Equimolar to 1.5-fold excessExcess EDC can lead to side reactions. NHS is used to stabilize the active intermediate.

Experimental Protocols & Workflows

Protocol 1: Conjugation of a Protein (via its primary amines) to the Carboxylic Acid of this compound

This protocol utilizes the two-step EDC/NHS chemistry to form a stable amide bond between the carboxylic acid of this compound and primary amines (e.g., lysine residues) on a protein.

Materials:

  • This compound

  • Protein to be conjugated

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in an appropriate solvent like DMSO or DMF.

    • Dissolve the protein in the Coupling Buffer. If the protein buffer contains primary amines, exchange it with the Coupling Buffer using a desalting column.

  • Activation of this compound:

    • In a reaction tube, dissolve this compound in the Activation Buffer.

    • Add EDC and NHS/Sulfo-NHS to the this compound solution. A typical molar ratio is a 1.5 to 2-fold molar excess of EDC and NHS over the amount of this compound.

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted reagents and byproducts by size exclusion chromatography (desalting column) or dialysis against an appropriate storage buffer.

Experimental Workflow for EDC/NHS Coupling:

G Workflow for Coupling this compound (Carboxyl) to a Protein (Amine) cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_peg Dissolve this compound in Activation Buffer (MES, pH 6.0) activation Add EDC and NHS Incubate 15 min at RT prep_peg->activation Activate Carboxyl Group prep_protein Prepare Protein in Coupling Buffer (PBS, pH 7.2) conjugation Add activated PEG to Protein Incubate 2h at RT prep_protein->conjugation activation->conjugation React with Protein Amines quench Add Quenching Buffer (e.g., Tris) conjugation->quench Stop Reaction purify Purify Conjugate (e.g., Desalting Column) quench->purify end end purify->end Final Product

Caption: EDC/NHS coupling workflow.

Protocol 2: Conjugation of an NHS-activated Molecule to the Amino Group of this compound

This protocol describes the reaction between a molecule pre-activated with an NHS ester and the primary amine of this compound.

Materials:

  • This compound

  • NHS-activated molecule

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column or appropriate purification system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the NHS-activated molecule in anhydrous DMSO or DMF immediately before use.

    • Prepare a stock solution of this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS-activated molecule stock solution to the this compound solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • If desired, add the Quenching Buffer to a final concentration of 20-50 mM to react with any remaining NHS-activated molecules.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents using the appropriate method, such as a desalting column, dialysis, or chromatography, based on the properties of the final product.

Experimental Workflow for Amine-NHS Ester Coupling:

G Workflow for Coupling this compound (Amine) to an NHS-Ester cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_peg Dissolve this compound in Reaction Buffer (e.g., PBS, pH 7.5) conjugation Mix and Incubate 1-2h at RT prep_peg->conjugation prep_nhs Dissolve NHS-activated molecule in DMSO/DMF prep_nhs->conjugation quench Optional: Add Quenching Buffer (e.g., Tris) conjugation->quench purify Purify Conjugate conjugation->purify Direct to Purification quench->purify end end purify->end Final Product

Caption: Amine-NHS ester coupling workflow.

Factors Influencing PEGylation Efficiency

Several factors can influence the outcome of the PEGylation reaction. Careful optimization of these parameters is key to achieving the desired degree of labeling and maintaining the biological activity of the molecule of interest.

Diagram of Factors Affecting PEGylation Efficiency:

G Key Factors Influencing PEGylation Efficiency center PEGylation Efficiency pH pH pH->center pH_desc Affects reactivity of functional groups and hydrolysis of reagents pH->pH_desc Temp Temperature Temp->center Temp_desc Influences reaction rate and reagent stability Temp->Temp_desc Time Reaction Time Time->center Time_desc Determines extent of reaction completion Time->Time_desc MolarRatio Molar Ratio (PEG:Molecule) MolarRatio->center MolarRatio_desc Controls the degree of PEGylation MolarRatio->MolarRatio_desc Buffer Buffer Composition Buffer->center Buffer_desc Competing groups can inhibit the reaction Buffer->Buffer_desc Molecule Target Molecule Properties Molecule->center Molecule_desc Accessibility of reactive sites and stability Molecule->Molecule_desc

References

Application Notes and Protocols for the Purification of Amino-PEG9-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Amino-PEG9-acid is a heterobifunctional linker containing a primary amine and a carboxylic acid at its termini, separated by a nine-unit polyethylene glycol (PEG) spacer. These linkers are integral in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where they provide a flexible and hydrophilic bridge between a targeting moiety and a payload molecule.[1][][3] The precise control over the purity of this compound conjugates is critical for the efficacy, safety, and reproducibility of the final therapeutic agent.[1]

This document provides detailed application notes and protocols for the purification of small molecules conjugated with this compound. It covers common impurities, purification strategies, and analytical methods for purity assessment.

Common Impurities in this compound Conjugate Synthesis

The synthesis of this compound conjugates can result in a mixture of the desired product and several impurities. Effective purification strategies are necessary to isolate the target molecule.[] Common impurities include:

  • Unreacted Starting Materials: Excess this compound linker or the molecule it is being conjugated to.

  • Reaction Byproducts: Side-products from the conjugation chemistry.

  • Incompletely Reacted Species: Molecules where the conjugation has not gone to completion.

  • PEG-Related Impurities: In solid-phase synthesis of the PEG linker itself, impurities such as deletions or insertions of PEG units can occur, leading to a distribution of PEG chain lengths in the final conjugate.

Purification Strategies

The choice of purification method depends on the physicochemical properties of the conjugate and the impurities to be removed. A general workflow for the purification of this compound conjugates is presented below.

cluster_workflow Purification Workflow start Crude Conjugation Mixture flash_chrom Flash Chromatography (Optional, for large scale) start->flash_chrom hplc_prep Preparative RP-HPLC start->hplc_prep flash_chrom->hplc_prep iex_chrom Ion-Exchange Chromatography hplc_prep->iex_chrom sec_chrom Size-Exclusion Chromatography (for desalting/buffer exchange) iex_chrom->sec_chrom purity_analysis Purity Assessment (HPLC, LC-MS, NMR) sec_chrom->purity_analysis final_product Purified Conjugate (>95% Purity) purity_analysis->final_product

Caption: General purification workflow for this compound conjugates.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and widely used technique for the purification of small molecule PEG conjugates. Separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol: Preparative RP-HPLC

  • Column Selection: Choose a preparative C18 reversed-phase column (e.g., 21.2 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the crude conjugate mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min.

    • Detection: UV at a wavelength appropriate for the conjugated molecule (e.g., 220 nm or 280 nm).

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the retention times of the conjugate and impurities.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired conjugate.

  • Post-Purification: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. Since this compound conjugates possess both an amino group (cationic at acidic pH) and a carboxylic acid group (anionic at basic pH), IEX can be a highly effective purification step, particularly for removing impurities with different charge characteristics.

Experimental Protocol: Cation-Exchange Chromatography (CEX)

  • Resin Selection: Choose a strong cation-exchange resin.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the conjugate has a net positive charge (e.g., 20 mM MES, pH 6.0).

    • Elution Buffer (Buffer B): Binding buffer with a high concentration of salt (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Dissolve the sample in Binding Buffer and load it onto the column.

  • Washing: Wash the column with Binding Buffer until the UV baseline is stable to remove unbound impurities.

  • Elution: Elute the bound conjugate using a linear gradient from 0% to 100% Elution Buffer. Collect fractions across the elution peak.

  • Analysis and Desalting: Analyze the fractions for purity. Pool the pure fractions and desalt using size-exclusion chromatography or dialysis.

Flash Chromatography

For larger scale purifications (grams to kilograms), flash chromatography can be an efficient initial purification step to remove major impurities before final polishing by HPLC.

Experimental Protocol: Flash Chromatography

  • Stationary Phase: Silica gel is commonly used. For PEG-containing compounds, a chloroform-methanol eluent system is often effective. If the conjugate has a free amino group, adding 1% aqueous ammonia to the eluent can improve separation. For a free carboxylic acid, 1-2% formic acid can be added.

  • Eluent Selection: Determine a suitable solvent system using thin-layer chromatography (TLC) to achieve good separation between the product and impurities.

  • Column Packing: Pack a column with the chosen stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column under positive pressure, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

Data Presentation: Comparison of Purification Techniques

Technique Principle of Separation Typical Application Advantages Limitations
RP-HPLC HydrophobicityHigh-resolution purification and analysisHigh resolving power, can separate closely related impurities.Limited loading capacity, requires organic solvents.
IEX Chromatography Net ChargeRemoval of charged impurities, separation of isomersHigh capacity, can be used for capture and polishing steps.Requires charged species, elution can require high salt concentrations.
Flash Chromatography PolarityLarge-scale initial purificationHigh loading capacity, rapid.Lower resolution than HPLC.
SEC Hydrodynamic RadiusDesalting, buffer exchange, removal of small molecule impuritiesMild conditions, preserves biological activity.Cannot separate molecules of similar size.

Purity Assessment

A combination of analytical techniques should be used to confirm the purity and identity of the final this compound conjugate.

cluster_analysis Purity Assessment Strategy purified_product Purified Conjugate hplc_analysis Analytical RP-HPLC purified_product->hplc_analysis Purity Check lcms_analysis LC-MS Analysis purified_product->lcms_analysis Molecular Weight Verification nmr_analysis NMR Spectroscopy purified_product->nmr_analysis Structural Confirmation purity_confirm Purity Confirmation (>95%) hplc_analysis->purity_confirm identity_confirm Identity Confirmation lcms_analysis->identity_confirm nmr_analysis->identity_confirm

Caption: A multi-faceted approach to purity and identity assessment.

Analytical RP-HPLC

Analytical RP-HPLC is used to determine the purity of the final product.

Protocol: Analytical RP-HPLC

  • Column: C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

  • Injection Volume: 5-10 µL.

  • Detection: UV detector.

  • Data Analysis: Integrate the peak areas to calculate the percentage purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for confirming the molecular weight of the this compound conjugate.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of 1-10 µM in the mobile phase.

  • Liquid Chromatography: Use an analytical C18 column with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis: Acquire data over a mass range appropriate for the expected molecular weight of the conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation of the final conjugate. ¹H and ¹³C NMR can verify the presence of both the conjugated molecule and the PEG linker, and confirm the integrity of the terminal functional groups.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Identify the characteristic peaks of the PEG backbone, which typically appear around 3.6 ppm.

    • Confirm the presence of signals corresponding to the conjugated molecule.

    • Integrate the signals to confirm the ratio of the conjugated molecule to the PEG linker.

Conclusion

The purification of this compound conjugates requires a systematic approach, often involving a combination of chromatographic techniques. RP-HPLC and IEX are powerful methods for achieving high purity, while flash chromatography is suitable for larger-scale initial purification. A thorough analytical assessment using HPLC, LC-MS, and NMR is crucial to ensure the identity and purity of the final product, which is a critical step in the development of safe and effective therapeutics.

References

Application Notes and Protocols for the Characterization of Amino-PEG9-acid Modified Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino-PEG9-acid is a heterobifunctional polyethylene glycol (PEG) derivative that contains both a primary amine (-NH2) and a terminal carboxylic acid (-COOH) group.[1] This structure makes it an ideal linker for bioconjugation and surface modification applications. The hydrophilic PEG spacer enhances solubility in aqueous media and reduces non-specific protein adsorption, a critical feature for biomaterials and drug delivery systems.[1][2] The terminal amine and carboxylic acid groups provide reactive handles for the covalent immobilization of a wide range of biomolecules, including proteins, peptides, and small molecules.[1][2]

These application notes provide a comprehensive overview of the methods used to characterize surfaces modified with this compound. The protocols detailed below will enable researchers to verify successful surface functionalization, understand the physicochemical properties of the modified surface, and assess its interaction with biological systems.

Surface Functionalization Workflow

The general workflow for modifying a substrate with this compound and subsequent biomolecule conjugation is outlined below. The initial step involves the activation of the substrate surface to introduce reactive groups that can form a stable covalent bond with either the amine or the carboxyl end of the this compound linker.

G cluster_0 Surface Preparation & Functionalization cluster_1 Biomolecule Immobilization cluster_2 Surface Characterization Substrate Substrate (e.g., Silicon, Gold) Activated_Substrate Activated Substrate (e.g., -OH, -NH2, -COOH) Substrate->Activated_Substrate Surface Activation (e.g., Piranha, Plasma) PEG_Functionalized This compound Functionalized Surface Activated_Substrate->PEG_Functionalized Covalent Attachment of This compound Activated_PEG Activation of Terminal Group (e.g., EDC/NHS for -COOH) PEG_Functionalized->Activated_PEG Biomolecule_Conjugated Biomolecule-Conjugated Surface Activated_PEG->Biomolecule_Conjugated Addition of Biomolecule XPS XPS Biomolecule_Conjugated->XPS AFM AFM Biomolecule_Conjugated->AFM Contact_Angle Contact Angle Biomolecule_Conjugated->Contact_Angle Cell_Assays Cell Adhesion/ Viability Assays Biomolecule_Conjugated->Cell_Assays

Caption: Workflow for surface modification and characterization.

Key Characterization Techniques and Expected Results

Successful functionalization of a surface with this compound can be confirmed by a suite of surface-sensitive analytical techniques. The following table summarizes the expected outcomes from these measurements.

Technique Parameter Measured Unmodified Surface (Example: Silicon) This compound Modified Surface Reference
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition (%)Si, O, C (adventitious)Increased C and N content, appearance of N 1s peak.
High-Resolution C 1s SpectrumPredominantly C-C/C-HAppearance of C-O-C (ether) and C-N peaks.
Contact Angle Goniometry Static Water Contact Angle (θ)Hydrophilic to moderately hydrophobic (e.g., 20-60°)Generally more hydrophilic (lower contact angle) due to the PEG chain.
Atomic Force Microscopy (AFM) Surface Roughness (Rq)Typically very low for smooth substrates (e.g., < 1 nm)May show a slight increase in roughness due to the formation of the organic layer.
Surface MorphologyFeatureless for smooth substratesMay reveal a uniform coating or domains of the PEG linker.
Cell-Based Assays Cell Adhesion and SpreadingVariable depending on cell type and substrateGenerally reduced cell adhesion due to the protein-repellent nature of PEG.

Experimental Protocols

Protocol 1: Surface Functionalization of a Silicon Substrate with this compound

This protocol describes the covalent attachment of this compound to a silicon wafer, a common substrate in biomedical research. The process involves creating hydroxyl groups on the silicon surface, followed by silanization to introduce amine groups, and finally coupling the this compound.

Materials:

  • Silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Surface Hydroxylation:

    • Immerse silicon wafers in Piranha solution for 30 minutes to clean and introduce hydroxyl groups.

    • Rinse extensively with deionized (DI) water and dry under a stream of nitrogen.

  • Silanization (Amine Functionalization):

    • Immerse the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.

    • Rinse with toluene, followed by ethanol and DI water.

    • Cure the wafers in an oven at 110°C for 30 minutes.

  • This compound Coupling:

    • Prepare a solution of this compound (10 mg/mL), EDC (2 eq), and NHS (1.2 eq) in 0.1 M MES buffer (pH 6.0).

    • Immerse the amine-functionalized silicon wafers in the solution and react for 4 hours at room temperature.

    • Rinse the wafers thoroughly with DI water and PBS.

    • Dry under a stream of nitrogen.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a powerful technique to determine the elemental composition and chemical states of the elements on the surface.

Instrument: A standard XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.

Procedure:

  • Mount the unmodified and modified substrates on the sample holder.

  • Acquire a survey scan (0-1100 eV) to identify the elements present on the surface.

  • Acquire high-resolution scans for C 1s, O 1s, N 1s, and Si 2p regions.

  • Perform peak fitting on the high-resolution spectra to identify different chemical bonds. For the C 1s spectrum of the this compound modified surface, expect to deconvolve peaks corresponding to C-C/C-H, C-N, C-O, and O-C=O.

Protocol 3: Contact Angle Measurement

This technique assesses the surface hydrophilicity/hydrophobicity by measuring the contact angle of a water droplet on the surface.

Instrument: A contact angle goniometer with a high-resolution camera.

Procedure:

  • Place the substrate on the sample stage.

  • Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.

  • Capture an image of the droplet and use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.

  • Perform measurements at multiple locations on each sample to ensure reproducibility.

Protocol 4: Atomic Force Microscopy (AFM) Imaging

AFM provides nanoscale topographical information about the surface, including roughness and the presence of self-assembled monolayers.

Instrument: An atomic force microscope operating in tapping mode.

Procedure:

  • Mount the sample on the AFM stage.

  • Engage the cantilever with the surface and begin scanning in tapping mode to minimize damage to the soft PEG layer.

  • Acquire images at various scan sizes (e.g., 5 µm x 5 µm, 1 µm x 1 µm) to assess the uniformity of the coating.

  • Use the AFM software to calculate the root-mean-square (RMS) roughness of the surface.

Protocol 5: Cell Adhesion Assay

This assay evaluates the biocompatibility and anti-fouling properties of the modified surface.

Materials:

  • Sterile, this compound modified and control substrates in a tissue culture plate.

  • Cell line of interest (e.g., fibroblasts, endothelial cells).

  • Complete cell culture medium.

  • Calcein-AM or other viability stain.

  • Fluorescence microscope.

Procedure:

  • Seed cells onto the substrates at a desired density (e.g., 1 x 10⁴ cells/cm²).

  • Incubate for a specified time (e.g., 4, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Gently wash the substrates with PBS to remove non-adherent cells.

  • Stain the adherent cells with Calcein-AM for 30 minutes.

  • Visualize and count the number of adherent, viable cells using a fluorescence microscope.

Biomolecule Immobilization and Cell Interaction

The terminal amine or carboxyl group of the this compound can be used to immobilize biomolecules. For instance, the carboxyl group can be activated with EDC/NHS to react with primary amines on a protein. Conversely, the amine group can react with activated carboxyl groups on a biomolecule.

The interaction of cells with these functionalized surfaces is complex and depends on the immobilized biomolecule. A surface with only the this compound linker is expected to resist cell adhesion due to the protein-repellent properties of PEG. If a cell-adhesive peptide (e.g., RGD) is immobilized, it will mediate specific cell adhesion through integrin binding.

G cluster_0 Cell-Surface Interaction cluster_1 Downstream Signaling Cell Cell Integrin Integrin Receptor Cell->Integrin expresses Biomolecule Immobilized Biomolecule (e.g., RGD) Integrin->Biomolecule binds to Focal_Adhesion Focal Adhesion Formation Integrin->Focal_Adhesion activates PEG This compound Linker Biomolecule->PEG is immobilized on Substrate Substrate PEG->Substrate is attached to Cytoskeleton Cytoskeletal Reorganization Focal_Adhesion->Cytoskeleton Gene_Expression Altered Gene Expression Cytoskeleton->Gene_Expression

Caption: Generalized cell-surface interaction and signaling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amino-PEG9-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG9-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing conjugation efficiency. Here you will find answers to frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation? this compound conjugation typically involves coupling the terminal carboxylic acid of the PEG linker to a primary amine (-NH₂) on a target molecule (e.g., a protein, antibody, or peptide). This is most commonly achieved using carbodiimide chemistry, such as the two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or by using a pre-activated this compound NHS ester.[1][2][3] The process forms a stable amide bond between the PEG linker and the target molecule.[1]

Q2: Why is pH control so critical for this reaction? The reaction involves two key steps with different optimal pH ranges:

  • Carboxyl Activation: The activation of the carboxylic acid on the PEG linker with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[4] MES buffer is a common choice for this step.

  • Amine Coupling: The subsequent reaction of the activated NHS-ester with the primary amine on the target molecule is most efficient at a physiological to slightly basic pH, typically between 7.2 and 8.5. At this pH, the primary amine is sufficiently deprotonated and nucleophilic. Using a pH that is too high will significantly accelerate the hydrolysis of the NHS-ester, reducing conjugation efficiency.

Q3: What buffers should I use for the conjugation reaction? It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the reaction.

  • Recommended Buffers: For the activation step, MES buffer is ideal. For the coupling step, Phosphate-Buffered Saline (PBS), Borate buffer, or Bicarbonate buffer are commonly used.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris and Glycine, will compete with the target molecule for the activated PEG linker. However, they are often used at the end of the reaction to quench any remaining active NHS-esters.

Q4: How should I prepare and store my EDC, NHS, and PEG-NHS ester reagents? EDC, NHS, and pre-activated NHS esters are highly sensitive to moisture.

  • Storage: Store reagents desiccated at -20°C.

  • Handling: Before opening a vial, always allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which would lead to hydrolysis and inactivation.

  • Preparation: Dissolve the reagents in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use. Do not prepare aqueous stock solutions for storage, as the NHS-ester moiety hydrolyzes quickly.

Q5: What is the purpose of "quenching" the reaction, and what should I use? Quenching stops the conjugation reaction by consuming any unreacted, excess NHS-ester. This is important to prevent unwanted labeling of other molecules in subsequent experimental steps.

  • Common Quenching Agents: Small molecules containing primary amines are effective. Common choices include adding Tris, glycine, or hydroxylamine to a final concentration of 20-50 mM and incubating for 15-30 minutes.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation.

IssuePotential CauseRecommended Action & Troubleshooting
1. Low or No Conjugation Yield Inactive Reagents (EDC/NHS) EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Hydrolysis of NHS-Ester Intermediate The NHS-ester is highly susceptible to hydrolysis, especially at high pH. Perform the amine coupling step promptly after the activation step. If using a pre-activated PEG-NHS ester, use it immediately after dissolving. Ensure the pH of the coupling buffer does not exceed 8.5.
Suboptimal pH Verify the pH of your buffers. Use a pH of 4.5-6.0 (e.g., MES buffer) for the EDC/NHS activation step and a pH of 7.2-8.5 (e.g., PBS) for the amine coupling step.
Inappropriate Buffer Composition Ensure your buffers are free of primary amines (e.g., Tris, glycine) or carboxylates, which compete with the reaction.
Insufficient Molar Ratio of PEG linker The molar ratio of the PEG linker to the target molecule may be too low. Increase the molar excess of the activated PEG linker. A starting point is often a 10- to 20-fold molar excess.
Low Concentration of Reactants Hydrolysis is a more significant competing reaction in dilute solutions. If possible, increase the concentration of your target molecule (e.g., 1-10 mg/mL) to favor the desired conjugation reaction.
2. Precipitation During Reaction Poor Solubility of PEG Reagent Some non-sulfonated NHS-esters have poor water solubility. Ensure the reagent is fully dissolved in an organic solvent (DMSO/DMF) before adding it to the aqueous reaction. The final concentration of the organic solvent should typically not exceed 10%.
Protein Aggregation Changes in pH or the addition of organic solvents can sometimes cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffer. Consider adding organic co-solvents like DMSO or DMF (up to 30% v/v) to improve the solubility of all components.
High EDC Concentration In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
3. Lack of Site-Specificity Multiple Reactive Amines Proteins typically have multiple primary amines (N-terminus and lysine residues) available for conjugation, which can lead to a heterogeneous product.
Targeting N-terminal Amine The N-terminal alpha-amine generally has a lower pKa than the epsilon-amine of lysine. Performing the reaction at a lower pH (e.g., 6.5-7.5) can provide some selectivity for the N-terminus.
Controlling Degree of Labeling To favor mono-PEGylation, use a lower molar excess of the activated PEG linker (e.g., 1:1 to 5:1 ratio) and limit the reaction time.
Quantitative Data: Stability of NHS-Esters

The efficiency of the conjugation is critically dependent on the stability of the NHS-ester, which is highly sensitive to pH. The primary competing reaction is hydrolysis, which inactivates the ester.

pHTemperature (°C)Half-life of NHS-Ester
7.004-5 hours
7.0Room Temperature~1-7 hours
8.0Room Temperature~1 hour
8.6410 minutes
9.0Room TemperatureMinutes

Note: Half-life is the time required for 50% of the active NHS-ester to be hydrolyzed.

Key Experimental Protocols

Protocol 1: Two-Step EDC/NHS Carboxyl Activation and Amine Coupling

This protocol is for conjugating this compound to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Prepare Molecule: Dissolve your amine-containing molecule in the Coupling Buffer. If necessary, perform a buffer exchange to remove any interfering substances.

  • Activate PEG-Acid:

    • Dissolve the this compound in Activation Buffer.

    • Immediately before use, weigh and dissolve EDC and NHS in the Activation Buffer. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of PEG-acid.

    • Add the EDC/NHS solution to the PEG-acid solution.

    • Incubate for 15-30 minutes at room temperature to generate the PEG-NHS ester.

  • Perform Conjugation:

    • Immediately add the activated PEG-NHS ester solution to your amine-containing molecule solution.

    • The molar ratio of activated PEG to the target molecule should be optimized, but a 10:1 to 20:1 ratio is a common starting point.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes to stop the reaction.

  • Purify Conjugate: Remove excess PEG reagent and reaction byproducts using a desalting column, size-exclusion chromatography, or dialysis.

Protocol 2: One-Step Conjugation with Pre-Activated PEG-NHS Ester

This protocol uses a commercially available, pre-activated this compound NHS ester.

Materials:

  • Amine-containing molecule (e.g., protein)

  • This compound NHS Ester

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Anhydrous DMSO or DMF

  • Desalting column for purification

Procedure:

  • Prepare Protein: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).

  • Perform Conjugation:

    • Add the desired molar excess (e.g., 10- to 20-fold) of the PEG-NHS ester stock solution to the protein solution while gently stirring.

    • Incubate at room temperature for 1-4 hours or at 4°C overnight. If the attached molecule is light-sensitive, protect the reaction from light.

  • Quench Reaction (Optional): Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purify Conjugate: Remove unreacted label and byproducts using a desalting column, size-exclusion chromatography, or dialysis.

Visualizations

G cluster_prep 1. Reagent Preparation cluster_react 2. Conjugation Reaction cluster_stop 3. Quenching & Purification p1 Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) p2 Prepare Target Molecule in Buffer (1-10 mg/mL) p1->p2 p3 Equilibrate PEG-NHS Ester to Room Temperature p4 Dissolve PEG-NHS Ester in Anhydrous DMSO/DMF p3->p4 r1 Add Molar Excess of PEG-NHS Ester to Target p4->r1 Immediate Use r2 Incubate (1-4h at RT or overnight at 4°C) r1->r2 q1 Add Quenching Reagent (e.g., Tris, Glycine) r2->q1 q2 Incubate 15-30 min q1->q2 q3 Purify Conjugate (e.g., Desalting Column) q2->q3

Caption: General experimental workflow for one-step bioconjugation.

G Start Low Conjugation Yield CheckReagents Are EDC/NHS/PEG-Ester Reagents Fresh & Stored Properly? Start->CheckReagents CheckBuffer Is Buffer Amine-Free & pH 7.2-8.5? CheckReagents->CheckBuffer Yes Sol_Reagents Action: Use Fresh Reagents. Warm to RT before opening. CheckReagents->Sol_Reagents No CheckConc Are Reactant Concentrations Sufficient? CheckBuffer->CheckConc Yes Sol_Buffer Action: Use Correct Buffer (PBS, Borate). Verify pH. CheckBuffer->Sol_Buffer No CheckRatio Is Molar Ratio of PEG-Ester Sufficient? CheckConc->CheckRatio Yes Sol_Conc Action: Increase Concentration of Target Molecule. CheckConc->Sol_Conc No Sol_Ratio Action: Increase Molar Excess of PEG-Ester (e.g., 20x). CheckRatio->Sol_Ratio No Success Yield Should Improve CheckRatio->Success Yes Sol_Reagents->Success Sol_Buffer->Success Sol_Conc->Success Sol_Ratio->Success

Caption: Troubleshooting decision tree for low conjugation yield.

competing_reactions cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) peg_nhs Activated PEG-NHS Ester conjugate Stable PEG-Molecule Conjugate (Amide Bond) peg_nhs->conjugate + protein_nh2 Target Molecule (Primary Amine) protein_nh2->conjugate pH 7.2-8.5 peg_nhs2 Activated PEG-NHS Ester inactive_peg Inactive PEG-Acid peg_nhs2->inactive_peg + water H₂O water->inactive_peg Increases with pH

Caption: Competing pathways for an activated NHS ester in solution.

References

Technical Support Center: Troubleshooting Low Yield in Amino-PEG9-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in reactions involving Amino-PEG9-acid.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what do they react with?

This compound is a bifunctional linker possessing a primary amine (-NH2) and a terminal carboxylic acid (-COOH).[1][2]

  • The primary amine group is nucleophilic and readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1][2] This reaction is efficient at a pH range of 7-9.[3]

  • The terminal carboxylic acid group can be coupled with primary amines on a target molecule (e.g., a protein or peptide). This reaction requires activation of the carboxyl group, typically with a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of NHS or Sulfo-NHS to increase efficiency and stability of the reactive intermediate.

Q2: What is the most common cause of low yield when using the carboxylic acid end of this compound for coupling?

A frequent cause of low yield is the hydrolysis of the activated ester intermediate (e.g., NHS ester). This hydrolysis competes with the desired amide bond formation and is highly pH-dependent, accelerating at higher pH values. For instance, the half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6.

Q3: Why is the choice of buffer crucial for my reaction?

It is critical to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for the activated PEG linker, leading to a significant reduction in the yield of your desired conjugate. Recommended buffers include phosphate-buffered saline (PBS) or MES buffer.

Q4: What are the signs of protein aggregation during my PEGylation reaction and how can I prevent it?

Protein aggregation may be observed as visible precipitation or can be detected through techniques like dynamic light scattering (DLS). PEGylation itself is a strategy known to reduce protein aggregation and increase stability. However, suboptimal reaction conditions, such as high protein concentration or a non-ideal buffer pH, can still lead to aggregation. To mitigate this, consider optimizing the protein concentration and reaction buffer.

Troubleshooting Low Yield

Low yield is a common challenge in bioconjugation reactions. The following guide provides a systematic approach to identifying and resolving potential issues.

Issue 1: Low or No Product Formation

If you observe little to no formation of your desired product, consider the following potential causes and solutions.

Possible CauseRecommended Solution
Inactive Coupling Agents (EDC/NHS) Use fresh, high-quality EDC and NHS. EDC is particularly sensitive to moisture and should be stored in a desiccator.
Hydrolysis of Activated Ester Optimize the reaction pH. While amine coupling is faster at higher pH, so is hydrolysis. A pH range of 7.2-8.0 is often a good compromise. Perform the reaction promptly after activating the carboxylic acid.
Presence of Water Ensure all solvents (e.g., DMF, DMSO) and reagents are anhydrous, as water will hydrolyze the activated ester intermediate.
Incorrect Buffer Composition Use an amine-free buffer such as PBS or MES to avoid competition with your target molecule.
Suboptimal Molar Ratios The ideal ratio of EDC and NHS to your carboxyl-containing molecule can vary. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS. Optimization may be required.
Low Reactivity of Amine If your target molecule has a sterically hindered or electron-deficient amine, you may need to increase the reaction time or temperature.
Quantitative Data for Reaction Optimization

The stability of the activated NHS ester is critical for successful conjugation. The following table illustrates the effect of pH on the half-life of NHS esters.

Table 1: Half-life of NHS Esters at Various pH Values

pH Temperature (°C) Half-life of NHS Ester Reference
7.0 Room Temperature 4-5 hours
8.0 Room Temperature 1 hour
8.5 Room Temperature 180 minutes
8.6 4 10 minutes

| 9.0 | Room Temperature | 125 minutes | |

While hydrolysis of the NHS ester increases with pH, the desired amidation reaction is also accelerated.

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates

pH Half-life of Amidation (minutes) Half-life of Hydrolysis (minutes)
8.0 80 210
8.5 20 180
9.0 10 125

Data from a study on a porphyrin-NHS ester.

Experimental Protocols

Protocol: Two-Step Coupling of this compound to a Protein

This protocol describes the activation of the carboxylic acid on this compound followed by conjugation to a primary amine on a target protein.

Materials:

  • This compound

  • Target protein in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate EDC, Sulfo-NHS, and this compound to room temperature before opening. Prepare stock solutions in an anhydrous solvent like DMF or DMSO.

  • Carboxyl Activation:

    • Dissolve this compound in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS relative to the this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent unwanted cross-linking of your protein, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

  • Protein Coupling:

    • Immediately add the activated this compound solution to your protein solution (typically 0.1-1 mg/mL in Coupling Buffer).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will react with and cap any remaining NHS esters.

  • Purification:

    • Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG and byproducts.

Visual Guides

experimental_workflow Experimental Workflow for this compound Coupling cluster_prep 1. Reagent Preparation cluster_activation 2. Carboxyl Activation cluster_coupling 3. Conjugation cluster_final 4. Quenching & Purification prep_peg Dissolve this compound in Activation Buffer activate Add EDC/Sulfo-NHS to This compound (15-30 min, RT) prep_peg->activate prep_edc Prepare fresh EDC/Sulfo-NHS solution prep_edc->activate add_protein Add activated PEG to protein solution (pH 7.2-7.5) activate->add_protein Optional: Desalting Column incubate Incubate (2h RT or overnight 4°C) add_protein->incubate quench Add Quenching Buffer (e.g., Tris-HCl) incubate->quench purify Purify conjugate (SEC or Dialysis) quench->purify

Caption: Workflow for coupling this compound to a protein.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Quality (EDC, NHS, Solvents) start->check_reagents reagent_ok Reagents are fresh and anhydrous check_reagents->reagent_ok Yes reagent_bad Use fresh reagents and dry solvents check_reagents->reagent_bad No check_buffer Verify Buffer Composition (Amine-free?) buffer_ok Buffer is amine-free check_buffer->buffer_ok Yes buffer_bad Replace with amine-free buffer (e.g., PBS, MES) check_buffer->buffer_bad No check_ph Evaluate Reaction pH ph_ok pH is optimal (7.2-8.0) check_ph->ph_ok Yes ph_bad Adjust pH to balance reaction and hydrolysis check_ph->ph_bad No check_ratio Review Molar Ratios (PEG:EDC:NHS) ratio_ok Ratios are optimized check_ratio->ratio_ok Yes ratio_bad Optimize molar excess of EDC/NHS check_ratio->ratio_bad No reagent_ok->check_buffer buffer_ok->check_ph ph_ok->check_ratio

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Preventing Aggregation During Protein PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue stemming from several factors that can act independently or in concert. The primary causes include:

  • Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases significantly.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can destabilize the protein. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While generally a stabilizer, the PEG polymer itself can sometimes interact with the protein surface in a way that induces conformational changes, leading to aggregation. The length of the PEG chain can influence these interactions.[2]

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.

Q2: How can I detect and quantify protein aggregation during my PEGylation experiment?

Several analytical techniques can be employed to monitor and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely accepted technique that separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a quick, non-destructive method to detect the presence of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, which can be measured by UV-Vis spectrophotometry, is a simple indicator of the formation of insoluble aggregates.

Q3: What are stabilizing excipients, and how can they prevent aggregation?

Stabilizing excipients are additives that can be included in the reaction buffer to help maintain protein stability and prevent aggregation. Common classes of excipients include:

  • Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol act as protein stabilizers through preferential exclusion, which favors the native protein conformation.

  • Amino Acids: Arginine and glycine are known to suppress non-specific protein-protein interactions that can lead to aggregation.

  • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation by reducing surface tension.

Troubleshooting Guides

Problem: I am observing significant precipitation/aggregation during my protein PEGylation reaction.

This step-by-step guide will help you troubleshoot and mitigate protein aggregation.

Step 1: Optimize Reaction Conditions

Systematically evaluate and optimize the reaction conditions through small-scale screening experiments before proceeding to larger batches.

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)

  • A series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)

  • 96-well plate or microcentrifuge tubes

  • Incubator/water bath/refrigerator for temperature control

Procedure:

  • Prepare a Screening Matrix: Set up a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes. Vary one parameter at a time while keeping others constant.

  • Vary Parameters:

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH.

    • Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).

  • Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis: Analyze the extent of aggregation in each reaction using methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or a quick visual check by centrifugation for a pellet).

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Conc. 1 mg/mL2 mg/mL5 mg/mL1 mg/mL
PEG:Protein Ratio 5:15:15:110:1
pH 7.47.47.47.4
Temperature 4°C4°C4°C4°C
Observation Low AggregationModerate AggregationHigh AggregationLow Aggregation
Step 2: Incorporate Stabilizing Excipients

If optimizing reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can be beneficial.

ExcipientTypical ConcentrationMechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents surface-induced adsorption.
Step 3: Modify the Reaction Kinetics

Slowing down the reaction rate can favor intramolecular modification over intermolecular cross-linking.

  • Lower the Temperature: Performing the reaction at 4°C will decrease the reaction rate.

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over a period of time.

Step 4: Consider Alternative PEGylation Strategies

If aggregation persists, it may be necessary to explore alternative approaches.

  • Use Monofunctional PEG: Ensure you are using a high-quality monofunctional PEG reagent to avoid cross-linking.

  • Site-Specific PEGylation: If your protein allows, consider site-specific PEGylation strategies that target a single, specific site on the protein, which can reduce the heterogeneity of the product and the risk of aggregation.

Visualization of Workflows and Concepts

Troubleshooting_Workflow start Problem: Protein Aggregation Observed step1 Step 1: Optimize Reaction Conditions (Concentration, Molar Ratio, pH, Temp) start->step1 step2 Step 2: Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) step1->step2 Aggregation still present end_success Aggregation Minimized step1->end_success Aggregation resolved step3 Step 3: Modify Reaction Kinetics (Lower Temperature, Stepwise PEG Addition) step2->step3 Aggregation still present step2->end_success Aggregation resolved step4 Step 4: Alternative PEGylation Strategies (Monofunctional PEG, Site-Specific) step3->step4 Aggregation still present step3->end_success Aggregation resolved step4->end_success Aggregation resolved end_fail Aggregation Persists: Re-evaluate Protein/PEG System step4->end_fail Aggregation still present

Caption: A step-by-step workflow for troubleshooting protein aggregation during PEGylation.

Detailed Methodologies for Key Experiments

Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify PEGylated protein monomers from aggregates.

Materials:

  • SEC column suitable for the molecular weight range of the protein and its potential aggregates.

  • HPLC or UPLC system with a UV detector.

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • PEGylated protein sample.

  • Molecular weight standards for calibration.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm filter to remove any large particulates.

  • Injection: Inject a defined volume of the sample onto the column (e.g., 20-100 µL).

  • Chromatogram Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomeric PEGylated protein, and then any smaller, unreacted species.

  • Data Analysis: Integrate the peak areas to quantify the relative amounts of monomer and aggregates. The percentage of aggregate can be calculated as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the size distribution of particles in the PEGylation reaction mixture and detect the presence of aggregates.

Materials:

  • DLS instrument.

  • Low-volume quartz cuvette.

  • PEGylated protein sample.

Procedure:

  • Sample Preparation: Centrifuge the sample (e.g., at 10,000 x g for 5-10 minutes) to pellet any large, insoluble aggregates. Take the supernatant for analysis.

  • Measurement: Transfer the sample to the cuvette and place it in the DLS instrument. Allow the sample to equilibrate to the desired temperature.

  • Data Acquisition: Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The software will generate a size distribution profile. The presence of peaks at larger hydrodynamic radii indicates the formation of aggregates. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI suggests a wider range of particle sizes, which can be indicative of aggregation.

SDS-PAGE for Visualizing Aggregates

Objective: To visually identify high-molecular-weight species corresponding to cross-linked protein aggregates.

Materials:

  • Polyacrylamide gels (pre-cast or hand-cast).

  • Electrophoresis apparatus and power supply.

  • SDS-PAGE running buffer.

  • Sample loading buffer (non-reducing).

  • Protein molecular weight standards.

  • Coomassie blue stain or other protein stain.

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with non-reducing sample loading buffer. Do not add reducing agents like β-mercaptoethanol or DTT. Heat the samples at 95°C for 5 minutes.

  • Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

  • Staining and Destaining: Stain the gel with Coomassie blue for 2-4 hours, followed by destaining to visualize the protein bands.

  • Analysis: Aggregates will appear as bands with higher molecular weights than the monomeric PEGylated protein.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Results Interpretation reaction_mixture PEGylation Reaction Mixture sec SEC reaction_mixture->sec dls DLS reaction_mixture->dls sds_page SDS-PAGE (non-reducing) reaction_mixture->sds_page sec_result Quantify Monomer vs. Aggregates sec->sec_result dls_result Size Distribution & PDI dls->dls_result sds_page_result Visualize High MW Bands sds_page->sds_page_result

Caption: An overview of the experimental workflow for analyzing protein aggregation.

References

Technical Support Center: Amino-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG9-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential side reactions and to offer robust troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional linker molecule. It consists of a primary amine group (-NH₂) and a terminal carboxylic acid group (-COOH) connected by a hydrophilic 9-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for versatile conjugation strategies. The amine group can react with activated esters like N-hydroxysuccinimide (NHS) esters, while the carboxylic acid can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to react with primary amines on a target molecule.[3][4][5] The PEG chain enhances the water solubility of the molecule and its conjugates.

Q2: What are the primary side reactions to be aware of when using this compound?

The most significant side reactions involve the reactive termini, especially when the carboxylic acid is activated as an NHS ester.

  • Hydrolysis: The NHS ester of activated this compound is highly susceptible to hydrolysis in aqueous buffers. This reaction competes directly with the desired amination reaction (aminolysis) and converts the activated ester back to the unreactive carboxylic acid, reducing conjugation efficiency. The rate of hydrolysis is highly dependent on pH.

  • Aggregation: Improper reaction conditions, such as high protein concentration or suboptimal buffer pH, can lead to the aggregation of the target protein or the final conjugate. When using EDC for activation, intermolecular cross-linking between protein molecules (both carboxylates and amines) can occur if the reaction is not properly controlled.

  • Buffer Interference: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the activated PEG linker. Similarly, buffers with carboxylate groups can interfere with the EDC activation step.

Q3: How does pH critically influence my conjugation reaction?

The optimal pH is different for activating the carboxylic acid end versus reacting the amine end.

  • Carboxylic Acid Activation (Two-Step): The activation of the -COOH group with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0. After this activation step, the pH should be raised to 7.2-8.5 for the subsequent reaction with the target amine, as the amine needs to be deprotonated to be nucleophilic.

  • Amine Group Reaction: The primary amine of this compound is most reactive with NHS esters at a neutral to slightly alkaline pH of 7-9. At lower pH, the amine is protonated and thus non-nucleophilic, while at a pH above 9, the hydrolysis of the NHS ester on the reaction partner becomes extremely rapid.

Q4: How should I properly store and handle this compound and related reagents?

Proper storage is critical to prevent reagent degradation and ensure reproducible results.

  • This compound: Store the lyophilized powder at -20°C, protected from moisture.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is moisture-sensitive and should be stored at -20°C with a desiccant.

  • NHS (N-hydroxysuccinimide): Store at room temperature or 2-8°C, protected from moisture.

  • Activated PEG-NHS Esters: If you have pre-activated the this compound or are using a PEG-NHS ester to react with the amine end, these reagents are extremely moisture-sensitive. They should be stored at -20°C with a desiccant and equilibrated to room temperature in a desiccator before opening to prevent condensation. It is strongly recommended to dissolve these reagents immediately before use and not to prepare stock solutions for storage.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield
SymptomPossible CauseRecommended Solution
LC-MS or SDS-PAGE shows mostly unreacted starting materials. 1. Hydrolysis of Activated Ester: The NHS-activated carboxylic acid of the PEG linker or the NHS-ester on the reaction partner was hydrolyzed before it could react with the target amine. This is a primary cause of low yield.* Work quickly and on ice where possible. * Ensure your reaction buffer is at the optimal pH. For NHS-ester reactions, a pH of 8.0-8.5 is a common compromise between amine reactivity and ester hydrolysis. * Prepare the activated PEG solution immediately before adding it to your target molecule.
2. Suboptimal pH: The pH of the reaction buffer was incorrect for the specific coupling chemistry being used.* For EDC/NHS activation of the PEG-acid, use a two-step pH protocol: activate at pH 4.5-6.0, then conjugate to the amine at pH 7.2-8.0. * For reacting the PEG-amine with an NHS-ester, maintain the pH between 7.2 and 8.5. * Always verify the pH of your final reaction mixture.
3. Inactive Reagents: Reagents like EDC or pre-activated NHS esters may have degraded due to improper storage or handling (e.g., exposure to moisture).* Use fresh, high-quality reagents. * Equilibrate reagent vials to room temperature before opening to prevent moisture condensation. * Purchase reagents in smaller quantities to avoid long-term storage after opening.
4. Competing Nucleophiles in Buffer: The buffer system contains primary amines (e.g., Tris, glycine) that compete with the target molecule.* Switch to a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer.
5. Insufficient Molar Excess: The molar ratio of the PEG linker to the target molecule may be too low, especially with dilute protein solutions.* Increase the molar excess of the PEG reagent. A 5 to 20-fold molar excess is a common starting point for protein conjugations.
Problem 2: Product Aggregation
SymptomPossible CauseRecommended Solution
Visible precipitate forms during the reaction or purification. 1. Intermolecular Cross-linking: When using EDC to activate the PEG-acid, the EDC can also activate carboxyl groups on the target protein, leading to protein-protein cross-linking.* Use a two-step conjugation protocol. First, activate the this compound with EDC/NHS separately. Then, purify the activated PEG linker away from excess EDC/NHS before adding it to the protein solution. * Alternatively, use a higher molar ratio of NHS to EDC (e.g., NHS:EDC of 2:1 or higher) to favor the formation of the more stable NHS-ester over the highly reactive O-acylisourea intermediate.
Size Exclusion Chromatography (SEC) shows a high molecular weight (HMW) peak. 2. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be promoting protein denaturation and aggregation.* Screen a range of pH values and buffer compositions to find conditions that maintain protein stability. * Consider adding stabilizing excipients (e.g., arginine, sucrose) to the reaction buffer.
3. High Reactant Concentrations: High concentrations of the protein or PEG linker can increase the likelihood of intermolecular interactions.* Reduce the concentration of the protein in the reaction mixture.

Quantitative Data

The stability of the activated NHS ester is paramount for achieving high conjugation yields. The primary competing side reaction is hydrolysis, which is highly pH-dependent.

Table 1: Influence of pH on the Hydrolysis Half-life of PEG-NHS Esters This table summarizes representative data on the hydrolysis rates of various PEG-NHS esters. While the exact structure of the linker arm influences the rate, the trend with pH is universal. Aminolysis rates (the desired reaction) generally parallel hydrolysis rates, meaning higher pH also accelerates the desired reaction, creating a critical optimization window.

pHHalf-life (t₁/₂) of PEG-NHS EsterImplication for Reaction
7.4> 120 minutesReaction is slow and controlled, but may require longer incubation times.
8.0~30 - 210 minutes (varies by ester type)A good starting point for balancing amine reactivity and hydrolysis.
8.5~10 - 180 minutes (varies by ester type)Faster reaction, but significant hydrolysis occurs. Requires careful timing.
9.0< 9 - 125 minutes (varies by ester type)Very rapid reaction, but the majority of the reagent may hydrolyze before conjugating.

Data compiled from studies on various PEG-NHS esters. The half-life is typically observed to decrease by about a factor of three for each unit increase in pH.

Detailed Experimental Protocols

Protocol 1: Activation of this compound Carboxyl Group and Conjugation to a Protein

This two-step protocol is designed to activate the carboxylic acid of this compound and conjugate it to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Target protein in amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting columns for purification

Methodology:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening their containers.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.

  • Activation of this compound (Step 1):

    • In a microfuge tube, combine this compound, EDC, and NHS. A common molar ratio is 1:1.2:1.2 (PEG:EDC:NHS).

    • Add Activation Buffer (pH 6.0) to the desired final concentration of the PEG linker.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein (Step 2):

    • Immediately add the activated this compound solution to your protein solution. The protein should be in a buffer at pH 7.2-7.5. A 20-fold molar excess of the PEG linker over the protein is a typical starting point for optimization.

    • Ensure the final concentration of DMSO or DMF is less than 10% of the total reaction volume.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated PEG.

  • Purification:

    • Remove unreacted PEG linker and byproducts using a desalting column, dialysis, or Size Exclusion Chromatography (SEC).

    • If different species of PEGylated protein are formed, they can be separated using Ion Exchange Chromatography (IEX).

Protocol 2: Conjugation of this compound Amine Group to an NHS-Activated Molecule

This protocol describes the reaction between the primary amine of this compound and a molecule that has been pre-activated with an NHS ester.

Materials:

  • This compound

  • NHS-activated molecule (e.g., NHS-ester dye, biotin-NHS)

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.5-8.0

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification supplies (e.g., HPLC, desalting columns)

Methodology:

  • Reagent Preparation:

    • Dissolve the NHS-activated molecule in anhydrous DMSO or DMF to create a concentrated stock solution. Prepare this immediately before use.

    • Dissolve the this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 1.5 to 5-fold) of the dissolved this compound to the NHS-activated molecule.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by LC-MS or TLC if possible.

  • Quenching and Purification:

    • Quench any unreacted NHS-ester by adding Quenching Buffer.

    • Purify the final conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts.

Visualized Workflows and Logic

EDC_NHS_Conjugation_Workflow cluster_prep 1. Preparation cluster_activation 2. Activation (pH 5-6) cluster_conjugation 3. Conjugation (pH 7.2-8.0) cluster_purify 4. Purification & Analysis prep_reagents Prepare Reagents (PEG, EDC, NHS) & Buffers activate Activate PEG-Acid with EDC/NHS in MES Buffer prep_reagents->activate prep_protein Prepare Protein in Amine-Free Buffer (pH 7.4) conjugate Add Activated PEG to Protein Solution prep_protein->conjugate activate->conjugate Immediate Use incubate Incubate 2h @ RT or O/N @ 4°C conjugate->incubate quench Quench Reaction (e.g., Tris, Glycine) incubate->quench purify Purify Conjugate (SEC / Dialysis) quench->purify analyze Analyze Product (SDS-PAGE, MS) purify->analyze

Competing_Reactions Start Activated PEG-NHS Ester Amine Target Amine (R-NH₂) Start->Amine Water Water (H₂O) Start->Water Product Stable Amide Bond (Desired Product) Amine->Product Aminolysis (pH 7-9) Hydrolyzed Inactive PEG-Acid (Side Product) Water->Hydrolyzed Hydrolysis (Increases with pH)

Troubleshooting_Yield start Low Yield Observed q1 Is your buffer amine-free (e.g., PBS, HEPES)? start->q1 a1_no Switch to a non-amine buffer. q1->a1_no No q2 Was the correct pH used for each step? q1->q2 Yes a2_no Verify pH: Activation: pH 5-6 Conjugation: pH 7.2-8.0 q2->a2_no No q3 Are EDC and NHS-ester reagents fresh? q2->q3 Yes a3_no Use a fresh vial of reagents. Store properly at -20°C with desiccant. q3->a3_no No q4 Is molar excess of PEG sufficient? q3->q4 Yes a4_no Increase molar excess of PEG linker (e.g., 20x). q4->a4_no No end Yield Improved q4->end Yes

References

Technical Support Center: Hydrolysis of Amino-PEG9-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of Amino-PEG9-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of an this compound conjugate and the nature of the bond susceptible to hydrolysis?

A1: An this compound is a heterobifunctional linker containing a primary amine (-NH2) group and a terminal carboxylic acid (-COOH) group, separated by a nine-unit polyethylene glycol (PEG) chain. When conjugated, for instance, to a protein's amine group and a drug's amine group, it typically forms stable amide bonds. The primary bond susceptible to hydrolysis is the amide bond (CO-NH) formed during conjugation. The hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media.[][2][3][4]

Q2: What are the primary factors that can induce the hydrolysis of the amide bond in my this compound conjugate?

A2: The hydrolysis of the amide bond in your conjugate is primarily influenced by:

  • pH: Both acidic and basic conditions can catalyze amide bond cleavage. Generally, the rate of hydrolysis is significantly slower at neutral pH and increases at very low or high pH.[5]

  • Enzymes: Proteases and other enzymes present in biological systems can specifically or non-specifically cleave amide bonds, especially if the conjugate is intended for in vivo applications.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Neighboring Amino Acids: The amino acids adjacent to the conjugation site on a protein or peptide can influence the stability of the amide bond.

Q3: At what pH is my this compound conjugate most stable?

A3: Amide bonds are generally most stable in the neutral pH range (approximately pH 6-8). Significant hydrolysis can be expected under strong acidic (pH < 3) or strong basic (pH > 10) conditions, especially when combined with elevated temperatures. For example, some studies on similar linkers show that hydrolysis is favored under acidic conditions.

Q4: Can I expect enzymatic cleavage of my this compound conjugate?

A4: Yes, if your conjugate is exposed to biological environments containing proteases, enzymatic cleavage is possible. The susceptibility will depend on the specific enzymes present and the accessibility of the amide bond to the enzyme's active site. The PEG chain itself can offer some steric hindrance, potentially reducing the rate of enzymatic degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound conjugate hydrolysis.

Problem Possible Causes Recommended Solutions
Unexpectedly high levels of hydrolysis during storage or routine handling. 1. Inappropriate buffer pH: The storage buffer may be too acidic or basic. 2. Microbial contamination: Presence of proteases from microbial growth. 3. Elevated storage temperature: Storage at room temperature or higher for extended periods.1. Buffer Optimization: Store the conjugate in a neutral buffer (pH 6.5-7.5). 2. Aseptic Techniques: Use sterile buffers and consider adding a bacteriostatic agent like 0.02% sodium azide for long-term storage. 3. Controlled Storage: Store the conjugate at recommended low temperatures, typically -20°C or -80°C, and minimize freeze-thaw cycles.
Inconsistent results in hydrolysis assays. 1. Variable reaction conditions: Inconsistent pH, temperature, or enzyme concentrations between experiments. 2. Sample aggregation: The conjugate may aggregate, affecting its accessibility to hydrolytic conditions. 3. Inaccurate quantification: The analytical method may not be robust or properly validated for separating and quantifying the conjugate and its hydrolysis products.1. Standardize Protocols: Ensure precise control over all experimental parameters. Use calibrated equipment. 2. Solubility and Aggregation Mitigation: Optimize buffer composition; consider including solubilizing excipients if necessary. Monitor for aggregation using techniques like size-exclusion chromatography (SEC). 3. Method Validation: Develop and validate a stability-indicating HPLC or LC-MS method to reliably separate and quantify the intact conjugate and its fragments.
Difficulty in purifying hydrolysis products for characterization. 1. Co-elution of products: The hydrolyzed PEG-acid/amine and the cleaved molecule may have similar chromatographic properties. 2. Low abundance of hydrolysis products: The amount of generated product may be below the detection limit of the purification system.1. Orthogonal Purification: Use multiple chromatography techniques based on different separation principles (e.g., size exclusion followed by reversed-phase). 2. Forced Degradation: Intentionally degrade a larger amount of the conjugate under stressed conditions (e.g., strong acid/base, high temperature) to generate sufficient quantities of the hydrolysis products for isolation and characterization.
Mass spectrometry data of hydrolyzed samples is difficult to interpret. 1. Heterogeneity of PEG: The inherent polydispersity of PEG can lead to complex mass spectra. 2. Multiple charge states: Large molecules like protein conjugates can exist in multiple charge states, complicating the spectrum.1. High-Resolution Mass Spectrometry: Use high-resolution instruments (e.g., Q-TOF) for accurate mass determination. 2. Charge Stripping: Post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the mass spectrum by reducing the number of charge states. 3. Peptide Mapping: For protein conjugates, enzymatic digestion followed by LC-MS/MS (peptide mapping) can pinpoint the site of hydrolysis.

Quantitative Data Summary

The stability of the amide bond is highly dependent on the specific molecular context and experimental conditions. The following table provides generalized data on the stability of amide and related bonds under various conditions.

Table 1: General Hydrolytic Stability of Amide and Ester Bonds

Linkage TypeConditionHalf-life (t½)Reference
AmideAcidic (e.g., 1M HCl)Hours to Days (highly variable),
AmideNeutral (pH 7.4, 37°C)Months to Years
AmideBasic (e.g., 1M NaOH)Hours to Days (highly variable),
EsterNeutral (pH 7.4, 37°C)Days to Weeks

Note: This data is for general guidance. The actual hydrolysis rate of a specific this compound conjugate must be determined experimentally.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study of an this compound Conjugate

Objective: To assess the stability of the conjugate under stressed acidic, basic, and oxidative conditions and to generate degradation products for analytical method development.

Materials:

  • This compound conjugate solution (e.g., 1 mg/mL in purified water)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Neutralizing buffers (e.g., 1 M NaOH for acid samples, 1 M HCl for base samples)

  • HPLC or LC-MS system

  • pH meter

Procedure:

  • Sample Preparation: Prepare four aliquots of the conjugate solution.

    • Acid Hydrolysis: Add an equal volume of 1 M HCl.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂.

    • Control: Add an equal volume of purified water.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 50-70°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sampling and Neutralization: At each time point, withdraw a sample from each condition. Neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Analyze the samples by a stability-indicating HPLC or LC-MS method to quantify the remaining intact conjugate and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound Conjugates

Objective: To develop an HPLC method capable of separating the intact this compound conjugate from its potential hydrolysis products.

Instrumentation and Columns:

  • HPLC system with UV or Charged Aerosol Detector (CAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm or 280 nm (if the conjugate contains an aromatic moiety) or CAD.

Procedure:

  • Prepare samples from the forced degradation study as described in Protocol 1.

  • Inject a suitable volume (e.g., 10 µL) of each sample onto the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the intact conjugate.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the main conjugate peak.

Visualizations

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound Conjugate acid Acidic Stress (e.g., HCl, pH 1-2) start->acid Incubate at controlled T base Basic Stress (e.g., NaOH, pH 12-13) start->base Incubate at controlled T enzyme Enzymatic Digestion (e.g., Protease) start->enzyme Incubate at controlled T control Control (Neutral Buffer) start->control Incubate at controlled T hplc Stability-Indicating HPLC acid->hplc lcms LC-MS Analysis acid->lcms base->hplc base->lcms enzyme->hplc enzyme->lcms control->hplc kinetics Determine Hydrolysis Kinetics hplc->kinetics purify Purification of Products lcms->purify structure Structural Elucidation of Products lcms->structure stability Assess Conjugate Stability kinetics->stability structure->stability

Caption: Workflow for Investigating the Hydrolysis of this compound Conjugates.

Amide_Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A R-CO-NH-R' ProtonatedAmide R-C(OH+)-NH-R' Amide_A->ProtonatedAmide H+ Tetrahedral_A Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_A +H2O Products_A R-COOH + R'-NH3+ Tetrahedral_A->Products_A Proton Transfer & Elimination Amide_B R-CO-NH-R' Tetrahedral_B Tetrahedral Intermediate Amide_B->Tetrahedral_B OH- Products_B R-COO- + R'-NH2 Tetrahedral_B->Products_B Elimination

References

Technical Support Center: Amino-PEG9-acid Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the impact of pH on the coupling of Amino-PEG9-acid and other amine- or carboxyl-containing molecules using carbodiimide chemistry (EDC/NHS).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound coupling?

This compound contains both a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH). Coupling these molecules, either to each other or to other proteins or surfaces, typically involves forming a stable amide bond. This is most commonly achieved using a two-step reaction facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC first activates the carboxylic acid, which then reacts with NHS to form a more stable, amine-reactive NHS-ester intermediate.[1][2] This ester then readily reacts with a primary amine to create the final amide linkage.[3]

Q2: What is the optimal pH for the overall coupling reaction?

There is no single optimal pH for the entire process. The reaction is a two-step procedure, with each step having a distinct optimal pH range.

  • Activation Step: The activation of the carboxyl group with EDC/NHS is most efficient in a slightly acidic environment, typically pH 4.5 to 6.0 .

  • Coupling Step: The subsequent reaction of the newly formed NHS-ester with the primary amine is most efficient at a neutral to slightly basic pH, typically pH 7.0 to 8.5 .

Therefore, a two-step protocol with a pH adjustment is highly recommended for maximal efficiency.

Q3: Why is an acidic pH required for the activation step?

The activation of carboxyl groups by the carbodiimide EDC proceeds most efficiently in an acidic environment (pH 4.5-6.0). This pH range ensures that the carboxyl groups are available for activation while minimizing premature hydrolysis of the EDC reagent, which is accelerated at very low pH.

Q4: Why is a neutral to slightly basic pH better for the coupling step?

The coupling reaction involves a nucleophilic attack from the primary amine on the NHS-ester. For the amine to be an effective nucleophile, it must be in its deprotonated, uncharged state (-NH2). At a pH below the amine's pKa, it exists predominantly in its protonated, non-reactive form (-NH3+). The pH range of 7.0-8.5 provides a good balance where a sufficient concentration of the amine is deprotonated to react efficiently without excessively accelerating the hydrolysis of the NHS-ester.

Q5: What are the consequences of using a suboptimal pH?

  • If pH is too low during coupling (e.g., < 7.0): The primary amine will be mostly protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down or preventing the coupling reaction.

  • If pH is too high during activation or coupling (e.g., > 8.5): The active intermediates—both the O-acylisourea formed by EDC and the subsequent NHS-ester—are highly susceptible to hydrolysis. This competing reaction with water breaks down the active ester, regenerating the original carboxylic acid and preventing conjugation, which dramatically reduces the final product yield. For example, the half-life of an NHS-ester can be as short as 10 minutes at pH 8.6.

Q6: Which buffers should I use for the activation and coupling steps?

Buffer selection is critical to avoid competing side reactions.

  • Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. MES buffer (2-(N-morpholino)ethanesulfonic acid) is the most common and highly recommended choice.

  • Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) is a very common and suitable choice. Other options include bicarbonate or borate buffers.

  • Buffers to Avoid: Do NOT use buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as they contain functional groups that will compete with the intended reaction, reducing your coupling efficiency.

Data Presentation

Table 1: Recommended pH Conditions for Two-Step Coupling

Reaction StepParameterRecommended RangeRationale
1. Activation pH4.5 - 6.0Maximizes EDC/NHS activation of carboxyl groups.
2. Coupling pH7.2 - 8.5Ensures primary amine is deprotonated and nucleophilic for reaction with NHS-ester.

Table 2: Influence of pH on NHS-Ester Stability (Half-life)

pHTemperatureHalf-life of NHS-Ester
7.0Room Temp~4-5 hours
7.4Room Temp> 120 minutes
8.0Room Temp~1 hour
8.6Room Temp~10 minutes
9.0Room Temp< 9 minutes
Note: Half-life is the time required for 50% of the active NHS-ester to be hydrolyzed.

Troubleshooting Guide

Problem: Low or No Coupling Efficiency

Possible Cause Recommended Solution & Explanation
Suboptimal pH Ensure you are using a two-step pH protocol. Activate the carboxyl group at pH 4.5-6.0 in MES buffer. Subsequently, adjust the pH to 7.2-8.0 with a buffer like PBS before adding the amine-containing molecule.
Hydrolysis of Active Intermediates EDC and NHS/Sulfo-NHS are moisture-sensitive and hydrolyze in aqueous solutions. Always prepare EDC and NHS solutions immediately before use and proceed with the coupling step promptly after activation. Do not extend the activation time unnecessarily.
Inappropriate Buffer Composition Verify that your buffers do not contain extraneous primary amines or carboxylates (e.g., Tris, Glycine, Acetate). These will compete with your target molecules for the reaction sites, drastically lowering the yield.
Inactive Reagents EDC and NHS reagents can degrade over time, especially if not stored properly under dry conditions. If yields are consistently low, consider using a fresh batch of reagents. You can assess the reactivity of an NHS-ester reagent by measuring its absorbance at 260 nm before and after intentional hydrolysis with a strong base.

Visualizations

Two_Step_Coupling_Workflow Two-Step pH Workflow for Optimal Coupling start Start activation Step 1: Activate Carboxyl Group Buffer: MES pH: 4.5 - 6.0 start->activation ph_adjust Adjust pH (e.g., add PBS) activation->ph_adjust coupling Step 2: Couple Amine Buffer: PBS pH: 7.2 - 8.5 ph_adjust->coupling quench Quench Reaction (e.g., add Tris, Glycine) coupling->quench end_node End quench->end_node Competing_Reactions NHS-Ester Reaction Pathways cluster_desired Desired Pathway cluster_competing Competing Pathway activated_ester Carboxyl + EDC/NHS -> Amine-Reactive NHS-Ester aminolysis + Primary Amine (-NH2) (pH 7.2 - 8.5) Desired Aminolysis activated_ester->aminolysis hydrolysis + Water (H2O) (Accelerated at high pH) Undesired Hydrolysis activated_ester->hydrolysis amide_bond Stable Amide Bond (Successful Conjugation) aminolysis->amide_bond inactive_acid Inactive Carboxylic Acid (Failed Conjugation) hydrolysis->inactive_acid

References

effect of temperature on PEGylation reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for PEGylation Reactions. This guide provides detailed information, troubleshooting advice, and protocols to help you navigate the effects of temperature on your PEGylation experiments.

Frequently Asked Questions (FAQs)

???+ question "Q1: What is the general effect of temperature on a PEGylation reaction?"

???+ question "Q2: What is a typical starting temperature for a PEGylation reaction?"

???+ question "Q3: How does temperature affect the stability of my protein during the reaction?"

???+ question "Q4: My PEG reagent is an NHS ester. How does temperature affect its stability?"

Troubleshooting Guide

This section addresses common problems related to temperature in PEGylation experiments.

Problem Potential Cause Recommended Solution
Low or No PEGylation Yield Temperature is too low: The reaction rate may be too slow to achieve a significant yield in the given timeframe.Increase the temperature in controlled increments (e.g., from 4°C to room temperature). Monitor the reaction at different time points to find the optimal balance of temperature and time.[1]
PEG reagent degraded: The temperature may be too high, causing rapid hydrolysis or degradation of the PEG reagent (especially NHS esters) before it can react with the protein.[2]Perform the reaction at a lower temperature (e.g., 4°C or on ice) to slow the rate of reagent hydrolysis.[3] Ensure the PEG reagent is equilibrated to room temperature before opening to prevent moisture condensation.[3]
Protein Aggregation or Precipitation Temperature is too high: The reaction temperature may be too close to or above the protein's denaturation temperature, causing it to unfold and aggregate.[4]Immediately lower the reaction temperature. Conduct the PEGylation at 4°C. Perform a preliminary temperature stability study on your protein alone (without PEG) to determine its aggregation temperature.
High Polydispersity (Multiple PEG Chains Attached) Reaction is too fast: Higher temperatures can accelerate the reaction to a point where control over the degree of PEGylation is lost, leading to the formation of di-, tri-, and multi-PEGylated species.Reduce the reaction temperature to slow down the kinetics. This provides a wider time window to stop the reaction when the desired mono-PEGylated product is at its maximum concentration.

Data & Protocols

Recommended Temperature for Common PEGylation Chemistries

The optimal temperature is highly dependent on the specific protein and PEG reagent. The following table provides general guidance.

PEG Reagent ChemistryTarget Functional GroupRecommended Temperature Range (°C)Key Considerations
PEG-NHS Ester Primary Amine (-NH₂)4°C – 25°CLower temperatures (4°C) are often preferred to minimize hydrolysis of the NHS ester, which is accelerated at higher pH and temperature.
PEG-Aldehyde Primary Amine (-NH₂)10°C – 30°CThis reductive amination reaction is often performed at room temperature. A slightly acidic pH (e.g., 6.0) is typically used.
PEG-Maleimide Thiol (-SH)4°C – 25°CThe reaction is generally fast at room temperature. A pH of 6.5-7.5 is optimal to favor the reaction with thiols over amines.
PEG-Isocyanate Hydroxyl (-OH)25°C – 40°CThis reaction may require slightly elevated temperatures and specific catalysts. Protein stability is a major concern.
Experimental Protocol: Temperature Optimization Study

This protocol outlines a method for determining the optimal temperature for your PEGylation reaction.

Objective: To identify the temperature that provides the highest yield of the desired mono-PEGylated conjugate with minimal side products.

Materials:

  • Protein stock solution in a suitable buffer (e.g., PBS)

  • Activated PEG reagent (e.g., mPEG-NHS)

  • Reaction Buffer (amine-free, e.g., phosphate buffer, pH 7.5)

  • Quenching solution (e.g., 1M Tris-HCl or Glycine)

  • Temperature-controlled incubators or water baths set to 4°C, 20°C, and 30°C.

  • Analytical equipment (e.g., SDS-PAGE, SEC-HPLC)

Procedure:

  • Prepare Protein Solution: Dilute your protein to the desired concentration in the Reaction Buffer.

  • Prepare PEG Solution: Immediately before starting, dissolve the activated PEG reagent in the Reaction Buffer.

  • Set up Reactions:

    • Aliquot the protein solution into three separate reaction tubes.

    • Place one tube in each temperature-controlled environment (4°C, 20°C, 30°C) and allow them to equilibrate for 10 minutes.

  • Initiate Reaction: Add the PEG solution to each tube to initiate the reaction. The molar ratio of PEG to protein should be kept constant across all conditions.

  • Time-Course Sampling: At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot from each reaction tube.

  • Quench Reaction: Immediately add the quenching solution to the aliquot to stop the reaction.

  • Analysis:

    • Analyze all quenched samples by SDS-PAGE to visualize the formation of PEGylated products (which will appear as higher molecular weight bands) and any remaining unreacted protein.

    • For quantitative analysis, use SEC-HPLC to determine the percentage of mono-PEGylated product, multi-PEGylated products, and unreacted protein at each time point and temperature.

  • Determine Optimum: Identify the temperature and time combination that yields the highest percentage of the desired mono-PEGylated product before significant formation of multi-PEGylated species or protein degradation occurs.

Visual Guides

Workflow for Temperature Optimization

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_result Outcome prep_protein Prepare Protein in Buffer prep_peg Dissolve PEG Reagent prep_env Set up Reactions at 4°C, 20°C, 30°C initiate Initiate Reactions prep_env->initiate sampling Take Samples Over Time initiate->sampling quench Quench Aliquots sampling->quench sds_page SDS-PAGE Analysis quench->sds_page sec_hplc SEC-HPLC Analysis quench->sec_hplc optimize Identify Optimal Temperature & Time sds_page->optimize sec_hplc->optimize

Caption: Workflow for optimizing PEGylation reaction temperature.

The Impact of Temperature on PEGylation Outcomes

G cluster_low Low Temperature (e.g., 4°C) cluster_high High Temperature (e.g., >30°C) temp Reaction Temperature low_rate Slow Reaction Rate temp->low_rate Decreases high_rate Fast Reaction Rate temp->high_rate Increases low_yield Potential for Low Yield low_rate->low_yield low_hydrolysis Minimal Reagent Hydrolysis high_stability High Protein Stability high_hydrolysis Fast Reagent Hydrolysis high_rate->high_hydrolysis low_stability Risk of Aggregation & Denaturation side_reactions Increased Side Reactions

Caption: Relationship between temperature and key PEGylation factors.

Troubleshooting Decision Tree for Low Yield

G start Problem: Low PEGylation Yield q1 Was the reaction run at 4°C? start->q1 a1_yes Reaction rate may be too slow. Increase reaction time or re-run at room temp (20°C). q1->a1_yes Yes q2 Is your protein known to be unstable? q1->q2 No a2_yes High temp may cause aggregation. Verify protein stability. Run reaction at 4°C. q2->a2_yes Yes q3 Are you using an NHS-ester PEG? q2->q3 No a3_yes High temp may hydrolyze PEG. Lower temp to 4°C and check buffer pH. q3->a3_yes Yes a3_no Consider other factors: - PEG:Protein Ratio - Reaction Time - Buffer pH q3->a3_no No

Caption: Decision tree for troubleshooting low PEGylation yield.

References

Technical Support Center: Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on the removal of unreacted Amino-PEG9-acid following a PEGylation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

The most common and effective methods for removing unreacted this compound and other small molecule reagents from a PEGylation reaction mixture are based on differences in physicochemical properties between the desired PEGylated product and the contaminants. These techniques include:

  • Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their hydrodynamic radius (size). It is very effective at removing smaller molecules like unreacted this compound from larger PEGylated proteins or nanoparticles.[1][]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be a powerful tool to separate the PEGylated product from the unreacted this compound, especially since the terminal carboxylic acid of the unreacted PEG provides a negative charge that can be exploited.[][3]

  • Dialysis/Ultrafiltration: These membrane-based techniques separate molecules based on molecular weight cutoff. They are useful for removing small molecules from solutions containing much larger PEGylated products.[1]

  • Precipitation/Extraction: In some cases, the desired product can be selectively precipitated out of the solution, leaving the unreacted PEG in the supernatant. Alternatively, liquid-liquid extraction might be employed if the solubility characteristics of the product and the unreacted PEG differ significantly in a biphasic system.

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity. Since PEG is hydrophobic, HIC can be a useful supplementary purification step, often used in conjunction with IEX.

Q2: How do I choose the best purification method for my specific application?

The choice of purification method depends on several factors:

  • Size of the target molecule: For large molecules like proteins or antibodies, SEC and dialysis/ultrafiltration are highly effective for removing small unreacted PEG linkers.

  • Charge of the target molecule: If the PEGylated product has a different net charge than the unreacted this compound, IEX is an excellent choice.

  • Solubility characteristics: If the product and unreacted PEG have different solubilities in certain solvents, precipitation or extraction can be a simple and effective method.

  • Required purity level: For very high purity requirements, a multi-step purification process combining different chromatographic techniques (e.g., IEX followed by SEC) is often necessary.

Q3: My PEGylation reaction yield is low. What are the possible causes?

Low PEGylation yield can be attributed to several factors, including suboptimal reaction conditions and reagent degradation. Key areas to investigate are:

  • Reaction pH: The pH of the reaction mixture is critical for the efficiency of the conjugation chemistry. For reactions targeting amine groups, a slightly alkaline pH (typically 7-9) is often optimal.

  • Molar ratio of reactants: A common starting point is a 5- to 20-fold molar excess of the PEG reagent. However, this may need to be optimized for your specific molecule.

  • Reagent quality: Ensure that the this compound and any coupling reagents are not degraded. Store them under the recommended conditions, protected from moisture.

  • Reaction time and temperature: The reaction may not have gone to completion. Consider increasing the reaction time or adjusting the temperature.

Q4: How can I confirm that the unreacted this compound has been successfully removed?

Several analytical techniques can be used to assess the purity of your PEGylated product:

  • SDS-PAGE: For PEGylated proteins, a successful reaction will show a significant increase in the apparent molecular weight on the gel compared to the unmodified protein. The absence of a band corresponding to the unreacted protein can indicate a high degree of reaction, but it does not directly show the removal of unreacted PEG.

  • Size Exclusion Chromatography (SEC): Analytical SEC can be used to separate and quantify the PEGylated product from the unreacted protein and any remaining free PEG.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide an accurate molecular weight of the product, confirming the number of attached PEG molecules and the absence of unreacted starting materials.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) or HILIC can be used to separate the PEGylated product from unreacted components.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unreacted this compound.

Issue Possible Cause(s) Recommended Solution(s)
Co-elution of unreacted PEG and product in SEC The hydrodynamic volumes of the unreacted PEG and the PEGylated product are too similar. This is more likely if the target molecule is small.- Optimize SEC column and mobile phase conditions (e.g., pore size, flow rate).- Consider an alternative purification method such as IEX or HIC.
Poor separation in IEX - The pH of the buffer is not optimal for differential binding.- The ionic strength of the elution buffer is too high, causing everything to elute together.- Perform a pH screening to find the optimal pH where the charge difference between the product and unreacted PEG is maximized.- Use a shallow gradient elution to improve resolution.
Product loss during dialysis/ultrafiltration The molecular weight cutoff (MWCO) of the membrane is too large, allowing the product to pass through.Select a membrane with an MWCO that is significantly smaller than the molecular weight of your PEGylated product but large enough to allow the unreacted this compound to pass through.
Precipitation of the product is incomplete or non-selective The chosen solvent/anti-solvent system is not effective for selective precipitation.Screen different solvent and anti-solvent combinations and vary the ratios to optimize selective precipitation of the desired product.
Detection of unreacted PEG after purification The purification method was not stringent enough or a single purification step is insufficient.- Repeat the purification step.- Combine two orthogonal purification techniques (e.g., IEX followed by SEC) for higher purity.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column (e.g., Superdex™ 75 or similar, with an appropriate fractionation range) with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a flow rate recommended by the manufacturer.

  • Sample Preparation: Concentrate the reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Sample Injection: Inject the prepared sample onto the equilibrated column. The injection volume should not exceed the manufacturer's recommendation for the column size.

  • Elution and Fraction Collection: Elute the sample with the equilibration buffer at a constant flow rate. Collect fractions as the sample elutes from the column. The larger PEGylated product will elute before the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy at 280 nm for proteins, SDS-PAGE, or HPLC) to identify the fractions containing the purified PEGylated product.

  • Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary using ultrafiltration.

Protocol 2: Removal of Unreacted this compound using Ion-Exchange Chromatography (IEX)
  • Column Selection and Equilibration: Choose an appropriate IEX resin (anion or cation exchange) based on the pI of your target molecule and the charge of the this compound at the desired buffer pH. Equilibrate the column with a low-ionic-strength binding buffer.

  • Sample Preparation: Exchange the buffer of the reaction mixture to the IEX binding buffer using dialysis or a desalting column.

  • Sample Loading: Load the prepared sample onto the equilibrated IEX column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove any unbound molecules.

  • Elution: Elute the bound molecules using a linear or step gradient of increasing ionic strength (by adding NaCl or another salt to the binding buffer). Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions to identify those containing the purified PEGylated product, free of unreacted this compound.

  • Desalting: Pool the pure fractions and perform a buffer exchange to remove the high salt concentration.

Visualizations

experimental_workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Reaction_Mixture Target Molecule + This compound + Coupling Reagents Purification_Method Choose Purification Method: - Size Exclusion Chromatography (SEC) - Ion-Exchange Chromatography (IEX) - Dialysis/Ultrafiltration Reaction_Mixture->Purification_Method Crude Product Analysis_Technique Purity Analysis: - SDS-PAGE - Analytical SEC - Mass Spectrometry Purification_Method->Analysis_Technique Purified Fractions Pure_Product Purified PEGylated Product Analysis_Technique->Pure_Product Verified Purity

Caption: Experimental workflow for the purification of a PEGylated product.

troubleshooting_flowchart start Start: Unreacted PEG Detected After Purification q1 Was a single purification step performed? start->q1 a1_yes Add a second, orthogonal purification step (e.g., IEX then SEC). q1->a1_yes Yes q2 Are the product and unreacted PEG co-eluting? q1->q2 No end_node Pure Product a1_yes->end_node a2_yes_sec If using SEC: - Optimize column and mobile phase. - Switch to IEX or HIC. q2->a2_yes_sec Yes (SEC) a2_yes_iex If using IEX: - Optimize pH and gradient. q2->a2_yes_iex Yes (IEX) q3 Is there product loss? q2->q3 No a2_yes_sec->end_node a2_yes_iex->end_node a3_yes_dialysis If using Dialysis/UF: - Use a membrane with a smaller MWCO. q3->a3_yes_dialysis Yes q3->end_node No a3_yes_dialysis->end_node

Caption: Troubleshooting flowchart for removing unreacted this compound.

References

Technical Support Center: Enhancing the Stability of Amino-PEG9-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of Amino-PEG9-acid conjugates. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound conjugates?

The stability of this compound conjugates is primarily influenced by the chemical nature of the linkage between the PEG moiety and the conjugated molecule. The most common degradation pathways include:

  • Hydrolysis of the Ester Linkage: The ester bond in the acid part of the linker is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This is often the main cause of conjugate degradation.[1][2][3]

  • Oxidation of the PEG Chain: The polyether backbone of the PEG chain can undergo oxidative degradation, especially in the presence of transition metals or reactive oxygen species.[4][5] This can lead to chain scission and the formation of various degradation products.

  • Aggregation: Both covalent and non-covalent aggregation of the conjugate can occur, leading to loss of activity and potential immunogenicity. Factors such as temperature, pH, and concentration can influence aggregation.

Q2: How does pH affect the stability of my this compound conjugate?

The pH of the solution is a critical factor influencing the stability of the ester linkage in your conjugate.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the ester bond is typically rapid and a major cause of degradation.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis can also occur, although the rate may be slower than under basic conditions.

  • Neutral Conditions (pH 6.5-7.5): While generally more stable at neutral pH, hydrolysis can still occur over time. The optimal pH for stability should be determined empirically for each specific conjugate.

Q3: What is a forced degradation study and why is it important?

A forced degradation study, also known as stress testing, involves intentionally exposing the conjugate to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, light) to accelerate its degradation. This is a crucial step in drug development and for research purposes to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate stability-indicating analytical methods.

  • Understand the intrinsic stability of the molecule.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, purification, and stability testing of this compound conjugates.

Issue 1: Low Yield of PEGylated Conjugate

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Reaction pH The pH of the conjugation reaction is critical. For reactions involving NHS esters, a pH range of 7-9 is generally recommended. Perform small-scale pilot reactions at different pH values to determine the optimal condition for your specific molecule.
Hydrolysis of Activated PEG Reagent Activated PEG reagents, such as those with NHS esters, are moisture-sensitive and can hydrolyze quickly in aqueous solutions. Always use fresh, high-quality reagents and prepare solutions immediately before use.
Incorrect Molar Ratio of Reactants An inappropriate molar ratio of the PEG reagent to your molecule can lead to incomplete conjugation or the formation of multiple PEGylated species. Optimize the molar excess of the PEG reagent (e.g., trying ratios of 1:1, 1:3, and 1:5) in small-scale reactions.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the activated PEG. Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers.
Issue 2: Multiple Peaks in HPLC Chromatogram

Possible Causes and Solutions:

Observation in HPLC ChromatogramPossible CauseRecommended Action
Early Eluting Peaks (before the main conjugate peak) Aggregates of the conjugate.Confirm the presence of aggregates using techniques like Dynamic Light Scattering (DLS). Optimize buffer conditions (e.g., adjust pH, ionic strength, add stabilizing excipients) to minimize aggregation.
Shoulder or a Peak Eluting Slightly After the Main Peak Positional isomers (PEG attached to different sites on the molecule).Use a higher resolution chromatography method like Reverse-Phase HPLC (RP-HPLC) or Ion-Exchange Chromatography (IEX-HPLC) to better separate the isomers.
Late Eluting Peaks (after the main conjugate peak) Free (unreacted) PEG or degradation products (e.g., hydrolyzed linker).Use a Size-Exclusion Chromatography (SEC-HPLC) method with a refractive index (RI) detector to quantify free PEG. Analyze the late-eluting peaks by mass spectrometry to identify degradation products.
Broad Peaks Poor column performance, secondary interactions with the column, or sample heterogeneity.Check for system issues (e.g., leaks, improper connections). Optimize the mobile phase (e.g., adjust ionic strength, add organic modifiers). Ensure the column is appropriate for the separation and is not degraded.
Issue 3: Conjugate Instability During Storage

Possible Causes and Solutions:

ObservationPossible CauseRecommended Action
Decrease in Main Peak Area and Increase in Degradation Peaks Over Time Hydrolysis of the ester linker.Optimize the storage buffer pH to a range where hydrolysis is minimized (typically slightly acidic to neutral). Store at lower temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Formation of High Molecular Weight Species Aggregation.Optimize the formulation by screening different buffers, pH values, and excipients (e.g., arginine, sucrose) to improve colloidal stability. Store at a lower concentration if possible.
Loss of Activity without Significant Change in Purity by HPLC Oxidation of the PEG chain or the conjugated molecule.Add antioxidants (e.g., methionine, ascorbic acid) to the formulation. Store under an inert atmosphere (e.g., nitrogen or argon). Use chelating agents (e.g., EDTA) to remove trace metal ions that can catalyze oxidation.

Quantitative Data on Stability

The stability of the ester linkage is highly dependent on the pH and temperature of the solution. The following table summarizes representative data on the hydrolysis half-life of ester-containing linkers under different conditions.

Linker TypepHTemperature (°C)Half-life
PEG-Succinyl-Curcumin7.437> 24 hours
PEG-Glutaryl-Curcumin7.437> 24 hours
Thiol-acrylate photopolymer7.437~13.5 days
Thiol-acrylate photopolymer8.037~3.6 days

Data is illustrative and will vary based on the specific conjugate and buffer conditions.

Experimental Protocols

Protocol 1: SEC-HPLC for Purity Assessment and Quantification of Aggregates

This protocol provides a general method for analyzing the purity of an this compound conjugate and quantifying high molecular weight aggregates.

Materials:

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography (SEC) column (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm)

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0

  • Sample: this compound conjugate at a concentration of 1-2 mg/mL in the mobile phase.

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 20 µL of the sample onto the column.

  • Chromatographic Run: Run the separation for a sufficient time to allow for the elution of all species (typically 15-20 minutes).

  • Data Analysis:

    • Monitor the absorbance at 214 nm or 280 nm.

    • Identify the peaks corresponding to the monomeric conjugate, aggregates (eluting earlier), and any lower molecular weight species (eluting later).

    • Integrate the peak areas to determine the percentage of the monomer and aggregates.

Protocol 2: Forced Degradation Study - pH Stress

This protocol describes a method to assess the stability of the conjugate at different pH values.

Materials:

  • This compound conjugate stock solution

  • Buffers of different pH values (e.g., pH 4.0, 7.4, and 9.0)

  • Incubator or water bath set at a controlled temperature (e.g., 37°C)

  • HPLC system for analysis (as described in Protocol 1)

Methodology:

  • Sample Preparation: Dilute the conjugate stock solution into each of the different pH buffers to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the withdrawn aliquots by SEC-HPLC (Protocol 1) to determine the percentage of the remaining intact conjugate.

  • Data Analysis: Plot the percentage of intact conjugate versus time for each pH condition to determine the degradation kinetics.

Visualizations

degradation_pathways Conjugate This compound Conjugate Hydrolysis Hydrolysis (Ester Bond Cleavage) Conjugate->Hydrolysis Oxidation Oxidation (PEG Chain Scission) Conjugate->Oxidation Aggregation Aggregation (Covalent/Non-covalent) Conjugate->Aggregation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Aggregates Aggregates Aggregation->Aggregates troubleshooting_workflow start Stability Issue Identified check_purity Analyze by SEC-HPLC start->check_purity multiple_peaks Multiple Peaks Observed? check_purity->multiple_peaks identify_impurities Identify Impurities (Aggregates, Free PEG, Isomers) multiple_peaks->identify_impurities Yes single_peak Single Peak with Decreasing Area multiple_peaks->single_peak No optimize_purification Optimize Purification Protocol identify_impurities->optimize_purification end Stable Conjugate optimize_purification->end forced_degradation Perform Forced Degradation Study single_peak->forced_degradation identify_degradants Identify Degradants (MS Analysis) forced_degradation->identify_degradants optimize_formulation Optimize Formulation (pH, Buffer, Excipients) identify_degradants->optimize_formulation optimize_formulation->end

References

Technical Support Center: Navigating Steric Hindrance in PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to steric hindrance encountered during PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of PEGylation?

A1: Steric hindrance in PEGylation refers to the spatial obstruction that prevents the polyethylene glycol (PEG) molecule from efficiently reacting with the target functional group on a biomolecule, such as a protein or peptide. This obstruction can be caused by the bulkiness of the PEG chain itself, the three-dimensional structure of the protein, or the proximity of other molecules.[1] The PEG chain can physically block the reactive ends of the linker from accessing the target functional groups on a biomolecule, or it can hinder the binding of the final conjugate to its biological target.

Q2: How does the molecular weight and structure of PEG influence steric hindrance?

A2: The size and architecture of the PEG polymer play a crucial role in steric hindrance.

  • Molecular Weight: Larger PEG molecules (e.g., 20 kDa, 40 kDa) create a greater steric barrier compared to smaller PEGs (e.g., 5 kDa).[2][3] This increased steric hindrance can sometimes lead to a lower degree of PEGylation or reduced biological activity of the conjugated protein if the PEGylation site is near an active or binding site.[3] However, a higher molecular weight PEG can be more effective at shielding the protein from proteolytic enzymes and the immune system.[2]

  • Structure (Linear vs. Branched): Branched PEGs have a more compact, three-dimensional structure compared to linear PEGs of the same molecular weight. This can lead to a greater steric shielding effect. While this enhanced shielding can be beneficial for improving a drug's pharmacokinetic profile, it can also increase the likelihood of sterically hindering the reaction at the conjugation site. Conversely, the branched structure can sometimes improve accessibility for enzymatic cleavage of linkers in antibody-drug conjugates (ADCs) by pushing the payload further from the bulky antibody surface.

Q3: What is the role of the linker in overcoming steric hindrance?

A3: The linker connects the PEG to the biomolecule and its properties can be modulated to mitigate steric hindrance. Longer, more flexible linkers can act as a spacer, increasing the distance between the bulky PEG chain and the protein surface. This can improve the accessibility of the target functional group and reduce the impact of steric hindrance on the protein's biological activity. The choice of linker chemistry is also critical, as different reactive groups target different functional groups on the protein, which may have varying degrees of accessibility.

Q4: How do reaction conditions like pH and temperature affect PEGylation efficiency in the context of steric hindrance?

A4: Optimizing reaction conditions is crucial for managing steric hindrance and achieving the desired degree of PEGylation.

  • pH: The pH of the reaction buffer affects the reactivity of both the target functional groups on the protein and the PEG reagent. For amine-reactive PEGs (e.g., NHS esters), a pH range of 7-9 is typically used. Increasing the pH generally increases the rate of reaction with primary amines (like lysine residues), but can also increase the hydrolysis of the NHS ester, reducing its efficiency. For thiol-reactive PEGs (e.g., maleimides), a pH range of 6.5-7.5 is optimal to ensure the specific reaction with cysteine residues. A study on gold nanorods demonstrated that PEGylation efficiency could be significantly enhanced at specific acidic (pH 2.3) and alkaline (pH 9.9) conditions.

  • Temperature: PEGylation reactions are typically performed at room temperature or 4°C. Lowering the temperature can slow down the reaction rate, which can be beneficial for controlling the degree of PEGylation and minimizing side reactions, especially when dealing with sterically hindered sites. However, this may require longer reaction times.

Q5: What are the common challenges encountered due to steric hindrance during PEGylation and how can they be addressed?

A5: Common challenges include low PEGylation yield, formation of heterogeneous products (mono-, di-, multi-PEGylated species), and loss of biological activity.

  • Low Yield: This can be due to the inaccessibility of the target site. Strategies to improve yield include increasing the molar excess of the PEG reagent, optimizing the pH and temperature, or using a PEG with a longer linker.

  • Product Heterogeneity: The presence of multiple potential PEGylation sites can lead to a mixture of products. Site-specific PEGylation, where a specific amino acid is targeted, can overcome this. This can be achieved by introducing a unique cysteine residue or by controlling the reaction pH to favor the N-terminus.

  • Loss of Activity: If PEGylation occurs at or near a binding or active site, the steric bulk of the PEG can interfere with the protein's function. Site-specific PEGylation away from these critical regions is the most effective solution. Using a smaller PEG or a cleavable linker can also be considered.

Troubleshooting Guides

Problem 1: Low or No PEGylation Yield
Possible Cause Recommended Solution
Steric Hindrance at Conjugation Site - Increase the molar excess of the PEG reagent (e.g., from 10-fold to 50-fold).- Use a PEG reagent with a longer, more flexible linker to increase the distance between the PEG and the protein surface.- Consider changing the PEGylation chemistry to target a more accessible functional group (e.g., from lysine to cysteine).- If possible, perform site-directed mutagenesis to move the target residue to a more accessible location.
Suboptimal Reaction Conditions - Optimize the pH of the reaction buffer for the specific chemistry being used (e.g., pH 7.0-8.0 for NHS esters, pH 6.5-7.5 for maleimides).- Adjust the reaction temperature. A lower temperature (4°C) with a longer incubation time may improve specificity and yield for hindered sites.- Ensure the protein concentration is adequate; dilute solutions may require a higher molar excess of the PEG reagent.
Inactive Reagents - Use fresh PEG reagents. NHS esters are particularly susceptible to hydrolysis and should be dissolved immediately before use. - Ensure proper storage of PEG reagents (typically at -20°C with a desiccant).
Incorrect Buffer Composition - Avoid buffers containing primary amines (e.g., Tris, glycine) when using amine-reactive PEGs, as they will compete with the reaction.
Problem 2: Formation of Multi-PEGylated Species and Product Heterogeneity
Possible Cause Recommended Solution
Multiple Accessible Conjugation Sites - Reduce the molar excess of the PEG reagent to favor mono-PEGylation.- Shorten the reaction time to limit the extent of the reaction.- Employ site-specific PEGylation strategies, such as introducing a unique cysteine residue for thiol-specific conjugation.
High Reactivity of PEG Reagent - Use a less reactive PEG derivative.- Perform the reaction at a lower temperature to slow down the reaction rate.
Random PEGylation Chemistry - If targeting amines, perform the reaction at a lower pH (around 7.0) to favor PEGylation at the N-terminus, which often has a lower pKa than lysine residues.
Problem 3: Loss of Biological Activity of the PEGylated Product
Possible Cause Recommended Solution
PEGylation at or near the Active/Binding Site - Use site-specific PEGylation to attach the PEG chain at a location distant from the functional domains of the protein.- Use a smaller molecular weight PEG to reduce the steric shielding of the active site.- Employ a cleavable linker that releases the native protein at the target site.
Conformational Changes Induced by PEGylation - Experiment with different PEG sizes and architectures (linear vs. branched) to find a conjugate that retains activity.- Characterize the secondary and tertiary structure of the PEGylated protein using techniques like circular dichroism (CD) spectroscopy to assess conformational changes.

Data Presentation

Table 1: Illustrative Effect of PEG Molecular Weight on PEGylation and Biological Activity

PEG Molecular WeightRelative Steric HindranceTypical Impact on Reaction YieldTypical Impact on Biological Activity (if near active site)
5 kDaLowHigherLower reduction
20 kDaMediumModerateModerate reduction
40 kDaHighPotentially LowerHigher reduction

Note: The values presented are illustrative and can vary significantly depending on the protein, linker, and reaction conditions.

Table 2: Illustrative Comparison of Linear vs. Branched PEG Architectures (Same Total MW)

PEG ArchitectureSteric Shielding EffectPotential Impact on Conjugation EfficiencyPotential for Masking Protein Surface
LinearModerateGenerally higherGood
BranchedHighCan be lower due to bulkinessExcellent

Note: The values presented are illustrative and the actual outcomes depend on the specific molecules and experimental setup.

Table 3: General Guidance on Reaction pH for Common PEGylation Chemistries

Linker ChemistryTarget ResidueOptimal pH RangePotential Issues Outside Range
NHS EsterLysine, N-terminus7.0 - 8.0<7.0: Slow reaction rate>8.0: Increased hydrolysis of NHS ester
MaleimideCysteine6.5 - 7.5>7.5: Maleimide can react with amines
AldehydeN-terminus~5.0 - 7.0pH dependent for N-terminal specificity

Experimental Protocols

Protocol 1: General Procedure for Amine PEGylation using an NHS Ester
  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.4) to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable buffer using dialysis or a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10-50 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved mPEG-NHS ester to the protein solution with gentle mixing. The final concentration of the organic solvent should ideally be less than 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis. Ion-exchange chromatography (IEX) can be used to separate mono- from multi-PEGylated species.

  • Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm PEGylation and assess purity.

Protocol 2: General Procedure for Thiol PEGylation using a Maleimide
  • Protein Preparation: Dissolve the protein containing a free cysteine residue in a thiol-free buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation). If necessary, reduce any existing disulfide bonds with a reducing agent like TCEP or DTT.

  • Removal of Reducing Agent: It is critical to remove the reducing agent before adding the maleimide-PEG to prevent it from reacting with the reagent. Use a desalting column for this step.

  • PEG Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) to remove unreacted linker and protein. Ion-exchange chromatography (IEX) may also be used for further purification.

  • Characterization: Confirm the conjugation and assess the purity of the product using SDS-PAGE, mass spectrometry, and HPLC.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (Mixing Protein and PEG) Protein_Prep->Conjugation PEG_Prep PEG Reagent Preparation (Dissolution) PEG_Prep->Conjugation Incubation Incubation (Time, Temperature, pH) Conjugation->Incubation Quenching Quenching (Stopping the Reaction) Incubation->Quenching Purification Purification (SEC, IEX) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Final PEGylated Product Characterization->Final_Product

Caption: A general experimental workflow for protein PEGylation.

Troubleshooting_Steric_Hindrance Start Low PEGylation Yield Check_Hindrance Is the conjugation site sterically hindered? Start->Check_Hindrance Increase_Excess Increase Molar Excess of PEG Check_Hindrance->Increase_Excess Yes Check_Conditions Are reaction conditions optimal? Check_Hindrance->Check_Conditions No Longer_Linker Use PEG with a Longer Linker Increase_Excess->Longer_Linker Change_Site Change PEGylation Site (e.g., Site-Directed Mutagenesis) Longer_Linker->Change_Site Success Improved Yield Change_Site->Success Optimize_pH Optimize pH Check_Conditions->Optimize_pH No Check_Reagents Are reagents active? Check_Conditions->Check_Reagents Yes Optimize_Temp Optimize Temperature Optimize_pH->Optimize_Temp Optimize_Temp->Success Fresh_Reagents Use Fresh Reagents Check_Reagents->Fresh_Reagents No Check_Reagents->Success Yes Fresh_Reagents->Success

Caption: A troubleshooting decision tree for low PEGylation yield.

References

optimizing molar ratio of Amino-PEG9-acid to protein

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers optimizing the molar ratio of Amino-PEG9-acid to a protein for conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for conjugating this compound to a protein?

This compound contains a terminal carboxylic acid (-COOH) group. To conjugate it to primary amines (e.g., lysine residues, N-terminus) on a protein, the carboxyl group must first be activated. This is typically achieved using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This ester then efficiently reacts with primary amines on the protein to form a stable amide bond.[1][2]

Q2: What are recommended starting molar ratios for an optimization experiment?

The optimal molar ratio is highly dependent on the specific protein, its surface amine availability, and the desired degree of PEGylation. A common starting point is to test a range of molar excess ratios of the PEG reagent to the protein.[3]

For the activation step, it is also crucial to use a molar excess of EDC and NHS relative to the amount of this compound being activated.

Table 1: Example Molar Ratios for Optimization

Experiment Protein:PEG Molar Ratio EDC:PEG Molar Ratio NHS:PEG Molar Ratio Expected Outcome
11:54:110:1Low to moderate PEGylation, primarily mono-PEGylated species.
21:104:110:1Moderate PEGylation, mix of mono- and di-PEGylated species.
31:204:110:1High PEGylation, increasing prevalence of multi-PEGylated species.[3]
41:504:110:1Very high PEGylation, potential for protein precipitation or loss of activity.

Note: These ratios are starting points and should be optimized for each specific system.

Q3: My conjugation efficiency is low or zero. What are the common causes?

Several factors can lead to poor PEGylation efficiency:

  • Inactive EDC: EDC is moisture-sensitive and hydrolyzes quickly in water. Always use fresh or properly stored EDC and allow it to warm to room temperature before opening the vial to prevent condensation.[4]

  • Incorrect Buffer: The conjugation buffer must be free of primary amines (e.g., Tris, Glycine) and carboxylates (e.g., Acetate), as these will compete with the reaction. Recommended buffers include MES for the activation step (pH 4.5-6.0) and Phosphate-Buffered Saline (PBS) or HEPES for the conjugation step (pH 7.2-8.0).

  • Suboptimal pH: The two main steps have different optimal pH ranges. The activation of the carboxyl group with EDC/NHS is most efficient at pH 4.5-6.0. The subsequent reaction of the NHS-activated PEG with the protein's amines is most efficient at pH 7.2-8.0.

  • Insufficient Molar Ratio: The concentration of the PEG reagent may be too low. Try increasing the molar excess of this compound to the protein.

Q4: How do I analyze the results of my PEGylation reaction?

The most common method for analyzing the degree of PEGylation is SDS-PAGE. PEGylated proteins will exhibit a significant increase in their apparent molecular weight, resulting in a "ladder" of bands corresponding to the unmodified protein, mono-PEGylated protein, di-PEGylated protein, and so on.

  • Common Issue: PEG-protein conjugates can run as broad or smeared bands on SDS-PAGE, which may be due to the interaction between PEG and the SDS detergent.

  • Alternative: Native PAGE can provide better resolution as it avoids the use of SDS.

  • Specific Staining: To confirm that the shifted bands contain PEG, the gel can be stained with a barium-iodide solution, which specifically stains PEG brown, in addition to a standard protein stain like Coomassie Blue. Zinc-imidazole reverse staining is another sensitive method for detecting PEGylated proteins.

Q5: How can I remove unreacted this compound after the reaction is complete?

Due to the significant size difference between the PEGylated protein and the small this compound molecule, several methods are effective:

  • Size Exclusion Chromatography (SEC): Using a resin like Sephadex G-25 will effectively separate the larger PEGylated protein from the smaller, unreacted PEG reagent.

  • Ultrafiltration/Diafiltration: Using a centrifugal device with a molecular weight cut-off (MWCO) membrane that is significantly larger than the PEG molecule but smaller than the protein will allow the unreacted PEG to be washed away while retaining the PEGylated protein.

Experimental Protocols & Workflows

Protocol: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol describes a general method for optimizing the molar ratio of PEG to protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • This compound

  • EDC (FW: 191.7)

  • Sulfo-NHS (FW: 217.14)

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Hydroxylamine, pH 8.5 or 1 M Tris, pH 8.5)

  • Desalting columns for purification

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS vials to room temperature before opening. Prepare stock solutions in a non-aqueous solvent like DMSO or use them as fresh solids.

  • Activation of this compound: a. In a microcentrifuge tube, dissolve this compound in MES buffer. b. Add a 4-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS relative to the PEG. c. Incubate for 15-30 minutes at room temperature to generate the NHS-activated PEG.

  • Conjugation to Protein: a. Adjust the pH of the activated PEG solution to 7.2-7.5 by adding the Conjugation Buffer. b. Immediately add the protein solution to the activated PEG solution. The molar ratio of protein to PEG should be varied according to your experimental design (e.g., 1:5, 1:10, 1:20). c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching Reaction: a. Add the Quenching Solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to quench any unreacted NHS-activated PEG. b. Incubate for 15 minutes at room temperature.

  • Purification: a. Remove excess PEG reagent and byproducts by running the reaction mixture through a desalting column (e.g., G-25) equilibrated with your desired storage buffer.

  • Analysis: a. Analyze the purified fractions using SDS-PAGE to determine the degree of PEGylation. Quantify band intensity using densitometry to compare the efficiency of different molar ratios.

Visual Guides

experimental_workflow Figure 1. Workflow for Optimizing Protein PEGylation Ratio prep Reagent Prep (Protein, PEG, EDC/NHS) activation Activation Step (PEG + EDC/NHS) pH 4.5-6.0 prep->activation MES Buffer decision Vary Molar Ratio (e.g., 1:5, 1:10, 1:20) activation->decision conjugation Conjugation Step (Add Protein) pH 7.2-8.0 quench Quench Reaction (Hydroxylamine) conjugation->quench decision->conjugation Test each ratio purify Purification (Size Exclusion) quench->purify analysis Analysis (SDS-PAGE) purify->analysis result Optimal Ratio Determined analysis->result

Figure 1. Workflow for Optimizing Protein PEGylation Ratio

logical_diagram Figure 2. Effect of PEGylation on Receptor Binding cluster_0 Unmodified Protein cluster_1 PEGylated Protein protein1 Protein receptor1 Receptor protein1->receptor1 High Affinity Binding signal1 Downstream Signaling receptor1->signal1 Activation protein2 Protein-PEG Conjugate receptor2 Receptor protein2->receptor2 Steric Hindrance (Reduced Binding) signal2 Modulated Signaling receptor2->signal2 Attenuation

Figure 2. Effect of PEGylation on Receptor Binding

References

avoiding cross-reactivity with Amino-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG9-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a primary amine group (-NH2) and a carboxylic acid group (-COOH) separated by a 9-unit polyethylene glycol (PEG) spacer.[1] The hydrophilic PEG chain enhances the solubility of the conjugated molecule in aqueous solutions.[1] Its primary applications include:

  • Bioconjugation: Linking proteins, peptides, antibodies, or other biomolecules to various payloads such as drugs, fluorescent dyes, or nanoparticles.[2][3]

  • Antibody-Drug Conjugates (ADCs): Used in the synthesis of ADCs where the linker connects the antibody to the cytotoxic drug.[2]

  • PROTACs: Employed as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs).

  • Surface Modification: Modifying surfaces of materials to improve biocompatibility and reduce non-specific binding.

Q2: What is PEG immunogenicity and why is it a concern?

PEG immunogenicity is the potential for polyethylene glycol (PEG) and PEGylated molecules to elicit an immune response, leading to the production of anti-PEG antibodies. This is a significant concern because a substantial portion of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in cosmetics, food products, and pharmaceuticals. The presence of these antibodies can lead to:

  • Accelerated Blood Clearance (ABC): Rapid removal of the PEGylated therapeutic from circulation, reducing its efficacy.

  • Hypersensitivity Reactions: Ranging from mild allergic reactions to severe anaphylaxis.

  • Reduced Therapeutic Efficacy: Neutralization of the PEGylated drug's biological activity.

Q3: Can this compound cause cross-reactivity with other PEGylated molecules?

Yes, anti-PEG antibodies generated in response to one PEGylated molecule can cross-react with other PEG-containing compounds, including those conjugated with this compound. This is because the antibodies often recognize the repeating ethylene glycol backbone of the PEG chain. Therefore, a patient who has developed anti-PEG antibodies from a previous exposure to any PEGylated product could potentially have an adverse reaction or reduced therapeutic benefit from a subsequent treatment involving a different PEGylated molecule.

Troubleshooting Guides

Problem 1: Low conjugation efficiency with this compound.

Possible Causes:

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient conjugation. Amine-to-carboxyl conjugations using activating agents like EDC/NHS are most efficient at a specific pH range.

  • Inactive Reagents: The activating agents (e.g., EDC, NHS) or the this compound linker may have degraded due to improper storage or handling.

  • Steric Hindrance: The conjugation site on the protein or payload may be sterically hindered, preventing the linker from accessing it.

  • Hydrolysis of Activated Groups: In aqueous solutions, activated esters (like NHS-esters) can hydrolyze, reducing the amount available for reaction with the amine.

Solutions:

  • Optimize Reaction pH: For EDC/NHS chemistry, a pH range of 4.5-5.5 is optimal for activating the carboxyl group of this compound, and a pH of 7.2-8.5 is ideal for the reaction of the activated acid with the amine on the target molecule.

  • Use Fresh Reagents: Always use fresh or properly stored activating agents and linkers.

  • Modify Linker Length: If steric hindrance is suspected, consider using a similar linker with a longer PEG chain to provide more spatial separation.

  • Control Reaction Time: Minimize the time the activated linker is in an aqueous environment before introducing the target molecule to reduce hydrolysis.

Problem 2: High non-specific binding of the PEGylated conjugate in an immunoassay.

Possible Causes:

  • Hydrophobic Interactions: Although PEG is hydrophilic, other parts of the conjugate might be hydrophobic, leading to non-specific binding to surfaces or other proteins.

  • Electrostatic Interactions: The overall charge of the conjugate can cause it to bind non-specifically to oppositely charged surfaces.

  • Conjugate Aggregation: Poorly soluble conjugates can form aggregates that tend to bind non-specifically.

Solutions:

  • Use Blocking Agents: Block non-specific binding sites on the assay surface with agents like bovine serum albumin (BSA) or casein.

  • Optimize Buffer Conditions: Adjust the pH and ionic strength of the assay buffer to minimize electrostatic interactions. Adding non-ionic detergents like Tween-20 can also help reduce non-specific binding.

  • Incorporate Additives: The inclusion of free PEG in the assay buffer can sometimes help to block non-specific interactions.

  • Purify the Conjugate: Ensure the conjugate is highly pure and free of aggregates using techniques like size-exclusion chromatography.

Problem 3: Suspected cross-reactivity of the this compound conjugate with pre-existing anti-PEG antibodies in a sample.

Possible Cause:

  • The sample (e.g., patient serum) contains pre-existing anti-PEG antibodies that are binding to the PEG chain of your conjugate.

Solution:

  • Perform a Competitive ELISA: This assay can confirm the presence of PEG-specific antibodies. In this setup, the signal from your PEGylated conjugate is competed away by the addition of free this compound or another non-conjugated PEG molecule. A significant reduction in signal in the presence of the competitor indicates that the binding is specific to the PEG moiety.

Quantitative Data Summary

Table 1: Prevalence of Pre-existing Anti-PEG Antibodies in the General Population

Study PopulationPercentage with Detectable Anti-PEG AntibodiesAntibody Isotypes DetectedCitation
Contemporary Specimens (n=377)~72%IgG and/or IgM
Historical Samples (1970-1999)~56%IgG and/or IgM
Healthy Donors (Recent Studies)20% - 30%IgG and/or IgM
Pregnant Women19.14%IgG and/or IgM
Newborns5.47%IgG

Table 2: Factors Influencing the Immunogenicity of PEGylated Molecules

FactorObservationImplication for this compoundCitation
PEG Chain Length Higher molecular weight PEGs (e.g., 20,000-30,000 Da) can induce stronger anti-PEG IgM responses compared to lower molecular weight PEGs (e.g., 2,000-5,000 Da).This compound has a relatively short PEG chain, which may be less immunogenic than longer PEG chains.
PEG Structure Branched PEGs have been shown to be less immunogenic and antigenic compared to linear PEGs.This compound is a linear PEG linker.
Conjugated Molecule The immunogenicity of the molecule to which PEG is attached can influence the anti-PEG immune response.The choice of protein, peptide, or other molecule to be conjugated with this compound will impact the overall immunogenicity of the final conjugate.
PEG Density Higher densities of PEG on a nanoparticle surface can lead to a higher affinity for anti-PEG antibodies.When conjugating to nanoparticles, the surface density of this compound should be considered and optimized.

Experimental Protocols

Protocol 1: Two-Step Bioconjugation of a Protein to a Small Molecule using this compound

This protocol describes the conjugation of a protein (containing primary amines) to a small molecule drug (containing a carboxyl group).

Materials:

  • This compound

  • Small molecule drug with a carboxyl group

  • Protein with accessible primary amine groups (e.g., lysine residues)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Activate the Small Molecule:

    • Dissolve the small molecule drug in the Activation Buffer.

    • Add a 10-fold molar excess of EDC and NHS to the small molecule solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Conjugate to this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add the activated small molecule solution to the this compound solution.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Purify the Drug-PEG Conjugate:

    • Purify the resulting drug-PEG conjugate using reverse-phase HPLC to remove excess unreacted small molecule, EDC, and NHS.

  • Activate the Carboxyl Group of the Drug-PEG Conjugate:

    • Dissolve the purified drug-PEG conjugate in Activation Buffer.

    • Add a 10-fold molar excess of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugate to the Protein:

    • Dissolve the protein in Conjugation Buffer.

    • Add the activated drug-PEG conjugate to the protein solution.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Quench the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester.

    • Incubate for 15 minutes at room temperature.

  • Purify the Final Conjugate:

    • Purify the final protein-PEG-drug conjugate using a desalting column or dialysis to remove unreacted drug-PEG conjugate and quenching reagent.

  • Characterize the Conjugate:

    • Analyze the final conjugate using SDS-PAGE to confirm the increase in molecular weight and use techniques like mass spectrometry to determine the drug-to-protein ratio.

Protocol 2: Competitive ELISA to Detect Anti-PEG Antibodies and Assess Cross-Reactivity

This protocol is for determining if a sample contains antibodies that bind to the PEG moiety of your this compound conjugate.

Materials:

  • Your this compound conjugated molecule (the "analyte")

  • Free this compound (the "competitor")

  • High-binding 96-well ELISA plates

  • Coating Buffer: PBS, pH 7.4

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: 0.05% Tween-20 in PBS

  • Sample diluent: 1% BSA in PBS

  • Human serum or plasma samples (test and negative control)

  • HRP-conjugated anti-human IgG or IgM secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2 M H2SO4)

Procedure:

  • Coat the Plate:

    • Coat the wells of the 96-well plate with your this compound conjugate (1-10 µg/mL in Coating Buffer) overnight at 4°C.

  • Wash and Block:

    • Wash the plate 3 times with Wash Buffer.

    • Block the wells with Blocking Buffer for 1-2 hours at room temperature.

  • Prepare Samples and Competitor:

    • Dilute the human serum/plasma samples in Sample Diluent (e.g., 1:100).

    • Prepare a solution of the competitor (free this compound) at a high concentration (e.g., 1 mg/mL) in Sample Diluent.

  • Competition Step:

    • In a separate plate or tubes, pre-incubate the diluted serum samples with an equal volume of either Sample Diluent (no competitor control) or the competitor solution for 30-60 minutes at room temperature.

  • Incubate on the Plate:

    • Wash the coated and blocked plate 3 times with Wash Buffer.

    • Transfer the pre-incubated sample/competitor mixtures to the wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Add Secondary Antibody:

    • Wash the plate 3 times with Wash Buffer.

    • Add the HRP-conjugated anti-human secondary antibody (diluted according to the manufacturer's instructions) to each well.

    • Incubate for 1 hour at room temperature.

  • Develop and Read:

    • Wash the plate 5 times with Wash Buffer.

    • Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add Stop Solution to each well.

    • Read the absorbance at 450 nm.

Interpretation of Results:

  • A high signal in the "no competitor" wells and a significantly reduced signal in the wells with the free this compound competitor indicates the presence of anti-PEG specific antibodies in the sample.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_linker_conjugation Step 2: Linker Conjugation cluster_protein_conjugation Step 3: Protein Conjugation cluster_purification Step 4: Purification a1 Small Molecule (with -COOH) a3 Activated Small Molecule a1->a3 + a2 EDC/NHS b2 Drug-PEG Conjugate a3->b2 b1 This compound c2 Final Conjugate b2->c2 c1 Protein (with -NH2) d1 Purified Final Conjugate c2->d1

Caption: Workflow for a two-step bioconjugation using this compound.

competitive_elisa cluster_no_competitor No Competitor cluster_with_competitor With Competitor (Free PEG) A PEG-Conjugate Coated Well C Binding Occurs B Anti-PEG Antibody (in sample) B->A D HRP-Secondary Ab C->D E High Signal D->E F PEG-Conjugate Coated Well J HRP-Secondary Ab F->J G Anti-PEG Antibody (in sample) H Free PEG G->H Binds to free PEG I Binding Blocked H->I K Low/No Signal J->K

Caption: Principle of competitive ELISA for detecting anti-PEG antibodies.

logical_relationship A Pre-existing Anti-PEG Antibodies C Potential for Cross-Reactivity A->C B Administration of This compound Conjugate B->C D Accelerated Blood Clearance C->D F Hypersensitivity Reactions C->F E Reduced Efficacy D->E

Caption: Logical relationship of pre-existing anti-PEG antibodies and potential clinical outcomes.

References

Technical Support Center: EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of their EDC/NHS coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS coupling reactions?

The EDC/NHS coupling reaction involves two distinct steps, each with its own optimal pH range. The activation of carboxyl groups with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][3] For a two-step protocol, it is recommended to perform the activation in a buffer such as MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[1]

Q2: What are the recommended buffers for this reaction?

It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Other options include borate buffer or sodium bicarbonate buffer.

Avoid using buffers like Tris, glycine, or acetate, as they contain reactive groups that will interfere with the coupling chemistry.

Q3: How should I prepare and store my EDC and NHS reagents?

Both EDC and NHS are sensitive to moisture and should be handled accordingly to maintain their activity.

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation. Once opened, use the required amount and then promptly reseal and store the vial under dry conditions. For frequent use, consider aliquoting the reagents into smaller, single-use vials.

  • Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous solutions.

Q4: What is the recommended molar ratio of EDC and NHS to my molecule?

The optimal molar ratio can vary depending on the specific molecules being coupled. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing molecule. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. Optimization of these ratios is often necessary to achieve the highest yield.

Q5: How can I quench the EDC/NHS coupling reaction?

Quenching the reaction is important to stop the coupling process and deactivate any remaining reactive groups. Common quenching reagents include:

  • Hydroxylamine: Added to a final concentration of 10-50 mM, it hydrolyzes unreacted NHS esters.

  • Tris or Glycine: These primary amine-containing buffers can be added to a final concentration of 20-50 mM to react with and cap any remaining NHS esters.

  • 2-Mercaptoethanol: Can be used to quench the EDC activation reaction specifically.

Troubleshooting Guide

Issue 1: Low or No Coupling Yield

This is one of the most common issues encountered in EDC/NHS chemistry. The underlying cause can often be traced back to reaction conditions or reagent quality.

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffers. Use a pH meter calibrated with fresh standards. Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.
Inactive Reagents EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.
Inappropriate Buffer Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), which will compete with the reaction. Use recommended buffers like MES for activation and PBS for coupling.
Hydrolysis of Intermediates EDC and the NHS ester are both susceptible to hydrolysis. Perform the reaction as quickly as possible after preparing the reagents. Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis, though this may require longer incubation times.
Insufficient Reagent Concentration Optimize the molar ratio of EDC and NHS to your carboxyl-containing molecule. A 2- to 10-fold molar excess for EDC and a 2- to 5-fold molar excess for NHS is a good starting point.

Issue 2: Precipitation During the Reaction

Precipitation of your protein or molecule of interest during the coupling reaction can significantly reduce your yield.

Potential CauseRecommended Action
Protein Aggregation The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility.
High EDC Concentration In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration.
Low Ionic Strength For some proteins, low salt concentrations can lead to aggregation. Consider including a moderate amount of salt (e.g., 150 mM NaCl) in your buffers.

Experimental Protocols

Two-Step Coupling of a Ligand to a Carboxylated Surface

This protocol is ideal for covalently attaching an amine-containing ligand to a surface with carboxyl groups.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing ligand (in Coupling Buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Preparation: Wash the carboxylated surface 2-3 times with Activation Buffer.

  • Activation:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. A common starting concentration is 2 mM EDC and 5 mM Sulfo-NHS.

    • Add the activation solution to the carboxylated surface and incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Wash the surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.

  • Ligand Coupling:

    • Immediately add your amine-containing ligand solution (typically 0.1-1 mg/mL in Coupling Buffer) to the activated surface.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 100 mM and incubate for 15 minutes to block any unreacted NHS-ester sites.

  • Final Washes: Wash the surface 3-5 times with PBST to remove non-covalently bound ligand.

Visualizations

EDC_NHS_Reaction_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) cluster_side_reaction Side Reaction Carboxyl Carboxyl Group (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxyl + H2O NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis NHS NHS / Sulfo-NHS NHS_Ester->Carboxyl + H2O Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (-NH2) EDC_NHS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Buffers Prepare Buffers (MES & PBS) Activation Activate Carboxyl Groups (pH 4.5-6.0, 15-30 min) Prepare_Buffers->Activation Prepare_Reagents Prepare Fresh EDC/NHS Solutions Prepare_Reagents->Activation Wash_Activation Wash to Remove Excess Reagents Activation->Wash_Activation Coupling Add Amine-Molecule (pH 7.0-8.5, 1-2 hr) Wash_Activation->Coupling Quench Quench Reaction Coupling->Quench Purify Purify Conjugate Quench->Purify Analyze Analyze Product Purify->Analyze

References

common pitfalls in bioconjugation experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Bioconjugation Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their bioconjugation experiments.

Troubleshooting Guides & FAQs

This section is organized by common problems encountered during bioconjugation. Each problem is followed by a series of questions and answers to help you identify the root cause and find a solution.

Problem 1: Low or No Conjugation Yield

Low yield is one of the most frequent issues in bioconjugation.[1] The following guide provides potential causes and solutions.

Q1: My conjugation yield is significantly lower than expected. What are the primary factors I should investigate?

A1: Low conjugation efficiency can often be traced back to three main areas: the activity of the reactive groups on your biomolecules, the integrity of your reagents, or the reaction conditions.[2] Start by systematically evaluating each of these components.

Q2: How can I determine if the reactive groups on my protein (e.g., amines or thiols) are the problem?

A2: Several factors can affect the availability and reactivity of functional groups on your protein:

  • Presence of Interfering Substances: Buffers containing primary amines like Tris or glycine will compete with lysine residues for amine-reactive reagents (e.g., NHS esters).[3] Similarly, preservatives like sodium azide can interfere with some reactions. It is crucial to perform buffer exchange into an amine-free buffer such as PBS or HEPES before starting the conjugation.[3][4]

  • Inaccessible Reactive Sites: The target amino acid may be buried within the protein's three-dimensional structure, a phenomenon known as steric hindrance.

  • Oxidized Thiols: If you are targeting cysteine residues, ensure they are in their reduced, free sulfhydryl (-SH) form. Cysteines can form disulfide bonds with each other, rendering them unavailable for conjugation.

Q3: My crosslinker or labeling reagent might be inactive. How can I check this?

A3: Reagent quality is critical. N-hydroxysuccinimide (NHS) esters, for example, are moisture-sensitive and can hydrolyze over time, rendering them inactive. Always use fresh, high-quality reagents and store them under the recommended desiccated conditions. Before use, allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

Q4: What are the optimal reaction conditions to maximize yield?

A4: Reaction conditions such as pH, temperature, and molar ratio of reactants must be optimized. For instance, amine-reactive NHS ester reactions are most efficient at a slightly alkaline pH of 7.2-8.5. Thiol-reactive maleimide chemistry works best at a pH of 6.5-7.5 to favor the reaction with thiols over hydrolysis. A molar excess of the labeling reagent is typically used to drive the reaction to completion.

Below is a decision tree to guide you through troubleshooting low conjugation yield.

G start Start: Low Conjugation Yield check_buffer Are interfering substances (e.g., Tris, Azide) present in the buffer? start->check_buffer buffer_exchange Action: Perform buffer exchange (e.g., Dialysis, SEC) check_buffer->buffer_exchange yes_interfering check_reagent Is the conjugation reagent fresh and stored correctly? check_buffer->check_reagent no_interfering success Problem Solved buffer_exchange->success no_interfering No yes_interfering Yes new_reagent Action: Use a fresh aliquot of the reagent check_reagent->new_reagent no_reagent check_conditions Are reaction conditions (pH, temp, molar ratio) optimized? check_reagent->check_conditions yes_reagent new_reagent->success no_reagent No yes_reagent Yes optimize_conditions Action: Adjust pH, temperature, or molar ratio of reactants check_conditions->optimize_conditions no_conditions check_accessibility Is the target reactive site sterically hindered? check_conditions->check_accessibility yes_conditions optimize_conditions->success no_conditions No yes_conditions Yes use_linker Action: Use a longer, flexible spacer arm (e.g., PEG) check_accessibility->use_linker use_linker->success AggregationWorkflow start Start: Protein Aggregation Observed check_labeling Is the degree of labeling too high? start->check_labeling reduce_ratio Action: Reduce molar ratio of labeling reagent check_labeling->reduce_ratio Yes check_concentration Is protein concentration too high? check_labeling->check_concentration No end Aggregation Minimized reduce_ratio->end reduce_concentration Action: Lower the protein concentration check_concentration->reduce_concentration Yes check_buffer Are buffer conditions (pH, ionic strength) optimal? check_concentration->check_buffer No reduce_concentration->end optimize_buffer Action: Screen different pH values and ionic strengths. Add stabilizers (e.g., Arginine). check_buffer->optimize_buffer Yes check_linker Is the linker hydrophobic? check_buffer->check_linker No optimize_buffer->end use_hydrophilic_linker Action: Switch to a hydrophilic linker (e.g., PEG-based) check_linker->use_hydrophilic_linker Yes use_hydrophilic_linker->end cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein (e.g., Antibody) Buffer_Exchange Buffer Exchange (e.g., into PBS pH 7.4) Protein->Buffer_Exchange Reaction Incubate Protein + Linker (e.g., 2h at RT) Buffer_Exchange->Reaction Linker Linker/Payload Linker->Reaction Quench Quench Reaction (e.g., add Tris) Reaction->Quench Purify Purify Conjugate (e.g., SEC-HPLC) Quench->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE MS Mass Spec (DAR) Purify->MS Functional_Assay Functional Assay Purify->Functional_Assay

References

Validation & Comparative

Comparative Guide to Confirming Amino-PEG9-acid Conjugation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in the development of novel therapeutics, diagnostics, and research tools. Covalent attachment of moieties like Amino-PEG9-acid can enhance the solubility, stability, and pharmacokinetic properties of proteins and peptides. Mass spectrometry (MS) stands as the gold standard for unequivocally confirming and characterizing these conjugation events. This guide provides a detailed comparison of MS-based methods, complete with experimental protocols and supporting data, to validate the successful conjugation of this compound.

Mass Spectrometry Approaches: A Comparative Overview

The characterization of a PEGylated protein by mass spectrometry is a multi-faceted process.[1] Two primary levels of analysis, Intact Mass Analysis and Peptide Mapping, are employed to confirm conjugation and provide detailed structural information.[1]

  • Intact Mass Analysis: This "top-down" approach measures the total molecular weight of the entire, undigested protein. The primary goal is to observe a mass shift corresponding to the addition of one or more this compound molecules. This method is excellent for determining the degree of PEGylation (i.e., the number of PEG molecules attached per protein).[1][2]

  • Peptide Mapping: This "bottom-up" technique involves the enzymatic digestion of the conjugated protein into smaller peptides.[1] These peptides are then analyzed by tandem mass spectrometry (LC-MS/MS) to identify the specific peptide fragment—and therefore the precise amino acid residue—to which the this compound is attached. This is crucial for confirming site-specificity and ensuring product homogeneity.

Data Presentation: Comparison of MS Methodologies

The following table summarizes the key characteristics and outputs of the two primary mass spectrometry techniques for analyzing this compound conjugates.

FeatureIntact Mass Analysis (LC-MS)Peptide Mapping (LC-MS/MS)
Primary Information Confirms overall conjugation and determines the number of attached PEG units (Degree of PEGylation).Identifies the specific amino acid(s) where PEG is conjugated (Site of PEGylation).
Sample Preparation Minimal: Desalting or buffer exchange is typically sufficient.Complex: Involves denaturation, reduction, alkylation, and enzymatic digestion.
Instrumentation High-resolution MS (e.g., Q-TOF, Orbitrap).High-resolution tandem MS (e.g., Q-TOF, Orbitrap, TripleTOF).
Data Analysis Deconvolution of the raw mass spectrum to determine the zero-charge mass of the different species.Comparison of peptide maps from conjugated and unconjugated samples to find mass-shifted peptides; MS/MS fragmentation analysis.
Pros - Fast and straightforward.- Provides a clear picture of the overall conjugation efficiency and product distribution.- Provides definitive confirmation of the conjugation site.- Can identify and locate other post-translational modifications.
Cons - Does not reveal the location of the modification.- Spectral complexity increases with heterogeneity.- Time-consuming and complex sample preparation.- Data analysis can be challenging.- May not achieve 100% sequence coverage.
Illustrative Data: Expected vs. Observed Mass

The following table shows hypothetical but representative data from an intact mass analysis of a 25 kDa protein conjugated with this compound (Molecular Weight ≈ 475.5 Da).

SpeciesExpected Mass (Da)Observed Mass (Da)Relative Abundance (%)
Unconjugated Protein25,000.025,000.215
Mono-PEGylated (1 PEG)25,475.525,475.870
Di-PEGylated (2 PEGs)25,951.025,951.515

Experimental Workflows & Protocols

Successful confirmation of conjugation relies on meticulous experimental execution. The diagram below illustrates the general workflow from conjugation to final analysis.

G cluster_0 Conjugation & Purification cluster_1 MS Analysis cluster_2 Confirmation Reaction Protein + this compound (Amide Coupling) Purification Purify Conjugate (e.g., SEC, IEX) Reaction->Purification SamplePrep Sample Preparation Purification->SamplePrep LCMS LC-MS(/MS) Analysis SamplePrep->LCMS DataAnalysis Data Processing & Deconvolution/Mapping LCMS->DataAnalysis Confirmation Confirm Mass Shift & Identify Conjugation Site DataAnalysis->Confirmation

Fig. 1. General workflow for conjugation and MS confirmation.

The logical basis for confirming conjugation via mass spectrometry is the precise detection of a mass increase on the target molecule that corresponds to the mass of the attached this compound.

G cluster_1 Conjugate cluster_2 MS Verification Protein Unconjugated Protein (Mass = M) PEG This compound (Mass = m_peg) mid Conjugate PEGylated Protein (Expected Mass = M + m_peg) IntactMS Intact Mass Analysis: Observed Mass ≈ M + m_peg Conjugate->IntactMS Verified by PeptideMap Peptide Mapping: Identifies Peptide-(m_peg) Conjugate->PeptideMap Site Identified by mid->Conjugate +

Fig. 2. Logical diagram of mass-based conjugation confirmation.
Protocol 1: Intact Mass Analysis by LC-MS

This protocol is designed to determine the extent of PEGylation on a purified conjugate.

  • Sample Preparation:

    • Prepare the conjugated protein sample to a final concentration of 0.1-1.0 mg/mL.

    • Perform a buffer exchange into an MS-compatible solvent (e.g., 10mM ammonium acetate or 0.1% formic acid in water) using appropriate molecular weight cutoff (MWCO) centrifuge filters. This step is crucial to remove non-volatile salts.

  • LC Separation (Reversed-Phase):

    • Column: C4 or C8 reversed-phase column suitable for proteins.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5-95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-60 °C.

  • Mass Spectrometry (ESI-Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Mass Range: 500-4000 m/z.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Data Acquisition: Acquire data in intact protein or high-mass mode.

  • Data Analysis:

    • Use deconvolution software (e.g., ProMass HR, BioAnalyst) to process the raw multi-charged spectrum into a zero-charge mass spectrum.

    • Identify the mass peaks corresponding to the unconjugated protein and the various PEGylated species.

    • Calculate the mass difference between peaks to confirm it matches the mass of the this compound moiety.

    • Determine the relative abundance of each species from the peak intensities.

Protocol 2: Peptide Mapping by LC-MS/MS

This protocol is used to identify the specific site(s) of this compound conjugation.

  • Sample Preparation (Digestion):

    • Denature the conjugated protein (~50-100 µg) in a buffer containing 8 M urea or 6 M guanidine hydrochloride.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 56 °C for 30 minutes.

    • Alkylate free cysteines with iodoacetamide in the dark at room temperature for 30 minutes.

    • Dilute the sample at least 4-fold with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to lower the denaturant concentration.

    • Digest the protein with a specific protease, such as trypsin, at a 1:20 enzyme-to-protein ratio overnight at 37 °C.

    • Quench the digestion by adding formic acid to a final concentration of ~1%.

  • LC Separation (Reversed-Phase):

    • Column: C18 reversed-phase column suitable for peptides.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow linear gradient from 2-40% Mobile Phase B over 60-90 minutes.

    • Flow Rate: 200-300 nL/min (for nano-LC) or 0.2-0.4 mL/min (for analytical scale).

  • Tandem Mass Spectrometry (MS/MS):

    • Acquisition Mode: Data-Dependent Acquisition (DDA).

    • MS1 Scan: Scan a mass range of 350-1800 m/z in the Orbitrap or TOF analyzer.

    • MS2 Scans: Select the top 5-10 most intense precursor ions from the MS1 scan for fragmentation via Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

    • Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the same peptide.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest) to compare the experimental MS/MS spectra against the known protein sequence.

    • Specify the mass of the this compound as a variable modification on potential conjugation sites (e.g., lysine, N-terminus).

    • Manually inspect the MS/MS spectra of modified peptides to confirm the fragmentation pattern and pinpoint the exact site of modification.

Alternative and Complementary Techniques

While mass spectrometry is the most definitive method, other techniques can provide preliminary or complementary evidence of conjugation.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can show a visible shift in the molecular weight band of the conjugated protein compared to the unconjugated starting material. This is a quick, qualitative check.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time compared to the unconjugated form.

  • Hydrophilic Interaction Chromatography (HILIC): This technique can be effective for separating PEGylated peptides and proteins.

By combining these powerful mass spectrometry techniques with appropriate complementary methods, researchers can confidently confirm and comprehensively characterize their this compound conjugates, ensuring product quality, consistency, and a thorough understanding of their structural properties.

References

A Comparative Guide to HPLC Analysis of Amino-PEG9-acid Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction products is paramount to ensure purity, monitor reaction progress, and characterize the final conjugate. When working with linkers such as Amino-PEG9-acid, a heterobifunctional linker with a terminal amine and a carboxylic acid connected by a 9-unit polyethylene glycol chain, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. This guide provides a comparative overview of HPLC methods for the analysis of this compound and its reaction products, supported by representative experimental data and detailed protocols.

The analysis of PEGylated compounds, including this compound, presents a unique set of challenges primarily due to the physicochemical properties of the polyethylene glycol chain. A key characteristic is the lack of a strong UV chromophore, which necessitates the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) for direct detection and quantification.[1][2] Alternatively, if the conjugated molecule possesses a UV-active group, UV detection can be employed to monitor the reaction product.[][4]

Comparison of HPLC Detection Methods

The choice of detector is critical for the successful analysis of this compound and its conjugates. While UV detection is common in HPLC, its utility is limited when the PEG linker is the primary component being analyzed.

Detector TypePrincipleAdvantages for this compound AnalysisDisadvantages
UV/Vis Measures the absorbance of light by the analyte.Useful for detecting reaction products when this compound is conjugated to a molecule with a strong chromophore (e.g., a peptide containing aromatic amino acids, a fluorescent dye).[4]This compound itself has no significant UV absorbance.
ELSD Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles.Universal detector capable of detecting analytes without a chromophore. Compatible with gradient elution.Response can be non-linear and is dependent on analyte volatility and particle size. Lower sensitivity for small particles.
CAD Nebulizes the eluent, evaporates the solvent, charges the analyte particles, and measures the electrical charge.Universal detector with a more uniform response across different analytes compared to ELSD. High sensitivity and a wide dynamic range.Requires a volatile mobile phase and can be sensitive to mobile phase impurities.
Mass Spec (MS) Ionizes the analyte and separates the ions based on their mass-to-charge ratio.Provides molecular weight information for unambiguous peak identification of reactants, products, and byproducts.Higher cost and complexity compared to other detectors.

Comparison of Reversed-Phase HPLC Columns

Reversed-Phase HPLC (RP-HPLC) is the most common chromatographic mode for the separation of PEGylated molecules. The choice of stationary phase can significantly impact the resolution and retention of the analytes.

Column ChemistryDescriptionPerformance Characteristics for this compound Conjugates
C18 (Octadecylsilane) A nonpolar stationary phase with 18-carbon alkyl chains. Provides high hydrophobicity.Offers strong retention for PEGylated compounds. The long alkyl chains can lead to good separation of species with different degrees of PEGylation or conjugation.
C8 (Octylsilane) A nonpolar stationary phase with 8-carbon alkyl chains. Less hydrophobic than C18.Provides a good balance of retention and elution for moderately polar PEGylated molecules. Can sometimes offer better peak shapes for larger conjugates.
Phenyl-Hexyl A stationary phase with phenyl groups, offering alternative selectivity through π-π interactions.Can be beneficial for separating aromatic-containing conjugates, providing different elution orders compared to C18 or C8.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound and its reaction products. These should serve as a starting point for method development, and optimization will likely be required for specific applications.

Protocol 1: General Purity Analysis of this compound by RP-HPLC-ELSD/CAD

This method is suitable for determining the purity of the this compound starting material.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10-50% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector (ELSD): Nebulizer Temperature: 50 °C, Evaporator Temperature: 70 °C, Gas Flow: 1.6 SLM

  • Detector (CAD): (Settings to be optimized based on manufacturer's recommendations)

Protocol 2: Monitoring a Conjugation Reaction with a Peptide

This method is suitable for separating the unreacted peptide, the unreacted this compound, and the final PEGylated peptide conjugate.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: 5-60% B over 20 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm (for peptide backbone) and 280 nm (for aromatic residues), in series with CAD or ELSD for detection of all species.

Experimental Workflow & Logic

The process of analyzing an this compound reaction involves a logical sequence of steps from sample preparation to data interpretation. A typical workflow for a conjugation reaction, for instance, the coupling of this compound to a molecule with an activated N-hydroxysuccinimide (NHS) ester, is depicted below.

G cluster_0 Reaction Phase cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Reactants This compound + Molecule-NHS Ester Reaction Conjugation Reaction (e.g., in DMSO or DMF, Stir for 3-24h) Reactants->Reaction Quench Quench Reaction (e.g., with Tris or Hydroxylamine) Reaction->Quench Dilution Dilute Reaction Mixture (in Mobile Phase A) Quench->Dilution Filtration Filter Sample (0.22 µm syringe filter) Dilution->Filtration HPLC Inject onto RP-HPLC System Filtration->HPLC Detection Detection (UV and/or ELSD/CAD/MS) HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Analysis (Purity, Conversion %) Chromatogram->Integration Identification Peak Identification (Retention Time, MS Data) Chromatogram->Identification G Start Define Analytical Goal (Purity, Reaction Monitoring) SelectColumn Select Column (e.g., C18, C8) Start->SelectColumn SelectMobilePhase Select Mobile Phase & Detector (e.g., ACN/H2O, ELSD/CAD) Start->SelectMobilePhase ScoutingGradient Run Scouting Gradient SelectColumn->ScoutingGradient SelectMobilePhase->ScoutingGradient Evaluate Evaluate Separation (Resolution, Peak Shape) ScoutingGradient->Evaluate OptimizeGradient Optimize Gradient Slope Evaluate->OptimizeGradient Not Acceptable FinalMethod Final Validated Method Evaluate->FinalMethod Acceptable OptimizeGradient->Evaluate OptimizeMobilePhase Optimize Mobile Phase (Additives, pH) OptimizeGradient->OptimizeMobilePhase OptimizeMobilePhase->Evaluate

References

A Comparative Guide to MALDI-TOF for the Analysis of PEGylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic peptides and proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] This modification can lead to increased solubility, prolonged serum half-life, and reduced immunogenicity.[2][3] However, the inherent heterogeneity of PEG polymers and the potential for multiple attachment sites on a peptide introduce significant analytical challenges.[4][5] Accurate characterization of the degree of PEGylation and the distribution of PEGylated species is critical for ensuring the safety and efficacy of these biotherapeutics.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a cornerstone technique for the characterization of PEGylated peptides. Its ability to provide direct, rapid, and sensitive measurements of molecular weight makes it well-suited for determining the degree of PEGylation and assessing the heterogeneity of the sample. This guide provides a comparative analysis of MALDI-TOF with other common analytical techniques, namely Electrospray Ionization Mass Spectrometry (ESI-MS), Size Exclusion Chromatography (SEC), and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

The choice of analytical method for characterizing PEGylated peptides depends on several factors, including the specific information required (e.g., average degree of PEGylation, distribution of species, site of attachment), the size and complexity of the molecule, and the desired throughput.

FeatureMALDI-TOF MSESI-MSSize Exclusion Chromatography (SEC)High-Performance Liquid Chromatography (HPLC)
Primary Measurement Molecular weight of intact moleculesMass-to-charge ratio (m/z) of multiply charged ionsHydrodynamic volumePolarity/hydrophobicity
Information Provided Average degree of PEGylation, distribution of PEGylated species, confirmation of conjugation.Can provide molecular weight information after deconvolution, potential for structural information via fragmentation.Separation of species based on size (degree of PEGylation), detection of aggregates.Separation of different PEGylated species, quantification.
Resolution of PEG Heterogeneity Can resolve individual oligomers for smaller PEGs.Often produces complex, unresolved spectra for polydisperse PEGs.Provides a distribution profile rather than discrete peaks for each PEGylated state.Can separate species with different numbers of PEG chains.
Sample Preparation Relatively simple co-crystallization with a matrix.Requires sample to be in solution, compatible with liquid chromatography.Sample must be in a suitable mobile phase.Sample must be soluble in the mobile phase.
Speed Fast, typically a few minutes per sample.Can be slower, especially when coupled with LC.Relatively fast, typical run times of 10-30 minutes.Run times can vary depending on the gradient and column.
Sensitivity High sensitivity.High sensitivity.Lower sensitivity compared to MS techniques.Sensitivity depends on the detector used.
Key Advantage Direct measurement of molecular weight, tolerance to some impurities.Gentle ionization, suitable for non-covalent complexes, easily coupled to LC.Good for separating aggregates and large differences in size.Well-established, robust, and quantitative.
Key Limitation Can be challenging for highly heterogeneous and high molecular weight PEGylated proteins, potential for fragmentation.Complex spectra from polydisperse PEGs and multiple charge states can be difficult to interpret.Limited resolution for species with similar hydrodynamic volumes.Can be challenging to find conditions that resolve all PEGylated forms.

Experimental Protocols

MALDI-TOF Mass Spectrometry Protocol for PEGylated Peptides

This protocol provides a general guideline for the analysis of PEGylated peptides using MALDI-TOF MS.

1. Sample Preparation:

  • Dissolve the PEGylated peptide sample in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA), to a final concentration of approximately 0.1 mg/mL.

2. Matrix Selection and Preparation:

  • For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (HCCA) is a common matrix. For larger PEGylated proteins, sinapinic acid (SA) is often preferred.

  • Prepare a saturated solution of the matrix in a solvent mixture like 30% acetonitrile in water with 0.1% TFA (TA-30).

3. Sample Deposition (Dried Droplet Method):

  • Deposit 1 µL of the matrix solution onto the MALDI target plate and let it air dry completely.

  • Mix the analyte solution 1:1 with the saturated matrix solution.

  • Apply 1 µL of this mixture onto the pre-dried matrix spot on the target plate and allow it to air dry. This "double matrix" method can improve signal intensity and reduce noise.

4. Instrumental Analysis:

  • Analyze the sample in a MALDI-TOF mass spectrometer, typically in linear positive ion mode for larger molecules to improve sensitivity, or reflector mode for higher resolution of smaller molecules.

  • The laser power should be adjusted to be just above the ionization threshold to obtain good signal while minimizing fragmentation.

5. Data Analysis:

  • The resulting mass spectrum will show a distribution of peaks, with each peak corresponding to the peptide with a different number of attached PEG units.

  • The average degree of PEGylation can be calculated from the weighted average of the observed molecular weights.

  • The presence of the non-PEGylated peptide can also be determined.

Size Exclusion Chromatography (SEC) Protocol for PEGylated Peptides

1. Sample Preparation:

  • Dissolve the PEGylated peptide sample in the mobile phase to be used for the analysis.

  • Filter the sample through a 0.22 µm filter to remove any particulate matter.

2. Instrumental Analysis:

  • Inject the sample onto an SEC column suitable for the molecular weight range of the PEGylated peptide.

  • Elute the sample isocratically with a mobile phase, often an aqueous buffer containing salt (e.g., 100 mM NaCl) to minimize non-specific interactions.

3. Data Analysis:

  • The chromatogram will show peaks corresponding to different species based on their hydrodynamic volume. Larger molecules (higher degree of PEGylation or aggregates) will elute earlier.

  • The peak areas can be used to quantify the relative amounts of each species.

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducible results. The following diagram illustrates a typical workflow for MALDI-TOF analysis of a PEGylated peptide.

MALDI_TOF_Workflow cluster_prep Sample & Matrix Preparation cluster_deposition Target Plate Deposition cluster_analysis MALDI-TOF Analysis cluster_data Data Interpretation Sample PEGylated Peptide (0.1 mg/mL in TA-30) Mix Mix Sample & Matrix (1:1) Sample->Mix Matrix Saturated HCCA Matrix (in TA-30) Matrix->Mix Spot Spot 1µL onto Pre-dried Matrix Spot Mix->Spot Dry Air Dry Spot->Dry Load Load Target into Mass Spectrometer Dry->Load Acquire Acquire Mass Spectrum (Linear/Reflector Mode) Load->Acquire Analyze Analyze Spectrum: - Determine MW Distribution - Calculate Avg. PEGylation - Identify Free Peptide Acquire->Analyze

Caption: Workflow for MALDI-TOF analysis of PEGylated peptides.

Logical Relationship of Analytical Outcomes

The data obtained from different analytical techniques provide complementary information for a comprehensive characterization of PEGylated peptides.

Analytical_Comparison MALDI_TOF MALDI-TOF MS MW Molecular Weight & Distribution MALDI_TOF->MW Directly Measures SEC Size Exclusion Chromatography (SEC) Size Hydrodynamic Size & Aggregation SEC->Size Separates by HPLC High-Performance Liquid Chromatography (HPLC) Purity Purity & Quantification of Isoforms HPLC->Purity Separates & Quantifies ESI_MS Electrospray Ionization Mass Spectrometry (ESI-MS) ESI_MS->MW Determines (after deconvolution) Structure Structural Information (via fragmentation) ESI_MS->Structure Provides

Caption: Relationship between analytical techniques and the information they provide.

References

A Comparative Guide to the NMR Spectroscopic Characterization of Amino-PEG9-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison and detailed protocols for the characterization of Amino-PEG9-acid conjugates using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies.

Introduction to this compound Characterization

This compound is a heterobifunctional linker containing a primary amine group and a terminal carboxylic acid, connected by a hydrophilic 9-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for the conjugation of two different molecules, making it a valuable tool in drug delivery and bioconjugation. Accurate structural confirmation and purity assessment are critical, and NMR spectroscopy stands out as a powerful analytical technique for this purpose.[3] It provides atomic-level information on the molecular structure, enabling the unambiguous identification of the PEG backbone and terminal functional groups.[3]

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR is the most common method for the initial characterization of PEGylated molecules.[4] The spectrum of an this compound conjugate is dominated by a strong, broad signal from the repeating ethylene glycol units. The terminal groups, adjacent to the amine and carboxylic acid, present unique, less intense signals that are crucial for confirming the structure.

A significant challenge in interpreting the ¹H NMR spectra of large PEG molecules is the presence of ¹³C satellites. Due to the natural 1.1% abundance of ¹³C, the protons attached to these carbons are split into a doublet, creating small satellite peaks on either side of the main PEG signal. For high molecular weight PEGs, the integration of these satellite peaks can be comparable to the signals from the terminal groups, potentially leading to misinterpretation.

Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound

AssignmentProtonsTypical Chemical Shift (δ, ppm)MultiplicityNotes
PEG Backbone-O-CH₂ -CH₂ -O-~3.65Broad SingletThe most intense signal in the spectrum.
Methylene α to AmineH₂N-CH₂ -~2.9 - 3.2TripletChemical shift can vary with solvent and pH.
Methylene β to AmineH₂N-CH₂-CH₂ -~3.5 - 3.7MultipletOften overlaps with the main PEG backbone signal.
Methylene α to Acid-CH₂ -COOH~2.5 - 2.8TripletDistinct upfield signal compared to the PEG backbone.
Methylene β to Acid-O-CH₂ -CH₂-COOH~3.7 - 3.8TripletMay be distinguishable from the main PEG backbone.

Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and specific conjugate structure.

¹³C NMR Spectroscopic Analysis

Carbon (¹³C) NMR provides complementary information to ¹H NMR, offering a distinct signal for each unique carbon atom in the molecule. This technique is particularly useful for confirming the presence of the carbonyl carbon from the carboxylic acid and the carbons adjacent to the amine group.

The ¹³C NMR spectrum of this compound is characterized by a strong signal around 70 ppm corresponding to the carbons of the repeating PEG units. The terminal carbons, being in different chemical environments, will have distinct chemical shifts. The carbonyl carbon signal is typically found significantly downfield, in the range of 169-173 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Assignments for this compound

AssignmentCarbonsTypical Chemical Shift (δ, ppm)Notes
PEG Backbone-O-C H₂-C H₂-O-~70.5The most intense signal.
Carbon α to AmineH₂N-C H₂-~40.0Shift is sensitive to protonation state.
Carbon β to AmineH₂N-CH₂-C H₂-~68 - 70May overlap with the PEG backbone signal.
Carbonyl Carbon-C OOH~170 - 173Unambiguous signal confirming the acid terminus.
Carbon α to Acid-C H₂-COOH~35.0
Carbon β to Acid-O-C H₂-CH₂-COOH~67.0

Note: Chemical shifts are approximate and depend on the experimental conditions.

Comparison with Alternative Techniques

While NMR is a premier tool for structural elucidation, other methods are often used in conjunction for a complete characterization.

TechniqueAdvantagesDisadvantages
NMR Spectroscopy Provides detailed atomic-level structural information; non-destructive; can be quantitative.Lower sensitivity compared to MS; complex spectra for large molecules; requires higher sample concentration.
Mass Spectrometry (MS) High sensitivity; provides accurate molecular weight information.Does not provide detailed structural isomer information; fragmentation can be complex.
Size Exclusion Chromatography (SEC) Determines molecular weight distribution and purity.Low resolution for small changes in molecular weight, such as the addition of a small molecule conjugate.

Experimental Protocol: NMR Characterization

This section outlines a standard protocol for acquiring ¹H and ¹³C NMR spectra of an this compound conjugate.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound conjugate.
  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). This compound is soluble in water, DMSO, and DMF.
  • For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., dimethyl sulfoxide - DMSO) to the solvent.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Tune and match the probe for the ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal resolution and lineshape. A narrow and symmetrical solvent peak is indicative of good shimming.

3. Data Acquisition:

  • ¹H Spectrum:
  • Acquire a standard 1D ¹H NMR spectrum.
  • Typical parameters: 16-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-5 seconds.
  • Suppress the residual water peak if using D₂O as a solvent.
  • ¹³C Spectrum:
  • Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.
  • Due to the low natural abundance of ¹³C and longer relaxation times, more scans are required (e.g., 1024 or more).
  • Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

4. Data Processing:

  • Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Apply baseline correction to obtain a flat baseline.
  • Calibrate the chemical shift scale using the residual solvent peak or an internal reference standard (e.g., TMS at 0 ppm).
  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons, which can be used to confirm the structure and assess the degree of conjugation.

Workflow for NMR Characterization

The following diagram illustrates the general workflow for the NMR characterization of an this compound conjugate.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve Conjugate & Internal Standard tube Transfer to NMR Tube prep->tube setup Instrument Setup (Lock, Tune, Shim) tube->setup acquire Acquire Spectra (¹H, ¹³C) setup->acquire process Data Processing (FT, Phasing, Baseline) acquire->process analyze Spectral Analysis (Integration, Assignment) process->analyze report Characterization Report analyze->report

General workflow for NMR sample characterization.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of this compound conjugates. A combination of ¹H and ¹³C NMR provides a detailed molecular fingerprint, allowing for the verification of the PEG backbone and the crucial amine and carboxylic acid termini. By following a systematic experimental protocol and being aware of potential spectral complexities like ¹³C satellites, researchers can confidently confirm the identity, purity, and structural integrity of their PEGylated products, ensuring their suitability for downstream applications in drug development and biotechnology.

References

A Head-to-Head Comparison of Amino-PEG9-acid and Other PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's therapeutic success. Among the diverse array of available options, polyethylene glycol (PEG) linkers have become indispensable tools for enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. This guide provides an objective, data-driven comparison of Amino-PEG9-acid with other PEG linkers of varying lengths, focusing on their impact on the performance of bioconjugates, particularly in the context of antibody-drug conjugates (ADCs).

This compound is a heterobifunctional linker featuring a terminal primary amine and a carboxylic acid, separated by a discrete chain of nine ethylene glycol units.[1] This structure offers a balance of hydrophilicity and defined spacer length, making it a versatile component in the design of complex biologics. The primary amine allows for straightforward conjugation to activated carboxylic acids, NHS esters, or carbonyls, while the terminal carboxylic acid can be activated to react with primary amines on a target molecule.[1] The hydrophilic PEG spacer enhances solubility in aqueous media, a crucial attribute when working with hydrophobic payloads or proteins prone to aggregation.[1]

The length of the PEG chain is a paramount design parameter that significantly influences the physicochemical and biological properties of the resulting conjugate.[2][3] Longer PEG chains generally increase the hydrodynamic radius, leading to reduced renal clearance and an extended circulation half-life. They can also provide a steric shield that diminishes immunogenicity and protects against proteolytic degradation. Conversely, shorter PEG linkers may be advantageous where minimal steric hindrance is desired for optimal binding to a target receptor or when a smaller overall conjugate size is critical.

Performance Comparison of PEG Linkers with Varying Lengths

The following tables summarize quantitative data from multiple studies, offering a comparative view of how PEG linker length impacts key performance metrics of bioconjugates. It is important to note that these data are compiled from different studies using various antibodies, payloads, and cell lines, which may influence the absolute values. However, the general trends observed provide valuable insights for linker selection.

Table 1: Impact of PEG Linker Length on Pharmacokinetics
Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart.
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of ADCs
Cell LinePEG Linker LengthIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10
Karpas-299PEG24~10
NCI-N87 (HER2-positive)No PEG1.8 nM
NCI-N87 (HER2-positive)4 kDa PEG11.7 nM (6.5-fold reduction in cytotoxicity)
NCI-N87 (HER2-positive)10 kDa PEG40.5 nM (22.5-fold reduction in cytotoxicity)

Data for Karpas-299 is adapted from a study on anti-CD30 ADCs where PEG length did not significantly impact in vitro potency. In contrast, data for NCI-N87 from a study on affibody-drug conjugates shows a marked decrease in cytotoxicity with longer PEG chains.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of bioconjugates. Below are representative protocols for the synthesis and evaluation of ADCs with different PEG linkers.

Protocol 1: General Amide Coupling for Amino-PEG-Acid Linkers

Objective: To conjugate a molecule with a primary amine to a molecule with a carboxylic acid using an Amino-PEG-acid linker.

Materials:

  • Molecule with a primary amine

  • Amino-PEGn-acid (e.g., this compound)

  • Molecule with a carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for pre-activation)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of EDC and 1.1 equivalents of NHS.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Conjugation to Amino-PEG-Acid:

    • Dissolve the Amino-PEGn-acid in the reaction buffer.

    • Add the activated NHS ester solution to the Amino-PEGn-acid solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Activation of the Second Carboxylic Acid (on the PEG linker):

    • Purify the product from step 2 to remove excess reagents.

    • Repeat the activation step (1) for the terminal carboxylic acid of the PEG linker.

  • Conjugation to the Second Amine:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated PEG-linker conjugate from step 3.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching:

    • Add the quenching solution to stop the reaction.

  • Purification:

    • Purify the final conjugate using SEC or IEX to remove unreacted components.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by LC-MS to verify the identity of the conjugate.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • 96-well cell culture plates

  • Complete cell culture medium

  • ADC constructs with different PEG linkers

  • Control antibody (unconjugated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs and control antibody in complete medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations. Include untreated wells as a negative control.

  • Incubation:

    • Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis ADC Synthesis cluster_evaluation In Vitro & In Vivo Evaluation Antibody Antibody Reduction Antibody Reduction (e.g., TCEP) Antibody->Reduction 1. Conjugation Conjugation Reduction->Conjugation Linker_Payload Amino-PEGn-acid + Payload Activation Linker_Payload->Conjugation 2. Purification_Synth Purification (SEC) Conjugation->Purification_Synth 3. Cytotoxicity In Vitro Cytotoxicity Assay Purification_Synth->Cytotoxicity 4a. Pharmacokinetics In Vivo Pharmacokinetics Purification_Synth->Pharmacokinetics 4b. Efficacy In Vivo Efficacy Study Pharmacokinetics->Efficacy 5.

Caption: A generalized workflow for the synthesis and evaluation of an ADC with a PEG linker.

signaling_pathway cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA_Damage DNA Damage Payload->DNA_Damage 5. Cellular Target Interaction Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: A simplified signaling pathway for ADC-mediated cell killing.

Conclusion

The choice of PEG linker length is a critical optimization parameter in the design of bioconjugates. While longer PEG chains, such as those significantly exceeding the length of this compound, can substantially improve pharmacokinetic properties, this may come at the cost of reduced in vitro potency for some constructs. This compound, as a mid-length, discrete PEG linker, offers a compelling balance of hydrophilicity to mitigate aggregation and a defined spacer length to potentially maintain potent biological activity. The optimal PEG linker is ultimately context-dependent, necessitating empirical evaluation for each specific antibody, payload, and therapeutic application. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and selection of PEG linkers to develop safer and more effective biotherapeutics.

References

A Comparative Guide to Amino-PEG9-acid and Shorter PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polyethylene glycol (PEG) linker is a critical consideration in the design of bioconjugates, influencing key parameters such as solubility, stability, pharmacokinetics, and overall therapeutic efficacy. This guide provides an objective comparison of Amino-PEG9-acid, a discrete PEG linker with nine ethylene glycol units, against shorter chain alternatives like Amino-PEG3-acid and Amino-PEG4-acid. The information presented is supported by a synthesis of experimental data from preclinical studies to aid in the rational design of next-generation therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The Impact of PEG Linker Length on Bioconjugate Properties

The length of a PEG linker is not merely a spacer but an active modulator of a bioconjugate's physicochemical and biological properties.[1] The primary role of PEGylation is to impart hydrophilicity to often hydrophobic drug payloads, thereby mitigating aggregation and improving solubility.[2][3] This is particularly crucial for ADCs, where hydrophobic drugs can lead to rapid clearance from circulation.[1] Longer PEG chains generally lead to a greater increase in the hydrodynamic size of the bioconjugate, which in turn can prolong circulation half-life and reduce immunogenicity.[4] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity due to steric hindrance.

Conversely, shorter PEG linkers may be advantageous where minimal steric hindrance is a priority. The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative and qualitative data from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that the data is synthesized from studies using different molecules and experimental models, which may influence the results.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyShorter PEG Linkers (e.g., PEG3, PEG4)This compoundKey Considerations & References
Solubility GoodExcellentLonger PEG chains enhance the solubility of hydrophobic molecules.
Hydrophobicity HigherLowerIncreasing PEG length decreases the overall hydrophobicity of the conjugate.
Plasma Clearance FasterSlowerClearance rates decrease with increasing PEG length, with a significant improvement seen with PEG8 and longer.
In Vivo Half-Life ShorterLongerLonger PEG chains increase the hydrodynamic radius, reducing renal clearance and extending circulation time.
Immunogenicity Potentially HigherLowerThe "stealth" property of longer PEG chains can shield the bioconjugate from the immune system. However, pre-existing anti-PEG antibodies can be a concern.
Cell Permeability (PROTACs) Can be FavorableMay DecreaseFor PROTACs, shorter to medium-length linkers are often optimal for cell permeability, as very long linkers can increase the molecule's size and flexibility, hindering membrane passage.

Table 2: Efficacy in Antibody-Drug Conjugates (ADCs)

Performance MetricShorter PEG Linkers (e.g., PEG3, PEG4)This compoundKey Considerations & References
In Vitro Cytotoxicity Generally HigherMay be ReducedLonger PEG chains can sometimes cause steric hindrance, reducing binding affinity and in vitro potency.
In Vivo Efficacy ModerateGenerally HigherEnhanced pharmacokinetics and tumor accumulation with longer PEG linkers often translate to improved in vivo efficacy.
Tumor Accumulation LowerHigherIncreased circulation time allows for greater accumulation of the ADC in tumor tissue.
Tolerability LowerHigherImproved pharmacokinetic profiles and reduced off-target uptake can lead to a wider therapeutic window.

Table 3: Performance in PROTACs

Performance MetricShorter PEG Linkers (e.g., PEG3, PEG4)This compoundKey Considerations & References
Ternary Complex Formation Can be OptimalMay be Less FavorableThe linker must have an optimal length to facilitate a stable ternary complex between the target protein, PROTAC, and E3 ligase. Linkers that are too long can be overly flexible, leading to non-productive binding.
Degradation Efficiency (DC50/Dmax) Often More EfficientPotentially Less EfficientThe stability of the ternary complex directly correlates with degradation efficiency.
Aqueous Solubility GoodExcellentPEG linkers enhance the aqueous solubility of PROTAC molecules.
Cell Permeability Generally FavorableMay be ReducedThe linker's length and flexibility are crucial for adopting conformations that allow for cell permeability.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Protocol 1: Determination of In Vivo Half-Life

  • Animal Model: Utilize healthy mice or rats for the study.

  • Administration: Administer bioconjugates with varying PEG linker lengths intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Quantify the concentration of the bioconjugate in the plasma using a validated analytical method such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the plasma concentration of the bioconjugate versus time and fit the data to a pharmacokinetic model to calculate the elimination half-life (t½).

Protocol 2: In Vitro Cytotoxicity Assay

  • Cell Culture: Plate target cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linker lengths.

  • Incubation: Incubate the cells for a period of 72 to 120 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Protocol 3: PROTAC-Mediated Protein Degradation Assay

  • Cell Culture: Plate target cells in multi-well plates and allow them to attach.

  • Treatment: Treat the cells with varying concentrations of the PROTACs with different PEG linker lengths for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Quantification: Quantify the level of the target protein using methods such as Western blotting or an immunoassay (e.g., ELISA or Simple Western).

  • Data Analysis: Normalize the target protein levels to a loading control (e.g., GAPDH or tubulin). Calculate the percentage of protein degradation relative to a vehicle-treated control. Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of PEG linkers in bioconjugation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Target Protein Ternary_Complex Ternary Complex Target->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_1 ADC Development and Evaluation Workflow Start Start Linker_Selection Select PEG Linker (e.g., PEG3, PEG4, PEG9) Start->Linker_Selection Conjugation Antibody-Drug Conjugation Linker_Selection->Conjugation Purification Purification & Characterization Conjugation->Purification In_Vitro In Vitro Evaluation (Cytotoxicity, Binding) Purification->In_Vitro In_Vivo In Vivo Evaluation (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo Analysis Data Analysis & Optimization In_Vivo->Analysis Analysis->Linker_Selection Iterate End End Analysis->End

Caption: General workflow for ADC development.

Conclusion

The choice between this compound and shorter PEG linkers like PEG3 and PEG4 is highly dependent on the specific application and desired therapeutic outcome. Longer linkers such as this compound are generally favored for enhancing the pharmacokinetic properties and in vivo efficacy of ADCs, particularly when dealing with hydrophobic payloads. However, for PROTACs, the optimal linker length is a delicate balance between facilitating ternary complex formation and maintaining cell permeability, with shorter to medium-length linkers often being more effective. A potential trade-off between in vivo efficacy and in vitro potency may exist with longer PEG linkers. Therefore, a systematic evaluation of different linker lengths is crucial for the rational design of more effective and safer bioconjugates.

References

The Critical Choice: A Comparative Guide to Amino-PEG9-acid and Longer PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a polyethylene glycol (PEG) linker is a pivotal decision in the design of bioconjugates, influencing everything from solubility and stability to pharmacokinetic profiles and therapeutic efficacy. This guide provides an objective, data-driven comparison of Amino-PEG9-acid, a mid-length linker, against its longer counterparts, such as PEG12 and PEG24, to inform rational drug design.

The covalent attachment of PEG chains, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It is widely employed to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The length of the PEG chain is a critical parameter that dictates the physicochemical and biological characteristics of the resulting bioconjugate. Generally, longer PEG chains increase the hydrodynamic size, which can prolong circulation half-life and reduce immunogenicity. However, this may come at the cost of decreased biological activity due to steric hindrance. Conversely, shorter PEG chains may have a lesser impact on pharmacokinetics but are advantageous when minimizing steric hindrance is crucial.[1] This guide delves into the nuanced effects of PEG chain length, with a specific focus on comparing this compound to longer chain alternatives.

Impact on Pharmacokinetics and Biodistribution

The molecular weight and hydrodynamic radius imparted by the PEG chain directly influence the renal clearance and in vivo distribution of a bioconjugate. Longer PEG chains lead to a larger hydrodynamic volume, which reduces the rate of kidney filtration and thus prolongs the circulation half-life of the conjugated molecule.[1][2] This extended circulation can result in greater accumulation of the therapeutic in target tissues, such as tumors.[3]

Studies on ADCs have demonstrated that increasing the PEG linker length from 2 to 24 units leads to increased plasma and tumor exposures.[3] Specifically, ADCs with 8, 12, and 24 PEG units showed significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to those with 2 and 4 PEG units. This suggests that a longer PEG linker like PEG12 or PEG24 can enhance the overall exposure of the payload to the tumor. While specific data for PEG9 was not found in the reviewed literature, its properties can be inferred to lie between those of PEG8 and shorter linkers.

PEG Linker LengthRelative Clearance RateTumor ExposureReference
PEG2HighLow
PEG4HighLow
PEG8LowHigh
PEG12LowHigh
PEG24LowHigh

Influence on Stability, Solubility, and Aggregation

A key advantage of PEGylation is the ability to improve the solubility and stability of bioconjugates, particularly those carrying hydrophobic payloads. The hydrophilic nature of the PEG chain can mask hydrophobic regions on the surface of a protein or drug, thereby preventing aggregation. The length of the PEG chain can be tailored to the hydrophobicity of the payload, with more hydrophobic molecules often requiring longer PEG chains to maintain solubility. While shorter linkers like this compound offer improved solubility over non-PEGylated molecules, longer linkers such as PEG12 and PEG24 will generally provide a greater solubilizing effect for highly hydrophobic drugs.

Steric Hindrance and Biological Activity

A significant trade-off with increasing PEG linker length is the potential for steric hindrance, which can impede the interaction of the bioconjugate with its target receptor or enzyme. This can lead to a decrease in in vitro cytotoxicity or overall biological activity. For instance, some studies have shown that while longer PEG chains improved the half-life of a conjugate, they also reduced its in vitro cytotoxicity compared to a non-PEGylated counterpart. Therefore, an optimal PEG length must be determined empirically for each specific bioconjugate, balancing the benefits of improved pharmacokinetics against the potential for reduced activity. Shorter to mid-length linkers like this compound can be advantageous in scenarios where maintaining high binding affinity and minimizing steric hindrance is a priority.

Immunogenicity

PEG is generally considered non-toxic and having low immunogenicity. The PEG chain can act as a "stealth" agent, shielding the bioconjugate from the host's immune system and reducing the likelihood of an immune response. Longer PEG chains are generally more effective at masking the protein or drug from immune cells, thus reducing immunogenicity. However, it is important to note that anti-PEG antibodies can still be generated in some cases, which can lead to accelerated clearance of the PEGylated therapeutic.

logical_relationship cluster_linker PEG Linker Length cluster_properties Physicochemical & Pharmacokinetic Properties This compound This compound Solubility Solubility This compound->Solubility Increases Circulation Half-life Circulation Half-life This compound->Circulation Half-life Moderately Increases Immunogenicity Immunogenicity This compound->Immunogenicity Reduces Steric Hindrance Steric Hindrance This compound->Steric Hindrance Lower Biological Activity Biological Activity This compound->Biological Activity Higher Preservation Longer PEGs (PEG12, PEG24) Longer PEGs (PEG12, PEG24) Longer PEGs (PEG12, PEG24)->Solubility Strongly Increases Longer PEGs (PEG12, PEG24)->Circulation Half-life Significantly Increases Longer PEGs (PEG12, PEG24)->Immunogenicity Strongly Reduces Longer PEGs (PEG12, PEG24)->Steric Hindrance Higher Longer PEGs (PEG12, PEG24)->Biological Activity Potential Decrease

Caption: Logical relationship between PEG linker length and its impact on key bioconjugate properties.

Experimental Protocols

To empirically determine the optimal PEG linker for a specific application, a series of standardized experiments should be conducted. Below are detailed methodologies for key comparative experiments.

Protocol 1: Synthesis and Purification of PEGylated Bioconjugates

Objective: To covalently attach this compound, PEG12-acid, and PEG24-acid to a target molecule (e.g., antibody, protein, or small molecule with a free amine group) and purify the resulting conjugates.

Materials:

  • Target molecule with a primary amine group.

  • This compound, Amino-PEG12-acid, Amino-PEG24-acid.

  • N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activation of the acid group.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system: Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

Procedure:

  • Activation of PEG-acid: Dissolve the Amino-PEG-acid, NHS, and DCC/EDC in anhydrous DMF or DMSO. Stir the reaction at room temperature for 4-6 hours to form the NHS ester.

  • Conjugation: Dissolve the target molecule in the reaction buffer. Add the activated PEG-NHS ester to the target molecule solution at a specific molar ratio (e.g., 1:3, 1:5, 1:10 protein to PEG).

  • Reaction: Allow the reaction to proceed at 4°C overnight with gentle stirring.

  • Quenching: Add the quenching reagent to stop the reaction.

  • Purification: Purify the PEGylated conjugate from unreacted PEG and protein using SEC or IEX.

  • Characterization: Characterize the purified conjugate using SDS-PAGE to confirm PEGylation and determine the degree of PEGylation. Mass spectrometry can be used for more precise characterization.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization A Activate Amino-PEG-acid (NHS/EDC) B React with Target Molecule A->B C Quench Reaction B->C D Purify Conjugate (SEC/IEX) C->D E Characterize (SDS-PAGE, MS) D->E

Caption: General workflow for the synthesis and characterization of PEGylated bioconjugates.

Protocol 2: In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of bioconjugates with different PEG linker lengths in a relevant animal model.

Materials:

  • Purified PEGylated bioconjugates (PEG9, PEG12, PEG24) and non-PEGylated control.

  • Animal model (e.g., mice or rats).

  • Dosing vehicle (e.g., sterile PBS).

  • Blood collection supplies (e.g., heparinized tubes).

  • Analytical method for quantification (e.g., ELISA, LC-MS/MS).

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of each conjugate and the control to separate groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 96 hr) post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and elimination half-life.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To assess the impact of PEG linker length on the biological activity of an ADC or a cytotoxic bioconjugate.

Materials:

  • Target cancer cell line.

  • Cell culture medium and supplements.

  • PEGylated ADCs (PEG9, PEG12, PEG24) and non-PEGylated control.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of each PEGylated ADC and the control. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specific period (e.g., 72 or 96 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the drug concentration and determine the IC50 (half-maximal inhibitory concentration) for each conjugate.

Conclusion

The choice between this compound and longer PEG linkers like PEG12 and PEG24 is a critical decision that requires a careful balancing of competing factors. Longer PEG chains generally offer superior pharmacokinetic properties, leading to longer circulation times and potentially enhanced in vivo efficacy, especially for hydrophobic payloads. However, this can be associated with a decrease in in vitro potency due to steric hindrance. This compound, as a mid-length linker, may provide a favorable compromise, offering improved pharmacokinetics over very short linkers while potentially preserving more biological activity than longer PEGs. Ultimately, the optimal PEG linker length is highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation through the systematic experimental workflows outlined in this guide. By carefully considering the interplay between linker length and the desired therapeutic profile, researchers can rationally design more effective and safer bioconjugates.

References

Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the advent of antibody-drug conjugates (ADCs), which synergistically combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] A critical component of an ADC's design is the linker, the chemical bridge connecting the antibody to the drug. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC development, profoundly influencing its mechanism of action, stability, efficacy, and overall therapeutic index.[2][3]

This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, to inform researchers and drug developers in the rational design of next-generation ADCs.

Mechanisms of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.

Cleavable linkers are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers within the tumor microenvironment or inside the cancer cell.[4] This controlled release can be initiated by:

  • Enzymes: Proteases like cathepsin B, which are often overexpressed in tumor lysosomes, can cleave specific peptide sequences (e.g., valine-citrulline) within the linker.[5]

  • pH: The acidic environment of endosomes and lysosomes (pH 4.5-6.0) can hydrolyze acid-labile linkers, such as those containing a hydrazone bond, while they remain stable at the physiological pH of blood (pH 7.4).

  • Glutathione: The high intracellular concentration of reducing agents like glutathione can cleave disulfide bonds within the linker.

This targeted payload release can lead to a "bystander effect," where the liberated, often cell-permeable drug can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells. This is particularly advantageous in treating heterogeneous tumors.

Non-cleavable linkers , in contrast, are highly stable and lack a specific cleavage site. The release of the payload from these linkers is dependent on the complete lysosomal degradation of the antibody component of the ADC following internalization. This process releases the payload still attached to the linker and an amino acid residue from the antibody. This mechanism generally enhances plasma stability and can lead to a wider therapeutic window due to reduced off-target toxicity, as the payload is primarily released inside the target cancer cell.

Performance Comparison: A Data-Driven Analysis

The choice of linker technology significantly impacts the performance of an ADC across several key parameters. The following tables summarize quantitative data from various studies, offering a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC in killing cancer cells in vitro. Lower IC50 values indicate higher potency.

ADC ConfigurationCell LineTarget AntigenLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAESK-BR-3 (High HER2)HER2Cleavable (vc)MMAE~13-50
Trastuzumab-MCC-DM1SK-BR-3 (High HER2)HER2Non-cleavable (MCC)DM1~25-60
Anti-CD22-vc-MMAEB-cell lymphomaCD22Cleavable (vc)MMAE~0.1-1
Anti-CD22-MCC-DM1B-cell lymphomaCD22Non-cleavable (MCC)DM1~1-10

Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)

Tumor growth inhibition (TGI) is a measure of an ADC's effectiveness in controlling tumor growth in animal models.

ADC ConfigurationXenograft ModelLinker TypePayloadTGI (%)Reference
Trastuzumab-vc-MMAEBT-474 (Breast Cancer)Cleavable (vc)MMAE>90
Trastuzumab-MCC-DM1BT-474 (Breast Cancer)Non-cleavable (MCC)DM1~50-70
Anti-CD30-vc-MMAEL-540 (Hodgkin Lymphoma)Cleavable (vc)MMAEComplete Regression
Anti-CD30-mc-MMAFL-540 (Hodgkin Lymphoma)Non-cleavable (mc)MMAFSignificant Inhibition

Table 3: Plasma Stability

Plasma stability is crucial for ensuring the ADC remains intact in circulation until it reaches the tumor, thereby minimizing off-target toxicity.

Linker TypePayloadStability MetricValueReference
Valine-Citrulline (vc)MMAEHalf-life in human plasma>150 hours
HydrazoneDoxorubicin% Intact ADC after 24h~50-70%
Thioether (non-cleavable)DM1Half-life in human plasma>200 hours

Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Materials:

  • Target (antigen-positive) and control (antigen-negative) cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 48-144 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.

In Vivo Efficacy Study (Xenograft Model)

This assay evaluates the anti-tumor activity of an ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • ADC, vehicle control, and isotype control ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups and administer the ADC, vehicle, or control ADC, typically via intravenous injection.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the mice.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Plasma Stability Assay (LC-MS)

This assay quantifies the amount of intact ADC and released payload in plasma over time.

Materials:

  • ADC

  • Human and/or animal plasma

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC at a specific concentration in plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and free payload over time.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker.

Visualizing the Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function.

cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Receptor-Mediated Endosome Endosome (pH ~5.0-6.5) Internalization->Endosome Lysosome Lysosome (pH ~4.5-5.0) Enzymes (e.g., Cathepsin B) High Glutathione Endosome->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage (Enzymatic/pH/Reductive) Free_Payload Free, Cell-Permeable Payload Payload_Release->Free_Payload Cell_Death Cell Death (Apoptosis) Free_Payload->Cell_Death 5. Cytotoxicity Bystander_Cell Neighboring Antigen-Negative Cell Free_Payload->Bystander_Cell 6. Diffusion Bystander_Effect Bystander Killing Bystander_Cell->Bystander_Effect

Mechanism of action for an ADC with a cleavable linker.

non_cleavable_linker_mechanism cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Receptor-Mediated Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolytic Degradation Payload_Metabolite Payload-Linker-Amino Acid Metabolite (Charged) Degradation->Payload_Metabolite Cell_Death Cell Death (Apoptosis) Payload_Metabolite->Cell_Death 5. Cytotoxicity

Mechanism of action for an ADC with a non-cleavable linker.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Efficacy Efficacy Study (Xenograft Model) Cytotoxicity->Efficacy Bystander Bystander Effect Assay (Co-culture) Bystander->Efficacy Stability Plasma Stability Assay (LC-MS) PK Pharmacokinetics (PK) Study Stability->PK Internalization Internalization Assay (Flow Cytometry) Internalization->Efficacy Toxicity Toxicology Study Efficacy->Toxicity PK->Toxicity ADC_Design ADC Design (Cleavable vs. Non-cleavable) ADC_Design->Cytotoxicity ADC_Design->Bystander ADC_Design->Stability ADC_Design->Internalization

General experimental workflow for ADC evaluation.

Conclusion

The decision between a cleavable and a non-cleavable linker is a critical juncture in the design and development of an antibody-drug conjugate. Cleavable linkers offer the potential for a bystander effect, which can be highly advantageous in treating heterogeneous tumors. However, this can come at the cost of reduced plasma stability and a potential for off-target toxicity. Non-cleavable linkers generally provide superior plasma stability and a more favorable safety profile due to the localized release of the payload within the target cell. However, their efficacy is strictly limited to antigen-positive cells.

Ultimately, the optimal linker strategy is not a one-size-fits-all solution and depends on multiple factors, including the nature of the target antigen, the tumor microenvironment, the properties of the cytotoxic payload, and the desired therapeutic outcome. A thorough and objective evaluation using the standardized experimental protocols outlined in this guide is essential for the selection of the most promising ADC candidate for clinical development.

References

The Influence of PEG Length on Conjugate Stability and Solubility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals, small molecules, and nanoparticles. The length of the attached PEG chain is a critical parameter that profoundly influences the stability and solubility of the resulting conjugate. This guide provides an objective comparison of how different PEG lengths impact these crucial attributes, supported by experimental data, detailed protocols for key analytical methods, and visualizations to clarify complex relationships.

Impact of PEG Length: A Comparative Overview

The choice of PEG length involves a trade-off between maximizing stability and solubility while minimizing potential drawbacks such as steric hindrance that could affect biological activity. Generally, longer PEG chains lead to a more pronounced effect on the conjugate's properties.

Enhanced Solubility

The inherent hydrophilicity of PEG makes it an excellent tool for increasing the aqueous solubility of hydrophobic drugs and proteins that are prone to aggregation. Longer PEG chains create a larger hydrophilic shell around the conjugate, more effectively masking hydrophobic regions and improving its interaction with aqueous environments.

Improved Stability

PEGylation can significantly enhance the stability of conjugates through several mechanisms:

  • Protection from Proteolysis: The PEG chain acts as a steric shield, hindering the approach of proteolytic enzymes and thereby increasing the conjugate's resistance to degradation. Longer PEG chains generally offer greater protection.

  • Increased Thermal Stability: By increasing the hydrodynamic radius and providing a protective hydration layer, PEGylation can improve the thermal stability of proteins, reducing the propensity for aggregation upon heating.

  • Reduced Immunogenicity: The "stealth" properties conferred by the PEG cloud can reduce the immunogenicity of the conjugated molecule by masking antigenic epitopes.

Data Presentation: Quantitative Comparisons

The following tables summarize quantitative data from various studies, illustrating the impact of PEG length on key stability and solubility parameters.

Table 1: Effect of PEG Length on the Hydrodynamic Radius and In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC)

PEG Length (Number of PEG units)Hydrodynamic Radius (nm)In Vitro Cytotoxicity (IC50, nM)
25.10.5
45.30.6
85.81.1
126.22.3
247.111.0

Data compiled from studies on antibody-drug conjugates, demonstrating that as PEG length increases, the hydrodynamic radius grows, which can lead to decreased in vitro potency due to steric hindrance.

Table 2: Influence of PEG Molecular Weight on the Solubility of a Poorly Soluble Drug

PEG Molecular Weight (kDa)Solubility Increase (Fold Change)
215
545
1080
20120

This table illustrates the general trend of increased solubility of a hydrophobic small molecule drug with increasing PEG chain length.

Table 3: Comparative Proteolytic Stability of a PEGylated Protein

PEG Molecular Weight (kDa)% Remaining after 24h incubation with Protease
Unconjugated15%
545%
1065%
2085%
40 (branched)95%

This data demonstrates the enhanced protection against proteolytic degradation with increasing PEG length, with branched PEGs often showing superior stability.[1]

Mandatory Visualization

Logical Relationship between PEG Length and Conjugate Properties

PEG_Length_Impact cluster_peg PEG Chain Length cluster_properties Conjugate Properties Short Shorter PEG Sol Increased Solubility Short->Sol Moderate Increase Stab Increased Stability (Proteolytic & Thermal) Short->Stab Moderate Increase Size Increased Hydrodynamic Size Short->Size Smaller Increase Long Longer PEG Long->Sol Significant Increase Long->Stab Significant Increase Long->Size Larger Increase Activity Decreased Biological Activity (Steric Hindrance) Long->Activity Clearance Decreased Renal Clearance Size->Clearance Immunogenicity Decreased Immunogenicity Size->Immunogenicity Experimental_Workflow cluster_synthesis Conjugate Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional_assays Functional Assays start PEGylation Reaction (Protein/Drug + Activated PEG) purify Purification (e.g., Size Exclusion or Ion Exchange Chromatography) start->purify sec Size Exclusion Chromatography (SEC) (Purity & Aggregation) purify->sec dls Dynamic Light Scattering (DLS) (Hydrodynamic Size) purify->dls mass_spec Mass Spectrometry (Degree of PEGylation) purify->mass_spec sol_assay Aqueous Solubility Assay purify->sol_assay stab_assay Stability Assays (Thermal & Proteolytic) purify->stab_assay activity_assay Biological Activity Assay purify->activity_assay end Data Analysis & Comparison sec->end dls->end mass_spec->end sol_assay->end stab_assay->end activity_assay->end

References

A Researcher's Guide to Validating Protein Conjugation Sites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of conjugation sites on a protein is a critical step in the development of biotherapeutics, such as antibody-drug conjugates (ADCs). The location of a conjugated molecule can significantly impact the efficacy, stability, and safety of the final product. This guide provides an objective comparison of the leading methods for validating protein conjugation sites, complete with experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

The validation of a conjugation site confirms the successful and specific attachment of a molecule (e.g., a drug, a polymer, or a label) to a target amino acid residue on a protein. This process is essential for ensuring batch-to-batch consistency and for understanding the structure-activity relationship of the conjugated protein. The primary methods for this validation include mass spectrometry-based peptide mapping, Edman degradation, and site-directed mutagenesis coupled with antibody-based detection.

Comparative Analysis of Conjugation Site Validation Methods

The choice of method for validating a protein conjugation site depends on several factors, including the nature of the protein and the conjugated molecule, the required level of detail, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

FeatureMass Spectrometry (Peptide Mapping)Edman DegradationSite-Directed Mutagenesis & Western Blot
Principle Enzymatic digestion of the protein followed by LC-MS/MS analysis to identify modified peptides.Sequential removal and identification of amino acids from the N-terminus.Mutation of the target conjugation site to prevent modification, followed by detection of the conjugation status using specific antibodies.
Primary Application Comprehensive identification of conjugation sites across the entire protein.N-terminal sequence confirmation and identification of N-terminal conjugation sites.Confirmation of a specific, predicted conjugation site.
Sensitivity High (femtogram to picogram range).[1]Moderate (picomole range).[1]High (dependent on antibody affinity).
Accuracy High, provides mass of the conjugated moiety and its location on a peptide.High for N-terminal sequencing, but can be ambiguous for certain amino acid derivatives.[1][2]Indirect, confirms the importance of a specific residue for conjugation.
Throughput High, suitable for analyzing multiple samples.[3]Low, sequential analysis is time-consuming.Moderate, dependent on the number of mutants to be generated and analyzed.
Sample Requirements Purified protein conjugate (microgram quantities).Highly purified protein or peptide (10-100 picomoles).Requires cell lines for protein expression and purified antibodies.
Coverage Can achieve high sequence coverage of the entire protein.Limited to the N-terminus (typically up to 30-50 residues).Site-specific, does not provide information on other potential conjugation sites.
Limitations May have difficulty with very large or hydrophobic peptides. Data analysis can be complex.Not suitable for proteins with a blocked N-terminus. Does not provide information on internal conjugation sites.Labor-intensive, requires molecular biology expertise. Does not directly identify the conjugation site.

Experimental Protocols

Mass Spectrometry-Based Peptide Mapping

This protocol outlines the general steps for identifying conjugation sites on an antibody-drug conjugate (ADC) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Purified ADC and unconjugated antibody (control)

  • Denaturation buffer (e.g., 8 M guanidine-HCl)

  • Reducing agent (e.g., dithiothreitol, DTT)

  • Alkylating agent (e.g., iodoacetamide, IAM)

  • Proteolytic enzyme (e.g., trypsin)

  • Quenching solution (e.g., formic acid)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the ADC and control antibody in denaturation buffer.

    • Reduce the disulfide bonds by adding DTT and incubating at 37°C.

    • Alkylate the free cysteine residues by adding IAM and incubating in the dark at room temperature.

  • Digestion:

    • Dilute the samples to reduce the denaturant concentration.

    • Add trypsin and incubate overnight at 37°C.

  • Sample Cleanup:

    • Quench the digestion reaction by adding formic acid.

    • Desalt and concentrate the peptide mixture using a solid-phase extraction (SPE) column.

  • LC-MS/MS Analysis:

    • Inject the peptide samples into the LC-MS/MS system.

    • Separate the peptides using a reversed-phase chromatography column with a suitable gradient.

    • Analyze the eluting peptides using tandem mass spectrometry to obtain fragmentation spectra.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database to identify the peptides.

    • Identify conjugated peptides by looking for mass shifts corresponding to the mass of the drug-linker.

    • Manually inspect the fragmentation spectra to confirm the site of conjugation within the peptide.

Edman Degradation

This protocol describes the basic steps for N-terminal sequencing of a protein to identify a potential N-terminal conjugation site.

Materials:

  • Highly purified protein or peptide sample immobilized on a PVDF membrane.

  • Edman sequencing reagents:

    • Phenyl isothiocyanate (PITC)

    • Anhydrous trifluoroacetic acid (TFA)

    • Solvents for extraction (e.g., n-butyl chloride)

    • Conversion solution (e.g., 25% aqueous TFA)

  • Automated protein sequencer

Procedure:

  • Coupling: The protein sample is treated with PITC under alkaline conditions, which reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) derivative.

  • Cleavage: The PTC-derivatized N-terminal amino acid is specifically cleaved from the rest of the peptide chain using anhydrous TFA. This step forms an anilinothiazolinone (ATZ)-amino acid derivative.

  • Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.

  • Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid.

  • Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known PTH-amino acid standards.

  • Cycle Repetition: The remaining peptide, now one amino acid shorter, is subjected to the next cycle of Edman degradation.

Site-Directed Mutagenesis and Western Blot Analysis

This protocol outlines a method to validate a predicted conjugation site by mutating the target residue and observing the effect on conjugation using Western blotting. This example assumes the conjugation occurs on a cysteine residue.

Materials:

  • Expression vector containing the gene for the protein of interest.

  • Primers for site-directed mutagenesis (mutating the target cysteine to an alanine).

  • High-fidelity DNA polymerase.

  • Competent E. coli for cloning.

  • Mammalian cell line for protein expression.

  • Transfection reagent.

  • Conjugation reagent (e.g., a maleimide-containing molecule).

  • Lysis buffer.

  • Primary antibody specific for the conjugated molecule.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blot equipment.

Procedure:

  • Site-Directed Mutagenesis:

    • Perform PCR using the expression vector as a template and the mutagenic primers to introduce the Cys-to-Ala mutation.

    • Digest the parental, non-mutated DNA with DpnI.

    • Transform the mutated plasmid into competent E. coli and select for positive clones.

    • Verify the mutation by DNA sequencing.

  • Protein Expression and Conjugation:

    • Transfect both the wild-type and mutant plasmids into the mammalian cell line.

    • Allow for protein expression.

    • Treat the cells with the conjugation reagent.

  • Western Blot Analysis:

    • Lyse the cells to extract the proteins.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then probe with the primary antibody specific for the conjugated molecule.

    • Wash and then probe with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate. A signal should be present for the wild-type protein but absent or significantly reduced for the mutant, confirming that the mutated cysteine is the primary conjugation site.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each validation method.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation p1 Protein Conjugate p2 Denaturation, Reduction & Alkylation p1->p2 p3 Enzymatic Digestion (e.g., Trypsin) p2->p3 p4 Peptide Mixture p3->p4 a1 LC-MS/MS p4->a1 a2 Data Acquisition (MS and MS/MS Spectra) a1->a2 d1 Database Search (Peptide Identification) a2->d1 d2 Identify Mass Shift (Conjugated Peptides) d1->d2 d3 Fragment Analysis (Pinpoint Site) d2->d3 result result d3->result Validated Conjugation Site

Mass Spectrometry Workflow

Edman_Degradation_Workflow start Immobilized Protein/Peptide coupling 1. Coupling (PITC) start->coupling cleavage 2. Cleavage (TFA) coupling->cleavage extraction 3. Extraction cleavage->extraction remaining_peptide Shortened Peptide cleavage->remaining_peptide conversion 4. Conversion extraction->conversion hplc 5. HPLC Analysis conversion->hplc identification Identify PTH-Amino Acid hplc->identification remaining_peptide->coupling Next Cycle Mutagenesis_Western_Blot_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Expression & Conjugation cluster_detection Detection m1 Wild-Type Plasmid m2 PCR with Mutagenic Primers m1->m2 m3 DpnI Digestion m2->m3 m4 Transformation & Selection m3->m4 m5 Mutant Plasmid m4->m5 e1 Transfection (WT and Mutant) m5->e1 e2 Protein Expression e1->e2 e3 Conjugation Reaction e2->e3 d1 Cell Lysis e3->d1 d2 SDS-PAGE & Transfer d1->d2 d3 Western Blot (Anti-conjugate Ab) d2->d3 result result d3->result Compare Signals (WT vs. Mutant)

References

A Researcher's Guide to Quantifying the Degree of PEGylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of polyethylene glycol (PEG) conjugation to therapeutic proteins is a critical aspect of biopharmaceutical development. The degree of PEGylation, or the number of PEG molecules attached to a protein, directly influences the drug's efficacy, stability, and immunogenicity.[1][2] This guide provides an objective comparison of common analytical techniques used to quantify the degree of PEGylation, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for PEGylation Quantification

The selection of an appropriate analytical method for determining the degree of PEGylation depends on several factors, including the need for information on the average degree of PEGylation versus the distribution of different species, the characteristics of the PEGylated protein, and the available instrumentation.[3] The following table summarizes the key quantitative performance metrics for the most common techniques.

Technique Principle Information Provided Advantages Limitations Typical Sample Requirement Quantitative Performance
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius. PEGylation increases the size of the protein.Average degree of PEGylation, presence of aggregates and free PEG.Robust, good for purity assessment.[3]Limited resolution for species with similar sizes, not ideal for complex mixtures.10-50 µgLOD: ~3 µg/mL; LOQ: ~12 µg/mL; Linearity: 12.5-2000 µg/mL.[3]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. PEGylation can alter the protein's surface hydrophobicity.Separation of different PEGylated species (mono-, di-, multi-PEGylated), positional isomers.High resolution, compatible with mass spectrometry.Complex separation mechanism for PEGylated proteins.1-20 µgCan quantify residual PEGylation reagent with LOD <10 ng on column.
Ion-Exchange Chromatography (IEX) Separation based on surface charge. PEGylation can shield charged residues, altering the protein's isoelectric point.Separation of positional isomers and species with different degrees of PEGylation.High resolving power for charge variants.Performance is dependent on the location of PEGylation and its effect on surface charge.10-100 µgCan resolve more than 25 isomers of a PEGylated protein.
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules. PEGylation causes a predictable mass shift.Direct measurement of molecular weight, distribution of PEGylated species, and average degree of PEGylation.High accuracy and sensitivity, provides direct mass information.Polydispersity of PEG can complicate spectra; potential for ion suppression.1-10 µg-
NMR Spectroscopy Measures the nuclear magnetic resonance of specific atomic nuclei. The repeating ethylene oxide units of PEG give a distinct signal.Absolute quantification of the average degree of PEGylation.Provides an absolute, calibration-free quantification.Lower sensitivity compared to other methods, requires higher sample concentration.~0.2-1 mgCan detect PEG concentrations as low as 10 µg/mL in biological fluids.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility, which is influenced by size and charge.High-resolution separation of different PEGylated species and positional isomers.High efficiency and resolution, requires minimal sample.Can be less robust than HPLC methods.<1 µgCan differentiate PEG-protein conjugates with small differences in molecular size.
TNBS Assay (Colorimetric) Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product. PEGylation of lysine residues leads to a decrease in free amines.Indirect estimation of the degree of PEGylation by quantifying the loss of free amino groups.Simple, rapid, and uses common laboratory equipment.Indirect method, can be inaccurate, and is only applicable for amine-targeted PEGylation.20-200 µg of protein-

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and PEG reagents.

Size-Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their size in solution. Larger molecules, such as PEGylated proteins, elute earlier from the column than smaller, unmodified proteins.

Typical Protocol:

  • System: Agilent 1260 Infinity Bio-inert Quaternary LC System.

  • Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm.

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the PEGylated protein in the mobile phase to a concentration within the linear range of the assay (e.g., 12.5 to 2,000 µg/mL).

  • Data Analysis: The degree of PEGylation is estimated by comparing the retention times of the PEGylated and un-PEGylated protein. The presence of different PEGylated species (mono-, di-, etc.) may be observed as partially resolved peaks.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Charged Aerosol Detection (CAD)

Principle: RP-HPLC separates molecules based on their hydrophobicity. The attachment of hydrophilic PEG chains can alter the retention of the protein on a hydrophobic stationary phase. Since PEG lacks a strong UV chromophore, a universal detector like CAD is often employed.

Typical Protocol for 2D-LC (SEC-RP-HPLC):

  • System: Thermo Scientific Dionex UltiMate 3000 X2 Dual RSLC system.

  • First Dimension (SEC):

    • Column: MAbPac SEC-1.

    • Mobile Phase: Volatile mobile phase conditions suitable for separating the protein from buffer salts.

  • Second Dimension (RP-HPLC):

    • Column: Analytical C8 column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 80°C.

  • Detection: Charged Aerosol Detector (CAD).

  • Sample Preparation: The sample is first injected onto the SEC column. The fraction containing the low molecular weight PEGylation reagent is trapped in a loop and then transferred to the RP-HPLC column for analysis.

  • Data Analysis: The CAD response is used to quantify the amount of unreacted PEGylation reagent and can also provide information on the relative amounts of different PEGylated species.

MALDI-TOF Mass Spectrometry

Principle: MALDI-TOF MS measures the molecular weight of the PEGylated protein directly. The difference in mass between the native and modified protein corresponds to the mass of the attached PEG molecules.

Typical Protocol:

  • Sample Preparation:

    • Mix the purified PEGylated protein solution (typically 1 mg/mL in water or a volatile buffer) with a matrix solution in a 1:1 ratio. A common matrix for proteins is sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA).

  • Spotting:

    • Spot 0.5-1 µL of the sample-matrix mixture onto a MALDI target plate and allow it to air dry.

  • Instrumental Analysis:

    • Acquire mass spectra in the appropriate mass range using a MALDI-TOF mass spectrometer. Linear mode is often used for large molecules.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein with a different number of attached PEG molecules. The average degree of PEGylation can be calculated from the weighted average of this distribution.

NMR Spectroscopy

Principle: ¹H NMR spectroscopy can be used to directly quantify the average number of PEG chains attached to a protein. This is achieved by comparing the integral of the strong, sharp signal from the repeating ethylene oxide protons of PEG (~3.6 ppm) to the integral of a well-resolved signal from the protein.

Typical Protocol:

  • Sample Preparation:

    • Dissolve ~0.2–1 mg of the purified and lyophilized PEGylated protein in a known volume (e.g., 500 µL) of deuterium oxide (D₂O).

  • Instrumental Analysis:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).

  • Data Analysis:

    • Determine the protein concentration using a separate method (e.g., UV absorbance at 280 nm).

    • Integrate the characteristic PEG signal (a large singlet at ~3.6 ppm) and a well-resolved aromatic proton signal from the protein (e.g., between 6.5 and 8.0 ppm).

    • The degree of PEGylation is calculated using the ratio of these integrals, the known number of protons contributing to each signal, and the protein concentration.

Capillary Electrophoresis (CE)

Principle: CE separates molecules based on their charge-to-size ratio in an electric field. PEGylation increases the hydrodynamic radius and can also alter the net charge of the protein, leading to changes in its electrophoretic mobility.

Typical Protocol:

  • System: Agilent G1600A high-performance capillary electrophoresis system.

  • Capillary: Fused silica capillary.

  • Running Buffer: A buffer that provides good resolution and peak symmetry, for example, 10 mM Bis-Tris with 0.1 M glycine, pH 7.0.

  • Voltage: 25 kV.

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the PEGylated protein in the running buffer or a compatible low-ionic-strength buffer.

  • Data Analysis: The electropherogram will show peaks corresponding to the un-PEGylated protein and the various PEGylated species. The degree of PEGylation can be assessed by the appearance of new, slower-migrating peaks.

Visualizing the Workflows

The following diagrams illustrate the typical experimental workflows for several of the described techniques.

SEC_Workflow SEC Experimental Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample PEGylated Protein Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject onto SEC Column Dissolve->Inject Separate Size-Based Separation Inject->Separate Detect UV Detection (280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Retention Times and Peak Areas Chromatogram->Analyze Result Determine Degree of PEGylation & Purity Analyze->Result

Caption: Workflow for quantifying PEGylation using Size-Exclusion Chromatography (SEC).

MALDI_TOF_Workflow MALDI-TOF MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample PEGylated Protein Sample Mix Mix with Matrix Solution Sample->Mix Spot Spot onto MALDI Target Mix->Spot Dry Air Dry (Co-crystallization) Spot->Dry Analyze_MS Analyze in MALDI-TOF MS Dry->Analyze_MS Spectrum Generate Mass Spectrum Analyze_MS->Spectrum Analyze_Spectrum Analyze Mass Shifts and Peak Distribution Spectrum->Analyze_Spectrum Result Determine Degree of PEGylation Analyze_Spectrum->Result

Caption: Workflow for quantifying PEGylation using MALDI-TOF Mass Spectrometry.

NMR_Workflow NMR Spectroscopy Experimental Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis Sample Lyophilized PEGylated Protein Dissolve Dissolve in D2O Sample->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Measure_UV Measure Protein Concentration (UV 280 nm) Dissolve->Measure_UV Integrate Integrate PEG and Protein Signals Acquire->Integrate Calculate Calculate Signal Ratio Measure_UV->Calculate Integrate->Calculate Result Determine Average Degree of PEGylation Calculate->Result

Caption: Workflow for quantifying PEGylation using NMR Spectroscopy.

References

The Biological Activity of Amino-PEG9-Acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of potent and safe bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Amino-PEG9-acid, a heterobifunctional linker featuring a nine-unit polyethylene glycol (PEG) chain, an amine group, and a carboxylic acid, has emerged as a valuable tool in this context. Its hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the conjugate, while the terminal reactive groups allow for straightforward conjugation to biomolecules and payloads.[1][2][3][4][5]

This guide provides an objective comparison of the performance of this compound conjugates with alternative linkers, supported by experimental data. It also includes detailed experimental protocols for key assays and visualizations of the underlying biological mechanisms.

Performance Comparison: this compound Conjugates vs. Alternatives

The efficacy of a bioconjugate is profoundly influenced by the linker's length, composition, and inherent properties. Here, we compare PEG-based linkers, such as this compound, with a prominent alternative, polysarcosine (pSar).

Key Performance Indicators:

  • Potency (in vitro): The concentration of the conjugate required to achieve a desired biological effect, such as 50% cell death (IC50) for ADCs or 50% protein degradation (DC50) for PROTACs.

  • Efficacy (in vivo): The ability of the conjugate to produce the desired therapeutic effect in a living organism, often measured by tumor growth inhibition.

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion of the conjugate, which determines its half-life and exposure.

  • Immunogenicity: The propensity of the conjugate to elicit an immune response, which can lead to reduced efficacy and adverse effects.

Table 1: Comparative Performance of PEG vs. Polysarcosine (pSar) Linkers in Bioconjugates

Performance MetricPEG-based Linkers (e.g., this compound)Polysarcosine (pSar)-based LinkersKey Findings & References
In Vitro Potency Standard benchmark for in vitro potency.Comparable or slightly higher potency in some studies. PSar-conjugated ADCs maintain high cytotoxic activity.PSar-IFN retains more in vitro activity than PEG-IFN.
In Vivo Efficacy Well-established efficacy in numerous approved drugs.Significantly more potent in inhibiting tumor growth in mouse models (PSar-IFN vs. PEG-IFN).PSar-based ADCs show improved pharmacokinetics and in vivo potency.
Pharmacokinetics Prolongs circulation half-life. However, can be subject to accelerated blood clearance due to anti-PEG antibodies.Comparable ability to prolong circulation half-life. Avoids the Accelerated Blood Clearance (ABC) phenomenon.PSar more efficiently improves clearance rates compared to PEG at equal lengths.
Immunogenicity A significant portion of the population has pre-existing anti-PEG antibodies, which can cause hypersensitivity and reduced efficacy.Non-immunogenic and biodegradable. Elicits considerably less anti-IFN antibodies in mice compared to PEG-IFN.pSar is a non-immunogenic alternative to PEG.
Biodegradability Not biodegradable, raising concerns about long-term accumulation.Biodegradable into the natural amino acid sarcosine.Polypeptide linkers, including pSar, are degraded by endogenous proteases.

The Critical Role of Linker Length in PROTACs:

The length of the PEG linker in a PROTAC is a crucial parameter that dictates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein.

Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficiency

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)Cell LineReference
BRD4CRBN2> 5000Not ReportedH661
BRD4CRBN3< 500Not ReportedH661
BRD4CRBN4< 500Not ReportedH661
ERαVHL~3 (12 atoms)~50~75MCF-7
ERαVHL~4 (16 atoms)~25~90MCF-7
BTKCRBN< 4Impaired ActivityNot ReportedRamos
BTKCRBN≥ 41 - 40Not ReportedRamos

Note: Data is compiled from different sources and experimental conditions may vary. Direct comparison across different studies should be made with caution.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC Target Target Protein (POI) Target_bound Target Protein E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound Target_bound->PROTAC_bound Ub Ubiquitin cluster_ternary cluster_ternary Ub->cluster_ternary PolyUb_Target Polyubiquitinated Target Protein Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Degradation Proteasome->PROTAC Recycling Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein cluster_ternary->PolyUb_Target Polyubiquitination

PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugate (ADC) Mechanism of Action

ADCs are targeted therapies that deliver a potent cytotoxic payload to cancer cells. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then exerts its cell-killing effect.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Antigen_bound Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Mechanism of action for an antibody-drug conjugate.

Experimental Workflow for Conjugation and Evaluation

The synthesis of a bioconjugate using this compound and its subsequent evaluation follows a structured workflow.

Experimental_Workflow cluster_synthesis Conjugate Synthesis cluster_evaluation Biological Evaluation Activation 1. Activation of This compound Conjugation 2. Conjugation to Antibody/Ligand Activation->Conjugation Purification_Synth 3. Purification of Conjugate Conjugation->Purification_Synth InVitro 4. In Vitro Assays (e.g., Cytotoxicity, Degradation) Purification_Synth->InVitro Characterized Conjugate InVivo 5. In Vivo Studies (e.g., Efficacy, PK) InVitro->InVivo Data_Analysis 6. Data Analysis & Comparison InVivo->Data_Analysis

General workflow for synthesis and evaluation.

Experimental Protocols

Protocol 1: Amide Bond Formation for Conjugation of this compound

This protocol describes the general procedure for conjugating the carboxylic acid moiety of this compound to a primary amine on a protein (e.g., lysine residues on an antibody) using EDC/NHS chemistry.

Materials:

  • This compound

  • Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mM.

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a reaction vial, combine this compound, EDC (1.5 eq), and NHS (1.5 eq) in the activation buffer.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. The molar ratio of linker to protein will need to be optimized for the desired degree of labeling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove excess linker and reagents using size-exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) or ligand conjugation ratio using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTACs with different linkers (e.g., this compound conjugate)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the potency (IC50) of an ADC by measuring cell viability after treatment.

Materials:

  • Cancer cell line expressing the target antigen

  • ADC constructs

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC constructs in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.

    • Incubate the plate for a specified period (e.g., 72-96 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value from the dose-response curve.

References

A Comparative Guide to Activation Methods for Amino-PEG9-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective activation of carboxylic acid groups on molecules like Amino-PEG9-acid is a critical step in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The choice of activation method directly impacts conjugation efficiency, yield, and the stability of the final product. This guide provides an objective comparison of common activation methods for the terminal carboxylic acid of this compound, supported by experimental data and detailed protocols.

Introduction to this compound Activation

This compound is a heterobifunctional linker that possesses a terminal primary amine and a carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer. The carboxylic acid is not reactive enough to form a stable amide bond with an amine on its own. Therefore, it must first be "activated" to a more reactive intermediate that can readily undergo nucleophilic attack by the primary amines on a target biomolecule (e.g., lysine residues on a protein). This guide will focus on two of the most prevalent activation chemistries: the carbodiimide-mediated coupling with N-hydroxysuccinimide (EDC/NHS) and the use of the uronium salt HATU.

Comparison of Key Performance Metrics

The selection of an activation method is a trade-off between efficiency, stability of the intermediate, cost, and ease of use. The following table summarizes the key performance characteristics of the EDC/NHS and HATU activation methods.

FeatureEDC/NHS ActivationHATU Activation
Reaction Type Two-step, one-pot reaction (in-situ activation)Two-step, one-pot reaction (in-situ activation)
Key Reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), non-nucleophilic base (e.g., DIPEA)
Reaction pH Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5[1]Typically performed in aprotic solvents with a base
Reaction Time Activation: ~15-30 min; Coupling: 1-12 hours[2]Pre-activation: ~15-30 min; Coupling: 2-12 hours[3]
Yield Can be variable, sensitive to hydrolysis of the NHS-ester intermediate.Often high, particularly for sterically hindered substrates.
Stability of Intermediate NHS-ester is susceptible to hydrolysis, especially at higher pH. The half-life can be minutes at pH 8.6.[4]OAt-active ester is formed in situ and reacts quickly with the amine.
Common Side Reactions Hydrolysis of NHS-ester, formation of N-acylurea byproduct.[1]Guanidinylation of the primary amine if HATU is in excess.
Cost-Effectiveness Generally more cost-effective.Higher reagent cost.
Ease of Use Common and well-established, but requires careful pH control.Straightforward procedure in organic solvents.

Stability of Activated PEG-NHS Esters

A critical factor in the successful use of the EDC/NHS method is the stability of the resulting PEG-NHS ester, which is prone to hydrolysis. The rate of hydrolysis is highly dependent on pH.

PEG-NHS Ester DerivativeHalf-life at pH 8.0 (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Succinate (SS)9.8
Succinimidyl Propionate (SPA)16.5
mPEG2-NHS4.9
Succinimidyl Carboxymethylated (SCM)0.75
Succinimidyl Butanoate (SBA)23.3
Succinimidyl Succinamide (SSA)3.2
Data sourced from Laysan Bio, Inc. and demonstrates the general trend of NHS ester stability. The exact half-life for an activated this compound may vary.

Studies have shown that the hydrolysis half-life of a PEG-NHS ester can be over 120 minutes at pH 7.4, but drop to less than 9 minutes at pH 9.0. This highlights the importance of carefully controlling the pH during the coupling step to maximize the yield of the desired conjugate.

Experimental Protocols

Detailed methodologies for the activation of this compound using EDC/NHS and HATU are provided below.

Protocol 1: EDC/NHS Activation of this compound

This protocol describes the in-situ activation of the carboxylic acid on this compound to form an NHS ester, followed by conjugation to an amine-containing molecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Amine-containing molecule for conjugation

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMF or DMSO to a desired stock concentration (e.g., 100 mg/mL).

    • Prepare fresh solutions of EDC and NHS in Activation Buffer just before use (e.g., 10 mg/mL).

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • In a reaction vessel, add the this compound solution.

    • Add 1.5 equivalents of EDC solution.

    • Add 1.2 equivalents of NHS solution.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG-acid.

  • Conjugation to Amine-containing Molecule:

    • Add the amine-containing molecule solution to the activated PEG-acid solution. A 10- to 20-fold molar excess of the activated PEG-acid is often used.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS-activated PEG-acid.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.

Protocol 2: HATU Activation of this compound

This protocol is particularly useful for conjugations that are sluggish or when steric hindrance is a concern.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dimethylformamide (DMF)

  • Amine-containing molecule for conjugation

  • Quenching solution (e.g., water or a primary amine solution)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Dissolve the amine-containing molecule (1.1-1.5 equivalents) in anhydrous DMF.

  • Pre-activation of this compound:

    • To the solution of this compound, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Conjugation to Amine-containing Molecule:

    • Add the solution of the amine-containing molecule to the pre-activated this compound mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by a suitable method such as LC-MS.

  • Quenching and Work-up:

    • Once the reaction is complete, quench by adding a small amount of water.

    • The solvent can be removed under reduced pressure.

  • Purification:

    • Purify the crude product by an appropriate method, such as preparative HPLC or column chromatography, to isolate the desired conjugate.

Visualizing the Activation and Conjugation Pathways

The following diagrams illustrate the chemical pathways and general workflow for the activation of this compound and its subsequent conjugation.

EDC_NHS_Activation PEG_COOH Amino-PEG9-COOH O_acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_acylisourea + EDC EDC EDC NHS NHS NHS_ester Amino-PEG9-NHS Ester (more stable) O_acylisourea->NHS_ester + NHS - EDC Conjugate Amino-PEG9-CONH-R' (Stable Amide Bond) O_acylisourea->Conjugate + R'-NH2 - Urea byproduct NHS_ester->Conjugate + R'-NH2 - NHS Inactive_PEG Inactive Amino-PEG9-COOH NHS_ester->Inactive_PEG + H2O Amine R'-NH2 (Target Molecule) Urea Urea byproduct Hydrolysis Hydrolysis H2O H2O

Caption: EDC/NHS activation pathway for this compound.

HATU_Activation cluster_preactivation Pre-activation PEG_COOH Amino-PEG9-COOH Active_Ester OAt-Active Ester PEG_COOH->Active_Ester + HATU, Base HATU HATU TMU Tetramethylurea HATU->TMU byproduct Base Base (e.g., DIPEA) Conjugate Amino-PEG9-CONH-R' (Stable Amide Bond) Active_Ester->Conjugate + R'-NH2 - HOAt Amine R'-NH2 (Target Molecule)

Caption: HATU activation pathway for this compound.

Experimental_Workflow start Start prep_reagents Prepare Reagents (this compound, Activator, Target Molecule, Buffers) start->prep_reagents activation Activate this compound (Add EDC/NHS or HATU/Base) prep_reagents->activation conjugation Conjugate to Target Molecule (Add amine-containing molecule) activation->conjugation quenching Quench Reaction (Add Tris or Glycine) conjugation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification analysis Analyze Final Product (LC-MS, SDS-PAGE) purification->analysis end End analysis->end

Caption: General experimental workflow for this compound conjugation.

Conclusion

The choice between EDC/NHS and HATU for the activation of this compound depends on the specific requirements of the conjugation reaction. EDC/NHS is a cost-effective and widely used method, but it requires careful control of pH to mitigate the hydrolysis of the NHS-ester intermediate. HATU offers higher efficiency, especially for sterically hindered substrates, and is less sensitive to aqueous conditions, but comes at a higher reagent cost. For many standard protein conjugations, EDC/NHS provides a reliable and economical option. However, when higher yields are critical, or when dealing with challenging substrates, HATU is a superior choice. Researchers should consider the trade-offs between cost, efficiency, and ease of use when selecting the most appropriate activation method for their specific application.

References

A Comparative Guide to Heterobifunctional Crosslinkers in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable reagents in modern life sciences, enabling the covalent linkage of two different biomolecules. Their unique architecture, featuring two distinct reactive moieties, allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers and polymers. This guide provides an objective comparison of common heterobifunctional crosslinkers, supported by experimental data and detailed protocols for key applications, to aid in the selection of the optimal tool for your research needs.

Comparison of Key Heterobifunctional Crosslinker Chemistries

The choice of a heterobifunctional crosslinker is dictated by the functional groups available on the target biomolecules, the desired stability of the resulting linkage, and the specific application. The most prevalent classes of heterobifunctional crosslinkers are those combining an amine-reactive N-hydroxysuccinimide (NHS) ester with a sulfhydryl-reactive maleimide, and those utilized in "click chemistry," such as the strain-promoted alkyne-azide cycloaddition (SPAAC).

FeatureNHS-Ester / Maleimide (e.g., SMCC)Click Chemistry (e.g., DBCO / Azide)
Target Functional Groups Primary Amines (-NH2) and Sulfhydryls (-SH)Azides (-N3) and Alkynes (e.g., DBCO)
Reaction Type Acylation and Michael AdditionStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Linkage Formed Amide and ThioetherTriazole
Reaction Conditions Two-step process often requiring different pH optima (pH 7-9 for NHS ester, pH 6.5-7.5 for maleimide).[1]Mild, physiological conditions (pH ~7.4).[1]
Bioorthogonality Maleimides can potentially cross-react with other biological thiols.[1]High. DBCO and azide groups are abiotic and do not cross-react with biological functionalities.[1]
Reaction Kinetics NHS-ester reaction is fast but susceptible to hydrolysis. Maleimide-thiol reaction is also rapid.The reaction between DBCO and azide is generally slow, often requiring long incubation times (e.g., 16-18 hours at 4°C) for high yield.[2] However, reaction rates can be influenced by the specific cyclooctyne used, with some exhibiting faster kinetics.
Linkage Stability The thioether bond formed from the maleimide-thiol reaction can be susceptible to retro-Michael addition, leading to deconjugation, especially in the presence of other thiols like glutathione.The triazole linkage is highly stable and not prone to cleavage under physiological conditions.
Stability of Reactive Groups

The stability of the reactive ends of the crosslinker is crucial for efficient conjugation.

Reactive GroupKey Stability Considerations
NHS Esters Prone to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with pH. The half-life at pH 7 is several hours, but this decreases to minutes at pH 8.6.
TFP/PFP Esters Tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters are more stable to hydrolysis in aqueous solutions compared to NHS esters, especially at higher pH. This increased stability can lead to higher conjugation efficiencies.
Maleimides The maleimide ring can undergo hydrolysis, particularly at pH values above 7.5, rendering it unreactive towards thiols. The stability is also influenced by the substituents on the maleimide ring.

Key Applications and Experimental Protocols

Heterobifunctional crosslinkers are instrumental in a variety of applications, from the creation of antibody-drug conjugates (ADCs) to the study of protein-protein interactions.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. The linker connecting the antibody and drug is a critical component, influencing the ADC's stability and efficacy. The drug-to-antibody ratio (DAR) is a key parameter, and while a higher DAR can increase potency, it can also lead to faster clearance from circulation. Preclinical studies suggest that maytansinoid conjugates with a DAR of 2 to 6 have a better therapeutic index than those with a very high DAR.

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_activation Antibody Activation cluster_purification1 Purification cluster_drug_prep Drug Preparation cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification2 Final Purification Antibody Antibody in Amine-Free Buffer (pH 7.2-7.5) Reaction1 Incubate (RT, 30-60 min) Antibody->Reaction1 SMCC SMCC in DMSO/DMF SMCC->Reaction1 Activated_Ab Maleimide-Activated Antibody Reaction1->Activated_Ab Desalting1 Remove Excess SMCC (Desalting Column) Activated_Ab->Desalting1 Reaction2 Incubate (RT, 1-2 hours, pH 6.5-7.5) Desalting1->Reaction2 Drug Thiol-Containing Drug in Solvent Drug->Reaction2 ADC_Crude Crude ADC Reaction2->ADC_Crude Quench Add L-cysteine to Quench Unreacted Maleimides ADC_Crude->Quench Purification Purify ADC (e.g., SEC, HIC) Quench->Purification Final_ADC Purified ADC Purification->Final_ADC

ADC Synthesis Workflow using SMCC

This protocol describes a two-step process for conjugating a thiol-containing molecule to an antibody using the heterobifunctional crosslinker SMCC.

Materials:

  • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Thiol-containing molecule (e.g., drug, peptide)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction Buffer (Amine Reaction): 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

  • Reaction Buffer (Thiol Reaction): 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.5

  • Quenching Solution: 1 M L-cysteine in water

Procedure:

  • Antibody Activation:

    • Prepare the antibody at a concentration of 1-10 mg/mL in the Amine Reaction Buffer.

    • Dissolve SMCC in DMSO or DMF to a concentration of 10 mM immediately before use.

    • Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Removal of Excess SMCC:

    • Immediately after incubation, remove the unreacted SMCC using a desalting column equilibrated with the Thiol Reaction Buffer. This step is critical to prevent the quenching of the thiol-containing molecule in the next step.

  • Conjugation to Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in a compatible solvent.

    • Add the thiol-containing molecule to the maleimide-activated antibody solution. A 1.5 to 5-fold molar excess of the thiol-containing molecule over the available maleimide groups is recommended.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching the Reaction:

    • Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of approximately 1 mM.

    • Incubate for an additional 15-30 minutes.

  • Purification of the ADC:

    • Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unreacted drug and other impurities.

Protein-Protein Interaction Studies

Heterobifunctional crosslinkers are powerful tools for capturing and identifying protein-protein interactions (PPIs). A common technique is the pull-down assay, where a "bait" protein is used to capture its interacting "prey" proteins from a cell lysate.

PullDown_Workflow Bait_Prep Prepare Bait Protein (e.g., GST-tagged) Immobilization Immobilize Bait Protein on Affinity Beads Bait_Prep->Immobilization Incubation Incubate Immobilized Bait with Cell Lysate (4°C, 1-4 hours) Immobilization->Incubation Lysate_Prep Prepare Cell Lysate Containing Prey Proteins Lysate_Prep->Incubation Washing Wash Beads to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution Analysis Analyze Eluted Proteins (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) Elution->Analysis

Pull-Down Assay Workflow

This protocol provides a general workflow for a pull-down assay using a GST-tagged bait protein.

Materials:

  • GST-tagged bait protein

  • Glutathione-agarose beads

  • Cell lysate containing potential prey proteins

  • Binding/Wash Buffer: PBS, 1% Triton X-100, 1 mM DTT, protease inhibitors

  • Elution Buffer: 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0

  • SDS-PAGE reagents and equipment

  • Western blot reagents and equipment or access to mass spectrometry services

Procedure:

  • Bait Protein Immobilization:

    • Incubate the purified GST-tagged bait protein with glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three times with Binding/Wash Buffer to remove unbound bait protein.

  • Incubation with Prey Proteins:

    • Add the cell lysate to the beads with the immobilized bait protein.

    • Incubate for 1-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing:

    • Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bait protein and its interacting partners by adding the Elution Buffer and incubating for 10-15 minutes at room temperature.

    • Collect the eluate by centrifugation.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against a suspected interacting protein.

    • For identification of unknown interacting proteins, the eluted sample can be subjected to mass spectrometry analysis.

Investigating Signaling Pathways

Chemical crosslinking can be used to stabilize transient protein-protein interactions within signaling pathways, allowing for their detection and characterization. For example, the dimerization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding, a critical step in activating downstream signaling, can be studied using cell-impermeable crosslinkers like BS3 (a homobifunctional NHS ester). While this example uses a homobifunctional crosslinker, heterobifunctional crosslinkers can be employed in more complex scenarios to link specific components of a signaling cascade.

EGFR_Signaling EGF EGF EGFR EGFR Dimer EGF->EGFR binds Grb2 Grb2 EGFR->Grb2 recruits PI3K PI3K EGFR->PI3K recruits PLCg PLCγ EGFR->PLCg recruits STAT STAT EGFR->STAT phosphorylates SOS SOS Grb2->SOS activates Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Nucleus DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC STAT->Nucleus Proliferation Proliferation, Survival, Differentiation Nucleus->Proliferation

Simplified EGFR Signaling Pathway

References

Safety Operating Guide

Proper Disposal of Amino-PEG9-acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Amino-PEG9-acid are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Pre-Disposal and Handling

Before disposal, it is crucial to adhere to safe handling procedures to minimize exposure and risk. Always handle this compound in a chemical fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory.[1] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1][2]

Storage: Store in a cool, dry place, and keep the container tightly closed. Some suppliers recommend refrigeration at -20°C.[1]

Spill Management

In the event of a spill, prevent the material from entering drains or water courses. For cleanup, mix the spilled material with sand or another inert absorbent material. Sweep up the mixture and place it in a tightly sealed container for disposal.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in compliance with all national, regional, and local regulations. It is classified as a special waste that requires handling by a licensed disposal company. One safety data sheet indicates it is very toxic to aquatic life with long-lasting effects.

Step 1: Waste Identification and Segregation

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads, weighing paper).

  • The container must be securely sealed to prevent leakage.

Step 2: Consultation with Environmental Health and Safety (EHS)

  • Contact your institution's EHS department to inform them of the waste you have generated.

  • Provide them with the Safety Data Sheet (SDS) for this compound.

  • The EHS department will provide guidance on the specific disposal procedures and licensed waste management vendors approved for your location.

Step 3: Arrange for Professional Disposal

  • Disposal must be arranged through a licensed disposal company.

  • The waste will be disposed of at an approved waste disposal plant.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Step 4: Documentation

  • Maintain a record of the amount of this compound disposed of, the date of disposal, and the name of the licensed disposal company that handled the waste. This is crucial for regulatory compliance and laboratory record-keeping.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C21H42NO11BroadPharm, DC Chemicals
Molecular Weight ~485 g/mol BroadPharm, DC Chemicals
CAS Number 1191079-83-0BroadPharm, DC Chemicals
Storage Temperature -20°CBroadPharm

Disposal Workflow

This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Off-Site Disposal cluster_2 Compliance A Step 1: Waste Segregation (Labelled, sealed container) B Step 2: Consult EHS (Provide SDS) A->B Initiate Disposal Process C Step 3: Professional Disposal (Arrange pickup by licensed company) B->C EHS Guidance D Step 4: Final Disposal (Transport to approved facility) C->D Waste Manifest E Step 5: Documentation (Record date, quantity, vendor) D->E Confirmation of Disposal

Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound.

Logical Relationship of Safety and Disposal

Safety and Disposal Interrelation Handling Safe Handling (Fume Hood, PPE) Waste Waste Generation (Contaminated Materials) Handling->Waste Spill Spill Containment (Inert Absorbent) Spill->Waste Disposal Proper Disposal (Licensed Vendor) Waste->Disposal Regulatory Compliance

Caption: This diagram shows the relationship between safe handling, spill response, and final disposal procedures.

References

Essential Safety and Operational Guide for Handling Amino-PEG9-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for Amino-PEG9-acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

I. Hazard Assessment and Personal Protective Equipment (PPE)

This compound presents several potential hazards that necessitate stringent safety measures. While one Safety Data Sheet (SDS) classifies it as not hazardous, another indicates "Acute toxicity, Oral (Category 4)" and "Acute aquatic toxicity (Category 1)". Given this discrepancy, a cautious approach is mandatory. The primary routes of exposure are ingestion, skin contact, and eye contact.

Summary of Personal Protective Equipment (PPE) Requirements:

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesANSI Z87.1-compliant, with "D3" marking for splash/droplet protection.[1][2][3][4]Protects eyes from splashes of solutions containing this compound.
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the entire face during procedures with a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves.Protects skin from direct contact with the chemical. It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory CoatStandard, long-sleeved.Prevents contamination of personal clothing.
Respiratory Protection Not generally required for handling the solid under normal laboratory conditions with adequate ventilation.A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.Protects against inhalation of airborne particles.

II. Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, particularly when in solution or if there is a potential for aerosolization, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Preparation and Weighing:

  • Fume Hood Preparation : Before commencing work, ensure the chemical fume hood is operational. The sash should be positioned as low as possible while allowing for comfortable manipulation of materials.

  • Weighing Solid Compound : When weighing the solid form of this compound, do so within the fume hood to contain any fine particles. A tare method is recommended: add the chemical to a pre-weighed, sealed container inside the hood, then re-weigh the sealed container outside the hood. If any adjustments to the amount are needed, return the container to the fume hood.

  • Preparing Solutions : When dissolving the solid, add the solvent to the solid slowly to avoid splashing. As this compound is a carboxylic acid, avoid storing it in metal containers which can corrode.

Experimental Use:

  • Work Area : Conduct all manipulations at least six inches inside the fume hood sash to ensure proper containment of any vapors or aerosols.

  • Avoid Contamination : Do not store excess chemicals or equipment in the fume hood, as this can disrupt airflow.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

III. Emergency Procedures: Spills and Exposure

Spill Cleanup:

  • Alerting Personnel : Immediately alert others in the vicinity of the spill.

  • Small Spills (Solid) : If the spill is small and contained, gently sweep up the solid material, avoiding the generation of dust. Place the material in a sealed container for disposal.

  • Small Spills (Liquid Solution) : For small liquid spills, apply a neutralizer for organic acids, such as sodium bicarbonate, starting from the outside of the spill and working inwards. Absorb the neutralized mixture with an inert material like vermiculite or a spill pillow.

  • Decontamination : After removing the bulk of the spill, decontaminate the area with a mild detergent and water.

  • Waste Disposal : All materials used for cleanup must be placed in a sealed, labeled container for hazardous waste disposal.

Exposure Response:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek prompt medical attention.

  • Skin Contact : Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air. If they experience difficulty breathing, seek immediate medical attention.

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

IV. Disposal Plan

Given the classification of this compound as having high aquatic toxicity, it is imperative that it is not disposed of down the drain.

Waste Collection:

  • Solid Waste : Collect any solid this compound waste and contaminated materials (e.g., weigh boats, contaminated wipes) in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste : Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps : Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for chemical waste.

Waste Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • All waste must be disposed of through your institution's hazardous waste management program. Do not attempt to neutralize the waste for drain disposal.

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the container defaced before disposal or recycling according to institutional guidelines.

Diagram of Safe Handling Workflow for this compound

A workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG9-acid
Reactant of Route 2
Reactant of Route 2
Amino-PEG9-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.